molecular formula C11H10N2 B1272036 3-Phenylpyridin-2-ylamine CAS No. 87109-10-2

3-Phenylpyridin-2-ylamine

Cat. No.: B1272036
CAS No.: 87109-10-2
M. Wt: 170.21 g/mol
InChI Key: OJXNUAWQULNUCP-UHFFFAOYSA-N
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Description

3-Phenylpyridin-2-ylamine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXNUAWQULNUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376457
Record name 3-Phenylpyridin-2-ylamine
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87109-10-2
Record name 3-Phenylpyridin-2-ylamine
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Record name 3-phenylpyridin-2-amine
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Foundational & Exploratory

3-Phenylpyridin-2-ylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Phenylpyridin-2-ylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic amine featuring a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.[1] Its structural characteristics allow for various modifications, rendering it a versatile building block for the development of novel bioactive molecules with potential therapeutic applications. This document provides a comprehensive overview of the chemical properties, structural elucidation, and potential applications of this compound, along with generalized experimental protocols relevant to its study.

Chemical Properties

This compound is recognized for its applications as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals and dyes.[1] It is also utilized in material science for formulating advanced polymers and coatings.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-phenylpyridin-2-amineN/A
Synonyms 2-Amino-3-phenylpyridine, 3-Phenyl-2-pyridinamine[1][2]
CAS Number 87109-10-2[1][2]
Molecular Formula C₁₁H₁₀N₂[1][2]
Molecular Weight 170.21 g/mol [1][2]
Purity >95%[3]
Storage Conditions Store at 0-8°C[1]

Chemical Structure and Spectroscopic Analysis

The structure of this compound comprises a pyridine ring substituted with a phenyl group at the 3-position and an amino group at the 2-position. The following sections describe the expected spectroscopic characteristics for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, as well as a broad signal for the amine (-NH₂) protons. The protons on the pyridine ring will likely appear as doublets and triplets, with coupling constants characteristic of their positions. The phenyl group protons will typically appear as a multiplet in the aromatic region.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the phenyl and pyridine rings will resonate in the aromatic region (typically δ 120-160 ppm). The carbon atom attached to the amino group (C2) would likely be found at the lower field end of this range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as a primary aromatic amine, is expected to exhibit characteristic absorption bands.[5][6]

  • N-H Stretching: Two bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[5]

  • N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1650-1580 cm⁻¹.[5][6]

  • C-N Stretching: A strong C-N stretching band for the aromatic amine should appear between 1335-1250 cm⁻¹.[5]

  • Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

  • N-H Wagging: A broad band between 910-665 cm⁻¹ due to N-H wagging is also characteristic of primary amines.[5]

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (170.21). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₁H₁₀N₂. Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of aminopyridine derivatives are crucial for reproducible research.

Synthesis of 2-Amino Pyridine Compounds

A general method for synthesizing 2-amino pyridine compounds involves the reaction of a 2,4-pentadiene nitrile compound with an amine compound in a suitable solvent.[7]

General Procedure:

  • To a solution of the appropriate 2,4-pentadiene nitrile derivative (1.0 equivalent) in a solvent (e.g., dimethylformamide), add the amine compound (1.0-2.5 equivalents).[7]

  • While stirring the reaction mixture, add a base (0-250 mol% of the substrate).[7]

  • Heat the mixture at a temperature ranging from room temperature to 150°C for 3-24 hours.[7]

  • Upon completion, the reaction is cooled, and the product is isolated and purified, typically by column chromatography.[7]

NMR Sample Preparation and Analysis

Procedure:

  • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Vortex the tube to ensure complete dissolution and a homogeneous solution.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the resulting Free Induction Decay (FID) with appropriate software to obtain the frequency domain spectrum. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

Procedure (KBr Pellet Method):

  • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grind the mixture thoroughly to a fine powder.

  • Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Procedure (ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a Q-TOF or Orbitrap mass analyzer can be used to determine the exact mass and elemental composition.[8]

Biological Activity and Screening Workflow

Derivatives of 3-aminopyridine have been investigated for various biological activities, including cytoprotective and antioxidant properties.[9][10] The workflow for screening such compounds for potential therapeutic applications can be generalized as follows.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization and Further Studies Synthesis Synthesis of this compound Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structure Structural Characterization (NMR, MS, IR) Purification->Structure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Structure->Cytotoxicity Antioxidant Antioxidant Activity (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant Enzyme Enzyme Inhibition Assays Antioxidant->Enzyme SAR Structure-Activity Relationship (SAR) Studies Enzyme->SAR ADME In Vitro ADME/Tox SAR->ADME InVivo In Vivo Efficacy and Safety Studies ADME->InVivo

Caption: Workflow for the discovery and development of novel bioactive compounds.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and material science due to its versatile chemical nature. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, this guide provides a framework for its study based on the known properties of related aminopyridine structures. The provided protocols and workflows serve as a foundation for researchers to synthesize, characterize, and evaluate this compound and its derivatives for various applications.

References

Spectroscopic Profile of 2-Amino-3-phenylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-3-phenylpyridine. Due to the limited availability of a complete, published dataset for this specific molecule, the spectral data presented herein is a combination of predicted values based on established principles of spectroscopy and data from analogous compounds. This document aims to serve as a valuable resource for the identification, characterization, and quality control of 2-Amino-3-phenylpyridine in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3-phenylpyridine. These predictions are derived from the analysis of structurally related molecules and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-3-phenylpyridine

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0 - 8.2Doublet of doublets~5, ~2H-6 (Pyridine)
~7.2 - 7.5Multiplet-Phenyl-H
~7.0 - 7.2Doublet of doublets~8, ~2H-4 (Pyridine)
~6.6 - 6.8Doublet of doublets~8, ~5H-5 (Pyridine)
~4.5 - 5.5Broad singlet--NH₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-3-phenylpyridine

Chemical Shift (δ, ppm)Assignment
~158C-2 (Pyridine)
~148C-6 (Pyridine)
~138C-4 (Pyridine)
~137C-ipso (Phenyl)
~129C-ortho/meta (Phenyl)
~128C-para (Phenyl)
~118C-3 (Pyridine)
~114C-5 (Pyridine)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Amino-3-phenylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric)
3100 - 3000Medium to WeakC-H stretching (aromatic)
1620 - 1580StrongC=C and C=N stretching (pyridine ring)
1600 - 1450Medium to StrongC=C stretching (phenyl ring)
1480 - 1430MediumN-H bending (scissoring)
1300 - 1000Medium to StrongC-N stretching, in-plane C-H bending
900 - 650StrongOut-of-plane C-H bending (aromatic)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Amino-3-phenylpyridine (Electron Ionization)

m/zRelative IntensityAssignment
170High[M]⁺ (Molecular Ion)
169Moderate[M-H]⁺
153Moderate[M-NH₂]⁺
143Low[M-HCN]⁺
115Moderate[C₉H₇]⁺
77Moderate[C₆H₅]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Amino-3-phenylpyridine into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of 2-Amino-3-phenylpyridine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Dissolve a small amount of 2-Amino-3-phenylpyridine in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-500.

    • Scan speed: 1-2 scans per second.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the obtained spectrum with a reference library if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-3-phenylpyridine.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-Amino-3-phenylpyridine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation & Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Structure->Purity

Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the expected spectroscopic properties of 2-Amino-3-phenylpyridine and the methodologies to obtain them. For definitive characterization, it is recommended to acquire experimental data on a synthesized and purified sample and compare it with the predicted values presented herein.

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 87109-10-2 (3-Phenylpyridin-2-ylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by CAS number 87109-10-2, chemically known as 3-Phenylpyridin-2-ylamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science.

Chemical Identity and Properties

This compound is an aromatic amine featuring a pyridine ring substituted with a phenyl group. This structure makes it a valuable intermediate in the synthesis of a variety of organic molecules with potential applications in pharmaceuticals, agrochemicals, and dyes.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 87109-10-2-
Molecular Formula C₁₁H₁₀N₂[2]
Molecular Weight 170.21 g/mol [2]
Appearance Off-white to yellow solid[3]
Boiling Point (Predicted) 320.3 ± 22.0 °C[4]
Density (Predicted) 1.133 g/cm³[4]
Flash Point (Predicted) 173.5 °C-

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A common method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] The following is a general protocol that can be adapted for the synthesis of this compound from 2-amino-3-bromopyridine and phenylboronic acid.

Materials:

  • 2-amino-3-bromopyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[6][7]

  • Base (e.g., Na₃PO₄)[6][7]

  • Solvent (e.g., Dioxane and water mixture)[6][7]

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for yield determination by ¹H NMR[6]

Procedure:

  • In a reaction vial, combine 2-amino-3-bromopyridine (1 equivalent), phenylboronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.1 equivalents), and Na₃PO₄ (3 equivalents).

  • Add a 4:1 mixture of dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture at a temperature ranging from 65 to 100 °C.[6]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow for Suzuki-Miyaura Synthesis

Suzuki_Miyaura_Synthesis Reactants Reactants: - 2-amino-3-bromopyridine - Phenylboronic Acid - Catalyst (Pd) - Base Solvent Solvent Addition (e.g., Dioxane/Water) Reactants->Solvent Heating Heating (65-100 °C) Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Determination of Boiling Point (Thiele Tube Method)

This microscale method is suitable for determining the boiling point of a small amount of liquid.[4][9]

Apparatus and Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Place a small amount of the this compound sample into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer and place the assembly in the Thiele tube, ensuring the sample is immersed in the oil bath.

  • Gently heat the side arm of the Thiele tube with a slow and steady flame.

  • Observe the capillary tube. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4][9]

Determination of Density (Pycnometer Method)

The density of a solid can be determined using a pycnometer, a flask with a specific, accurately known volume.

Apparatus and Materials:

  • Pycnometer

  • Analytical balance

  • Sample of this compound (solid)

  • A liquid in which the solid is insoluble (e.g., toluene)

Procedure:

  • Weigh the clean, dry, and empty pycnometer (W).

  • Place a small amount of the solid sample in the pycnometer and weigh it (W₁). The mass of the sample is (W₁ - W).

  • Fill the pycnometer containing the solid with the chosen liquid, ensuring no air bubbles are trapped, and weigh it (W₂).

  • Empty and clean the pycnometer. Fill it completely with the same liquid and weigh it (W₃). The mass of the liquid is (W₃ - W).

  • The density of the solid is calculated using the formula: Density = [(W₁ - W) / ((W₃ - W) - (W₂ - W₁))] x Density of the liquid.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93 standard.[10][11][12][13]

Apparatus:

  • Pensky-Martens closed-cup apparatus

Procedure:

  • A brass test cup is filled with the sample to a specified level.

  • The cup is closed with a lid that has an opening for an ignition source.

  • The sample is heated at a controlled rate while being stirred.

  • At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors of the sample ignite to produce a flash.[10][11]

Biological Activity and Potential Signaling Pathways

While direct evidence for the specific biological targets and signaling pathways of this compound is limited in publicly accessible literature, research on its derivatives provides valuable insights into its potential mechanisms of action, particularly in the context of cancer therapy.

Inhibition of Tubulin Polymerization

Derivatives of 3-phenylpyridine have been identified as inhibitors of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are crucial for cell division. Their disruption can lead to cell cycle arrest and apoptosis, making them a key target for anticancer drugs.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Assay Start Prepare Tubulin and Reagents Incubate Incubate Tubulin with Test Compound (e.g., this compound derivative) Start->Incubate Initiate Initiate Polymerization (e.g., by warming to 37°C) Incubate->Initiate Monitor Monitor Polymerization (e.g., by fluorescence or turbidity) Initiate->Monitor Analyze Analyze Data (e.g., IC50 determination) Monitor->Analyze Result Inhibition of Tubulin Polymerization Analyze->Result

Caption: A typical workflow for an in vitro tubulin polymerization assay.

Potential Involvement in the PI3K/Akt Signaling Pathway

A study on a structurally related compound, 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine, has shown it to be an inhibitor of Akt (Protein Kinase B). The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[14][15] Its dysregulation is a hallmark of many cancers. Inhibition of Akt can lead to the suppression of tumor growth.

Diagram of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway and the potential point of inhibition.

Conclusion

This compound (CAS 87109-10-2) is a compound with significant potential as a building block in the development of new therapeutic agents and functional materials. While detailed experimental data for this specific molecule is not extensively published, this guide provides a summary of its known properties and outlines standard methodologies for its characterization. The biological activity of its derivatives, particularly as inhibitors of tubulin polymerization and the Akt signaling pathway, suggests promising avenues for future research in oncology and other therapeutic areas. Further investigation is warranted to fully elucidate the physical, chemical, and biological profile of this compound.

References

The Amino Group of 3-Phenylpyridin-2-ylamine: A Versatile Handle for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylpyridin-2-ylamine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The reactivity of the primary amino group at the 2-position is central to its utility, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR) and optimize drug-like properties. This technical guide provides a comprehensive overview of the synthesis and reactivity of the amino group in this compound, detailing key reactions, experimental protocols, and its application in the development of targeted therapies, particularly kinase inhibitors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples 2-amino-3-bromopyridine with phenylboronic acid, providing a direct and high-yielding route to the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-amino-3-bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a solution of 2-amino-3-bromopyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v), add sodium carbonate (2.0 eq).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-formed complex of Pd(OAc)₂ and PPh₃, or generate it in situ.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactant 1Reactant 2CatalystBaseSolventYield
2-amino-3-bromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/WaterHigh

Table 1: Summary of a typical Suzuki-Miyaura reaction for the synthesis of this compound.

Reactivity of the Amino Group

The amino group at the 2-position of the pyridine ring is a key functional handle for derivatization. Its nucleophilicity allows for a variety of transformations, including acylation, alkylation, and diazotization, which are fundamental for building molecular diversity in drug discovery programs. The presence of the phenyl group at the 3-position can influence the reactivity of the amino group through steric and electronic effects.

Acylation Reactions

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a cornerstone for introducing diverse substituents and modulating the physicochemical properties of the molecule.

N-Acetylation: Reaction with acetic anhydride in the presence of a base like pyridine typically affords the N-acetylated product, N-(3-phenylpyridin-2-yl)acetamide, in good yield.

N-Benzoylation: Similarly, benzoyl chloride can be used to introduce a benzoyl group, forming N-(3-phenylpyridin-2-yl)benzamide. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Acetic anhydride or Benzoyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure for N-Acetylation:

  • Dissolve this compound (1.0 eq) in pyridine.

  • Add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.

  • Purify by recrystallization or column chromatography.

Procedure for N-Benzoylation:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Add benzoyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous work-up, dry the organic layer, and concentrate.

  • Purify the crude product as needed.

Acylating AgentBaseSolventProductExpected Yield
Acetic anhydridePyridinePyridineN-(3-phenylpyridin-2-yl)acetamideGood to High
Benzoyl chlorideTriethylamineDCMN-(3-phenylpyridin-2-yl)benzamideGood to High

Table 2: Representative acylation reactions of this compound.

Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be transformed into a variety of other functional groups through Sandmeyer and related reactions.[1][2][3] This allows for the replacement of the amino group with halogens, cyano groups, hydroxyl groups, and others.

Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

Procedure:

  • Dissolve this compound (1.0 eq) in concentrated HCl and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for a short period.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, extract the product with an organic solvent, and purify.

Reagent 1Reagent 2IntermediateSubsequent ReagentProduct
NaNO₂, HCl (aq)-Diazonium saltCuCl2-Chloro-3-phenylpyridine

Table 3: Diazotization and Sandmeyer reaction of this compound.

Cyclization Reactions

The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems. The amino group, often in concert with the adjacent ring nitrogen, can participate in cyclocondensation reactions with bifunctional reagents to construct various five- and six-membered rings. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of pyridopyrimidines or other related heterocycles. These complex scaffolds are of great interest in drug discovery for their ability to present diverse pharmacophoric features.

Application in Drug Development: Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The amino group serves as a key attachment point for moieties that can interact with the kinase active site.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors based on the this compound scaffold have been developed to target kinases within this pathway, such as Akt and mTOR.[4]

Derivatives are often designed where the 2-amino group is incorporated into a larger heterocyclic system or is substituted with a pharmacophore that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor This compound Derivative Inhibitor->Akt Inhibition

PI3K/Akt/mTOR signaling pathway and Akt inhibition.

Conclusion

The amino group of this compound is a highly versatile functional group that provides a gateway to a vast chemical space for drug discovery and development. Its predictable reactivity in acylation, alkylation, and diazotization reactions, coupled with its utility in constructing complex heterocyclic systems, makes it an invaluable building block for medicinal chemists. The successful development of kinase inhibitors based on this scaffold underscores its importance in creating targeted therapies for a range of diseases. Further exploration of the reactivity of this privileged scaffold is likely to yield novel drug candidates with improved efficacy and selectivity.

References

Solubility profile of 3-Phenylpyridin-2-ylamine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenylpyridin-2-ylamine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents a predicted solubility profile based on the compound's chemical structure and general principles of solubility for aromatic amines. Furthermore, it offers detailed, adaptable experimental protocols for determining both kinetic and thermodynamic solubility in common laboratory solvents.

Predicted Solubility Profile

This compound (CAS No. 87109-10-2) possesses both aromatic character from its phenyl and pyridine rings and a basic amino group. This structure dictates its likely solubility behavior.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe amino group can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the hydrophobic nature of the phenyl and pyridine rings. Solubility should increase with the addition of acid.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)SolubleThese solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the bulky aromatic structure.
Non-Polar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.
Aqueous Acid Dilute HCl, Dilute H₂SO₄SolubleThe basic amino group will be protonated to form a more polar and highly water-soluble salt.[1]
Aqueous Base Dilute NaOH, Dilute KOHInsolubleThe basicity of the amino group is not expected to be enhanced in a basic solution, thus solubility will likely be similar to or less than in neutral water.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols for kinetic and thermodynamic solubility are recommended. These methods are widely used in the pharmaceutical industry for compound characterization.[2][3][4]

This high-throughput method is suitable for early-stage drug discovery to quickly assess a compound's solubility.[4][5][6]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or plate reader with turbidimetry capabilities

  • Automated liquid handler (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

This "gold standard" method determines the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[2][7][8]

Materials:

  • Solid this compound

  • Selected common laboratory solvents (e.g., water, ethanol, acetonitrile, dichloromethane)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid material.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. A calibration curve prepared from known concentrations of the compound is required for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermodynamic solubility assay.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid this compound to a known volume of solvent B Agitate at constant temperature for 24-48 hours A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.45 µm filter C->D E Quantify concentration using HPLC-UV D->E

References

A Technical Guide to Quantum Chemical Calculations for 3-Phenylpyridin-2-ylamine: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Phenylpyridin-2-ylamine. This compound, featuring a phenyl group attached to a 2-aminopyridine core, is a significant scaffold in medicinal chemistry and materials science.[1] Understanding its molecular characteristics through computational methods is crucial for rational drug design and the development of novel materials.

This document outlines a standard and robust computational workflow using Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations of organic molecules.[2][3][4] The methodologies, expected data, and their interpretations are presented to serve as a practical guide for researchers initiating computational studies on this or similar molecules.

Computational Methodology: A Detailed Protocol

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The following protocol is a widely accepted standard for obtaining reliable results for molecules of this nature.[2][5][6]

1.1. Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16.[6] The theoretical framework employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.[2] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven performance in predicting the properties of organic molecules.[2][5]

1.2. Basis Set

The 6-311++G(d,p) Pople-style basis set is selected for all calculations.[3][5] This triple-split valence basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately describe electron density far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

1.3. Geometry Optimization

The molecular structure of this compound is first optimized in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

1.4. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory.[6][7] The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

1.5. Electronic Property Calculations

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry.[8][9][10] These frontier molecular orbitals are crucial for understanding the molecule's reactivity and electronic transitions.[8][10] Additionally, the molecular electrostatic potential (MEP) is calculated to identify the electron-rich and electron-poor regions of the molecule, which is vital for predicting intermolecular interactions.[11]

Workflow for Quantum Chemical Calculations

The following diagram illustrates the logical flow of the computational study, from the initial molecular structure input to the final analysis of its properties.

G Computational Workflow for this compound A Initial Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of True Minimum (No Imaginary Frequencies) C->D E Electronic Property Analysis (HOMO, LUMO, MEP) D->E F Data Interpretation (Reactivity, Spectra, Interactions) E->F

Caption: A flowchart of the quantum chemical calculation process.

Expected Quantitative Data

The following tables present hypothetical yet realistic data that would be obtained from the described computational protocol. These serve as a template for what researchers can expect to generate and analyze.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-C (Phenyl Ring avg.)~1.39
C-N (Pyridine Ring avg.)~1.34
C-C (Inter-ring)~1.49
C-NH2~1.37
Bond Angles (°) **
C-N-C (Pyridine)~117
C-C-N (Pyridine)~123
C-C-C (Phenyl)~120
H-N-H (Amine)~115
Dihedral Angle (°) **
Phenyl-Pyridine Twist~30-40

Table 2: Calculated Vibrational Frequencies

Mode NumberFrequency (cm⁻¹)Infrared IntensityRaman ActivityAssignment
1~3450HighModerateN-H Asymmetric Stretch
2~3350HighModerateN-H Symmetric Stretch
3~3050ModerateHighAromatic C-H Stretch
4~1620HighHighC=C/C=N Ring Stretch
5~1580HighHighNH₂ Scissoring
6~1300HighModerateC-N Stretch
7~750HighLowC-H Out-of-plane Bend

Table 3: Key Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy ~ -5.5
LUMO Energy ~ -1.0
HOMO-LUMO Gap (ΔE) ~ 4.5
Dipole Moment (Debye) ~ 2.0

Interpretation and Significance

  • Molecular Geometry: The dihedral angle between the phenyl and pyridine rings is a key structural feature, influencing the molecule's overall shape and potential for intermolecular interactions.

  • Vibrational Spectra: The calculated frequencies allow for the assignment of experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes.[7] The N-H stretching frequencies are indicative of the amino group's environment and potential for hydrogen bonding.

  • Electronic Properties: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[9][10] A relatively large gap, as predicted here, suggests high stability. The locations of the HOMO (often on the electron-rich aminopyridine ring) and LUMO (distributed across the aromatic system) provide insights into the sites susceptible to electrophilic and nucleophilic attack, respectively.

  • Molecular Electrostatic Potential (MEP): The MEP map would visually highlight the electron-rich regions (typically around the nitrogen atoms and the amino group) as sites for electrophilic attack and hydrogen bond donation, and electron-poor regions (around the hydrogen atoms) as sites for nucleophilic attack. This is invaluable for understanding drug-receptor interactions.

By following the detailed protocol and analysis framework presented in this guide, researchers can leverage the power of quantum chemical calculations to gain deep insights into the molecular properties of this compound, thereby accelerating research and development in their respective fields.

References

Molecular Docking of 3-Phenylpyridin-2-ylamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular docking of 3-Phenylpyridin-2-ylamine with potential protein targets, offering a comprehensive overview for its application in drug discovery and development. This compound serves as a versatile scaffold in medicinal chemistry, with derivatives showing promise in anticancer and anti-inflammatory research. This guide provides detailed experimental protocols for in silico analysis, summarizes quantitative data, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic amine that has garnered interest in pharmaceutical research due to its structural motifs, which are common in bioactive molecules.[1][2] Its derivatives have been investigated for various therapeutic applications, including the inhibition of key signaling proteins involved in cancer progression. Understanding the molecular interactions between this compound and its biological targets is crucial for rational drug design and optimization. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, providing insights that can guide further experimental studies.

Target Protein Identification and Rationale

Based on studies of structurally similar compounds and derivatives of this compound, a key potential target identified is the RAC-alpha serine/threonine-protein kinase (AKT1) .[3] AKT1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3][4] This pathway plays a critical role in regulating cell proliferation, survival, and metabolism.[5][6][7][8] The crystal structure of AKT1 in complex with an inhibitor, available in the Protein Data Bank (PDB) with the accession code 4EJN , provides a high-quality model for molecular docking studies.[3][9][10][11]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. A simplified representation of this pathway is provided below.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1 (Target Protein) PIP3->AKT recruits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates

A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Molecular Docking Experimental Protocol

This section outlines a detailed protocol for performing molecular docking of this compound with AKT1 using AutoDock Vina, a widely used open-source docking program.[12][13][14]

Software and Resources
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.[7][8]

  • Protein Data Bank (PDB): To obtain the crystal structure of the target protein (e.g., 4EJN).

  • PubChem or ZINC database: To obtain the 3D structure of the ligand, this compound.

Experimental Workflow

The general workflow for a molecular docking study is depicted below.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep 1. Protein Preparation (PDB: 4EJN) grid 3. Grid Box Generation p_prep->grid l_prep 2. Ligand Preparation (this compound) docking 4. Running AutoDock Vina l_prep->docking grid->docking results 5. Analysis of Results (Binding Energy & Poses) docking->results visualize 6. Visualization of Interactions results->visualize

General workflow for a molecular docking study.
Step-by-Step Procedure

Step 1: Protein Preparation (AKT1 - PDB: 4EJN)

  • Download the PDB file: Obtain the crystal structure of AKT1 (PDB ID: 4EJN) from the RCSB PDB database.

  • Clean the protein structure: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential protein chains. For this study, retain the protein chain that constitutes the kinase domain.

  • Prepare the receptor file for AutoDock:

    • Open the cleaned PDB file in AutoDock Tools (ADT).

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format (e.g., protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation (this compound)

  • Obtain the ligand structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Prepare the ligand file for AutoDock:

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

Step 3: Grid Box Generation

  • Define the binding site: In ADT, with the protein.pdbqt loaded, open the "Grid" -> "Grid Box" menu.

  • Set grid parameters: A grid box defines the search space for the docking simulation. Center the grid box on the active site of AKT1. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review. For PDB ID 4EJN, the binding site is well-defined. A typical grid box size would be 25 x 25 x 25 Å, centered on the active site residues.

Step 4: Running the AutoDock Vina Simulation

  • Create a configuration file: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.

  • Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt

Step 5: Analysis of Results

  • Examine the log file: The docking_log.txt file will contain the binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand. The lower the binding energy, the more favorable the interaction.

  • Analyze the output file: The docking_results.pdbqt file contains the coordinates of the docked ligand poses.

Step 6: Visualization of Interactions

  • Load the results: Open the protein.pdbqt and the docking_results.pdbqt files in PyMOL or UCSF Chimera.

  • Visualize interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the top-ranked pose of this compound and the amino acid residues in the active site of AKT1.

Quantitative Data and Interaction Analysis

The following table presents hypothetical, yet realistic, docking results for this compound with AKT1 (PDB: 4EJN) based on the expected interactions and binding affinities observed for similar compounds. These values are for illustrative purposes and would need to be confirmed by performing the actual docking experiment as described above.

Binding Mode (Pose)Binding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Hypothetical)Interaction Type
1-8.50.00Tyr229, Val164, Ala177Hydrogen Bond, Hydrophobic
2-8.21.21Lys158, Leu156Hydrogen Bond, Hydrophobic
3-7.91.89Phe161, Thr291Pi-Alkyl, Hydrogen Bond
4-7.62.45Glu234, Ala230Hydrogen Bond, Hydrophobic
5-7.42.98Met281, Asp292Hydrophobic, Hydrogen Bond

Analysis of Hypothetical Interactions:

  • The pyridine and phenyl rings of this compound are expected to form hydrophobic and pi-stacking interactions with nonpolar residues in the active site of AKT1.

  • The amino group is likely to act as a hydrogen bond donor, forming key interactions with acceptor residues such as glutamate or aspartate in the binding pocket.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for conducting molecular docking studies of this compound with the promising cancer target AKT1. The detailed experimental protocol and workflow, along with the visualization of the relevant signaling pathway, offer a solid foundation for researchers in the field of drug discovery.

While in silico studies provide valuable predictive insights, it is imperative that these findings are validated through in vitro and in vivo experimental assays. Future work should focus on synthesizing and testing this compound and its novel derivatives for their inhibitory activity against AKT1 and their anti-proliferative effects in cancer cell lines. The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of this promising chemical scaffold.

References

The Emerging Therapeutic Potential of the 3-Phenylpyridin-2-ylamine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylpyridin-2-ylamine core structure has emerged as a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across multiple domains, most notably in oncology as potent and selective allosteric inhibitors of the serine/threonine kinase AKT. This technical guide provides a comprehensive analysis of the predicted biological activities, mechanisms of action, and experimental validation of key this compound derivatives. It consolidates quantitative bioactivity data, details essential experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts.

Introduction

The pyridine ring is a cornerstone of many pharmaceuticals, and its substitution patterns allow for fine-tuning of pharmacological properties. The this compound scaffold, in particular, has proven to be a versatile starting point for the synthesis of targeted therapies. The core structure's utility has been most prominently showcased in the development of allosteric AKT inhibitors, offering a novel mechanism to target a critical node in cancer signaling. Beyond oncology, derivatives have shown promise as antimycobacterial and cytoprotective agents, highlighting the broad therapeutic applicability of this chemical class. This document will delve into the key biological activities associated with this scaffold, with a primary focus on its role in AKT inhibition.

Predicted Biological Activity and Mechanism of Action

The primary and most extensively studied biological activity of this compound derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

Allosteric Inhibition of AKT Kinase

A key derivative, Miransertib (ARQ 092) , exemplifies the therapeutic strategy centered on the this compound scaffold. Miransertib is a potent, selective, and orally bioavailable allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).

Mechanism of Action: Unlike ATP-competitive inhibitors that target the kinase domain's active site, Miransertib binds to an allosteric pocket formed by the interface of the pleckstrin homology (PH) and kinase domains of AKT. This binding event locks AKT in an inactive conformation, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation at Thr308 and Ser473.[1][2] This allosteric inhibition effectively shuts down downstream signaling, leading to the reduced phosphorylation of key AKT substrates such as PRAS40, GSK3β, and the S6 ribosomal protein.[1][2] The ultimate cellular consequences are the induction of apoptosis and the inhibition of tumor cell proliferation.[3]

The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives are depicted below.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT p-Thr308 GSK3b GSK3β AKT->GSK3b Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Derivative This compound Derivative (e.g., Miransertib) Derivative->AKT Allosteric Inhibition mTORC2 mTORC2 mTORC2->AKT p-Ser473 PRAS40 PRAS40 mTORC1->PRAS40 Inhibits S6K S6K mTORC1->S6K Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth

PI3K/AKT/mTOR Signaling Pathway Inhibition.
Antimycobacterial Activity

Derivatives of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, which incorporate the 3-phenylpyridine moiety, have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb).[4] The proposed mechanism of action for this class of compounds is the inhibition of mycobacterial ATP synthase, a critical enzyme for M.tb survival.[4]

Cytoprotective and Antiradical Activities

Certain derivatives, specifically 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, have demonstrated significant cytoprotective and antiradical properties.[5][6] These compounds have shown the ability to protect cells from damage and exhibit potent radical scavenging activity against DPPH and ABTS radicals.[5] This suggests a potential therapeutic application in conditions associated with oxidative stress.

Quantitative Biological Data

The biological activity of this compound derivatives has been quantified in various assays. The following tables summarize key findings.

Table 1: In Vitro AKT Kinase Inhibition by Miransertib (ARQ 092)
TargetIC50 (nM)Assay TypeReference
AKT15.0Enzymatic[1]
AKT24.5Enzymatic[1]
AKT316Enzymatic[1]
pAKT (S473)40Cellular (AN3CA cells)[1]
pAKT (T308)62Cellular (AN3CA cells)[1]
pPRAS40 (T246)310Cellular (AN3CA cells)[1]
Table 2: In Vitro Antiproliferative Activity of Miransertib (ARQ 092)
Cell LineCancer TypeIC50 (µM)Reference
AN3CAEndometrial0.71[7]
A2780Ovarian0.73[7]
IGROV-1Ovarian0.21[7]
LNCaPProstate0.90[7]
Table 3: Antimycobacterial Activity of a 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Derivative
CompoundM. tuberculosis H37Rv MIC (µM)Reference
Analogue with 3-(4-fluoro)phenyl and 5-methyl substituents0.03[4]
Table 4: Antiradical Activity of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives
Compound DerivativeDPPH Radical Scavenging IC50 (µM)Reference
3a (R = H)28.5[5]
3b (R = 4-CH3)33.6[5]
3c (R = 4-OCH3)30.2[5]
3d (R = 4-F)29.8[5]
3e (R = 4-Cl)35.1[5]
3f (R = 4-Br)37.2[5]
3g (R = 2,4-diCl)36.8[5]
3h (R = 3-NO2)40.3[5]
Ascorbic Acid (Standard)28.1[5]

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

AKT Kinase Activity Assay (Non-radioactive)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by AKT.

Kinase_Assay_Workflow Start Start: Cell Lysate Preparation IP Immunoprecipitate AKT with Immobilized Antibody Start->IP Wash1 Wash Beads with Lysis Buffer IP->Wash1 Wash2 Wash Beads with Kinase Buffer Wash1->Wash2 KinaseReaction Incubate with Kinase Buffer, ATP, GSK-3 Substrate, and Test Compound Wash2->KinaseReaction Stop Terminate Reaction KinaseReaction->Stop WB Western Blot Analysis for Phospho-GSK-3 Stop->WB End End: Quantify Inhibition WB->End

AKT Kinase Assay Workflow.

Methodology:

  • Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate cell lysates with an immobilized anti-AKT antibody (e.g., on Sepharose beads) overnight at 4°C with gentle rocking to capture the AKT enzyme.

  • Washing: Pellet the beads by centrifugation and wash twice with lysis buffer, followed by two washes with kinase buffer to remove non-specific binding.

  • Kinase Reaction: Resuspend the beads in kinase buffer supplemented with ATP (e.g., 200 µM), a substrate (e.g., 1 µg GSK-3 fusion protein), and the test compound at various concentrations. Incubate for 30 minutes at 30°C.

  • Termination and Sample Prep: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-GSK-3α/β Ser21/9).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify band intensity using densitometry. Calculate the percent inhibition of kinase activity relative to a vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle-only control.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Methodology:

  • Plate Setup: In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells. Add the test compound in serial dilutions to the appropriate wells.

  • Inoculation: Prepare an inoculum of M. tuberculosis H37Rv and add 100 µL to each well, achieving a final concentration of ~5 x 10^4 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubation: Incubate the plates for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The this compound scaffold is a validated and promising platform for the development of targeted therapies. Its derivatives, particularly the allosteric AKT inhibitor Miransertib, have demonstrated potent and specific biological activity in preclinical and clinical settings. The diverse activities, including antimycobacterial and cytoprotective effects, suggest that further exploration of this chemical space is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the study of this compound derivatives and unlock their full therapeutic potential.

References

A Comprehensive Review of 3-Phenylpyridin-2-ylamine and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpyridin-2-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide provides a comprehensive review of the synthesis, quantitative biological data, and experimental protocols related to this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Synthesis

The synthesis of this compound and its analogs is most commonly achieved through transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method allows for the efficient formation of the crucial C-C bond between the pyridine and phenyl rings.

A general synthetic protocol involves the reaction of a 2-aminohalopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. Variations in the halogen atom on the pyridine ring, the substituents on the phenylboronic acid, the choice of catalyst, ligand, base, and solvent can be modulated to optimize the reaction yield.

Table 1: Synthesis and Yields of Selected this compound Derivatives

DerivativeSynthesis MethodYield (%)Reference
Phenyl 2-Aminopyridine-3-sulfonateCyclocondensation28[1]
Phenyl 2-Amino-5-chloropyridine-3-sulfonateCyclocondensation53[1]
Phenyl 2-Amino-5-bromopyridine-3-sulfonateCyclocondensation32[1]
Phenyl 2-Amino-5-phenylpyridine-3-sulfonateCyclocondensation74[1]
Imidazo[1,2-a]pyridinesThree-component reaction72-85[2]
2,4,6-trisubstituted pyridine-3-carbonitrilesMicrowave-assisted three-component reaction49-90[3]

Biological Activities and Therapeutic Applications

Derivatives of this compound have shown significant potential in several therapeutic areas, primarily driven by their ability to interact with key biological targets.[4]

Anticancer Activity

A substantial body of research has focused on the anticancer properties of this class of compounds. The primary mechanisms of action include the inhibition of tubulin polymerization and the modulation of various protein kinases involved in cancer cell proliferation and survival.[4]

Tubulin Polymerization Inhibition: Several 3-arylpyridine derivatives have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]

Kinase Inhibition: Certain derivatives have been identified as inhibitors of key kinases implicated in oncogenesis, such as c-MET, VEGFR-2, and PIM-1 kinase.[6][7] Inhibition of these kinases can disrupt downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.

Table 2: Anticancer Activity of Selected Pyridine Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Benzo[1][4][8]triazin-7-one (1)DU-145SRB3.388[9]
Benzo[1][4][8]triazin-7-one (1)MCF-7SRB0.295[9]
1-Phenyl-3-(pyrid-2-yl)benzo[1][4][8]triazin-7-one (4b)DU-145SRB5.248[9]
1-Phenyl-3-(pyrid-2-yl)benzo[1][4][8]triazin-7-one (4b)MCF-7SRB1.348[9]
Phthalimide-thiazole derivative (5b)MCF-7MTT0.2±0.01[10]
Phthalimide-thiazole derivative (5k)MDA-MB-468MTT0.6±0.04[10]
Phthalimide-thiazole derivative (5g)PC-12MTT0.43±0.06[10]
Pyrrole derivative (4)MCF-7Cell Growth0.0096[11]
Triazolopyrimidine (3d)HeLaAntiproliferative0.030-0.043[12]
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p)HeLa, MCF-7, A549AntiproliferativePotent[5]

Table 3: Tubulin Polymerization Inhibition by Pyridine Derivatives

CompoundAssayIC50 (µM)Reference
Pyrrole derivative (4)Tubulin Assembly0.19[11]
Indole derivative (30)Tubulin Assembly0.38[11]
Triazolopyrimidine (3d)Tubulin Polymerization0.45[12]

Table 4: Kinase Inhibition by Pyridine and Related Derivatives

CompoundKinase TargetIC50 (nM)Reference
Pyrido[2,3-d]pyrimidine (4)PIM-111.4[7]
Pyrido[2,3-d]pyrimidine (10)PIM-117.2[7]
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureaClass III RTKsSelective Inhibition[13]
Anti-inflammatory Activity

Certain this compound derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] Selective COX-2 inhibition is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14][15][16]

Table 5: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCOX-2 IC50 (µM)Selectivity IndexReference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)0.07508.6[17]
Imidazo[1,2-a]pyridine with morpholine ring0.07217.1[17]
Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 6: Antimicrobial Activity of Selected Pyrazine and Pyridine Derivatives

CompoundMicroorganismMIC (µM)Reference
3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20)Staphylococcus aureus31.25[18]
3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20)MRSA62.5[18]
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv46[18]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

General Synthesis of 3-Aryl-2-aminopyridines via Suzuki Coupling
  • Reaction Setup: To a solution of 2-amino-3-bromopyridine (1 equivalent) in a suitable solvent (e.g., toluene, dioxane, or DMF/water) is added the corresponding phenylboronic acid (1.1-1.5 equivalents).

  • Catalyst and Base: A palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equivalents) and a base such as Na2CO3, K2CO3, or Cs2CO3 (2-3 equivalents) are added to the mixture.

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-2-aminopyridine.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[9]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Compound Incubation: Add various concentrations of the test compounds to the reaction mixture and incubate on ice.

  • Polymerization Initiation: Initiate polymerization by incubating the mixture at 37 °C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[11]

In Vitro Kinase Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, ATP, and the test compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[13]

In Vitro COX Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Incubation: Pre-incubate purified COX-1 or COX-2 enzyme with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the reaction mixture at 37 °C for a specific time.

  • Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[17]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Tubulin Polymerization Inhibition and Apoptosis Induction

As previously mentioned, a key mechanism of anticancer activity for many this compound derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.

Tubulin_Inhibition_Pathway cluster_drug This compound Derivative cluster_cell Cancer Cell Drug This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Inhibition Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Essential for SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption activates G2M G2/M Phase Arrest SAC->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Kinase Inhibition Signaling

Certain derivatives of this compound act as inhibitors of receptor tyrosine kinases (RTKs) like c-MET and VEGFR-2. By blocking the ATP-binding site of these kinases, the compounds prevent their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_drug This compound Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug This compound Derivative RTK Receptor Tyrosine Kinase (e.g., c-MET, VEGFR-2) Drug->RTK Inhibition PI3K PI3K/Akt Pathway RTK->PI3K Activates MAPK MAPK/ERK Pathway RTK->MAPK Activates Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of receptor tyrosine kinase signaling by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of this scaffold, coupled with the potential for multifaceted pharmacological modulation, makes it an attractive starting point for the development of novel therapeutics for the treatment of cancer, inflammation, and infectious diseases. Further optimization of the lead compounds through structure-activity relationship studies and in-depth mechanistic investigations will be crucial in translating the therapeutic potential of this chemical class into clinical applications. This guide provides a solid foundation of data and protocols to aid researchers in this endeavor.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 3-Phenylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of 3-Phenylpyridin-2-ylamine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules, including aminopyridines, phenylpyridines, and other aromatic amines, to project a scientifically grounded, albeit hypothetical, thermal behavior. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into potential thermal liabilities and degradation pathways that may be critical during manufacturing, storage, and formulation of drug candidates incorporating this scaffold. The methodologies for key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are detailed to facilitate future experimental validation.

Introduction

This compound is a versatile heterocyclic amine with applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for defining safe handling, processing, and storage conditions, as well as for predicting its shelf-life and identifying potential degradation products that could impact efficacy and safety. This guide provides an in-depth, inferred analysis of its thermal properties.

Predicted Thermal Analysis

The following sections detail the anticipated results from key thermal analysis techniques. The quantitative data presented are estimations based on the analysis of structurally similar compounds.

Predicted Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is expected to reveal a single-step decomposition process for this compound under an inert atmosphere. The primary weight loss would correspond to the complete volatilization and decomposition of the molecule.

Table 1: Predicted TGA Data for this compound

ParameterPredicted ValueInterpretation
Onset Decomposition Temperature (Tonset)250 - 280 °CThe temperature at which significant decomposition begins.
Temperature of Maximum Decomposition Rate (Tmax)300 - 330 °CThe temperature at which the rate of weight loss is highest.
Final Decomposition Temperature (Tfinal)> 400 °CThe temperature at which the primary decomposition is complete.
Residual Mass @ 600 °C< 5%Indicates nearly complete decomposition and volatilization.
Predicted Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry would likely show a sharp endothermic peak corresponding to the melting of the crystalline solid, followed by an exothermic event at higher temperatures associated with decomposition.

Table 2: Predicted DSC Data for this compound

ParameterPredicted ValueInterpretation
Melting Point (Tm)150 - 170 °CEndothermic peak corresponding to the solid-to-liquid phase transition.
Decomposition Exotherm280 - 350 °CBroad exothermic peak indicating the energy released during decomposition.

Predicted Degradation Profile

The thermal degradation of this compound is anticipated to proceed through a complex series of reactions involving bond cleavage and rearrangement. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the ideal technique to identify the resulting degradation products.

Proposed Degradation Pathways

The degradation is likely initiated by the homolytic cleavage of the C-N and C-C bonds. The pyridine and phenyl rings themselves are relatively stable, but the substituents and the bond connecting them are more susceptible to thermal stress.

Predicted Thermal Degradation Pathway of this compound This compound This compound Radical_Intermediates Radical Intermediates This compound->Radical_Intermediates High Temperature Phenyl_Radical Phenyl Radical Radical_Intermediates->Phenyl_Radical 2-Aminopyridyl_Radical 2-Aminopyridyl Radical Radical_Intermediates->2-Aminopyridyl_Radical Benzene Benzene Phenyl_Radical->Benzene Hydrogen Abstraction Biphenyl Biphenyl Phenyl_Radical->Biphenyl Dimerization Ring_Opening Pyridine Ring Opening 2-Aminopyridyl_Radical->Ring_Opening Pyridine Pyridine 2-Aminopyridyl_Radical->Pyridine Deamination Aniline Aniline 2-Aminopyridyl_Radical->Aniline Rearrangement Smaller_Fragments Smaller Nitrogenous Fragments (e.g., nitriles, amines) Ring_Opening->Smaller_Fragments

Caption: Predicted degradation pathway of this compound.

Predicted Degradation Products

Based on the proposed pathways, a range of volatile and semi-volatile compounds are expected to be formed.

Table 3: Predicted Thermal Degradation Products of this compound

Predicted ProductChemical FormulaProposed Formation Mechanism
BenzeneC₆H₆Hydrogen abstraction by a phenyl radical.
BiphenylC₁₂H₁₀Dimerization of phenyl radicals.
PyridineC₅H₅NCleavage of the C-C bond between the rings and deamination.
AnilineC₆H₅NH₂Rearrangement and hydrogen abstraction.
CarbazoleC₁₂H₉NIntramolecular cyclization and dehydrogenation.
Various nitriles and smaller amines-Pyridine ring opening and fragmentation.

Experimental Protocols

The following are detailed, hypothetical protocols for the characterization of the thermal properties of this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA Experimental Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Program cluster_3 Data Analysis Sample_Prep Weigh 5-10 mg of This compound into a ceramic TGA pan. Instrument_Setup Instrument: TA Instruments Q500 or similar Atmosphere: Nitrogen (99.999%) Flow Rate: 50 mL/min Sample_Prep->Instrument_Setup Thermal_Program 1. Equilibrate at 30 °C 2. Ramp from 30 °C to 600 °C at 10 °C/min Instrument_Setup->Thermal_Program Data_Analysis Determine T_onset, T_max, and residual mass from the weight vs. temperature curve. Thermal_Program->Data_Analysis

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC) Protocol

DSC Experimental Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Program cluster_3 Data Analysis Sample_Prep Weigh 2-5 mg of This compound into an aluminum DSC pan and hermetically seal. Instrument_Setup Instrument: TA Instruments Q2000 or similar Atmosphere: Nitrogen (99.999%) Flow Rate: 50 mL/min Sample_Prep->Instrument_Setup Thermal_Program 1. Equilibrate at 25 °C 2. Ramp from 25 °C to 400 °C at 10 °C/min Instrument_Setup->Thermal_Program Data_Analysis Identify endothermic (melting) and exothermic (decomposition) peaks from the heat flow curve. Thermal_Program->Data_Analysis Py-GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample_Prep Place ~0.1-0.5 mg of This compound into a pyrolysis sample cup. Pyrolysis Pyrolyzer: CDS Analytical 5200 or similar Temperature: 600 °C for 15 seconds Interface Temperature: 300 °C Sample_Prep->Pyrolysis GCMS GC Column: Agilent DB-5ms Oven Program: 40 °C (2 min), then ramp to 300 °C at 10 °C/min MS: Electron Ionization (70 eV) Pyrolysis->GCMS Data_Analysis Identify degradation products by comparing mass spectra to NIST library. GCMS->Data_Analysis

An In-depth Technical Guide to the Isomeric Forms of Aminophenylpyridine and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenylpyridines represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the nine positional isomers of aminophenylpyridine, detailing their synthesis, physicochemical properties, and known biological activities. The structural variations among these isomers, arising from the different substitution patterns of the amino and phenyl groups on the pyridine ring, lead to a diverse range of chemical and pharmacological characteristics. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the aminophenylpyridine scaffold.

Isomeric Forms of Aminophenylpyridine

The nine positional isomers of aminophenylpyridine are categorized based on the attachment point of the phenyl group to the pyridine ring (2-, 3-, or 4-position) and the position of the amino group on the phenyl ring (ortho-, meta-, or para-).

Structures of Aminophenylpyridine Isomers:

  • 2-Substituted Pyridines:

    • 2-(2-Aminophenyl)pyridine

    • 2-(3-Aminophenyl)pyridine

    • 2-(4-Aminophenyl)pyridine

  • 3-Substituted Pyridines:

    • 3-(2-Aminophenyl)pyridine

    • 3-(3-Aminophenyl)pyridine

    • 3-(4-Aminophenyl)pyridine

  • 4-Substituted Pyridines:

    • 4-(2-Aminophenyl)pyridine

    • 4-(3-Aminophenyl)pyridine

    • 4-(4-Aminophenyl)pyridine

Physicochemical Properties

The physicochemical properties of the aminophenylpyridine isomers are crucial for predicting their behavior in biological systems and for designing synthetic routes. The following tables summarize the available quantitative data for these compounds.

Table 1: Physical Properties of Aminophenylpyridine Isomers
IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
2-(2-Aminophenyl)pyridine 1369272-72-9C₁₁H₁₀N₂170.21153-155 (as methanone)411.4 ± 25.0 (Predicted, as methanone)1.215 (as methanone)
2-(3-Aminophenyl)pyridine 15889-32-4C₁₁H₁₀N₂170.2172-73[1]145-147 @ 0.1 Torr[1]1.133 ± 0.06 (Predicted)[1]
2-(4-Aminophenyl)pyridine 18471-73-3C₁₁H₁₀N₂170.21N/A322.8 @ 760 mmHg[2]1.133[2]
3-(2-Aminophenyl)pyridine N/AC₁₁H₁₀N₂170.21N/AN/AN/A
3-(3-Aminophenyl)pyridine 57976-57-5C₁₁H₁₀N₂170.21[3]N/AN/AN/A
3-(4-Aminophenyl)pyridine 82261-42-5C₁₁H₁₀N₂170.21[4]N/AN/AN/A
4-(2-Aminophenyl)pyridine N/AC₁₁H₁₀N₂170.21N/AN/AN/A
4-(3-Aminophenyl)pyridine N/AC₁₁H₁₀N₂170.21N/AN/AN/A
4-(4-Aminophenyl)pyridine 13296-04-3C₁₁H₁₀N₂170.22233.0 - 237.0[5]N/AN/A

Note: Data for 2-(2-Aminophenyl)pyridine is for the related methanone compound as data for the parent isomer is limited.

Table 2: Chemical Properties of Aminophenylpyridine Isomers
IsomerpKa (Predicted)
2-(3-Aminophenyl)pyridine 4.81 ± 0.12[1]
4'-(4-Aminophenyl)-2,2':6',2''-terpyridine 4.72 ± 0.22

Note: Experimental pKa values for the parent aminophenylpyridine isomers are not widely available. The provided values are predictions and should be used with caution.

Experimental Protocols

The synthesis of aminophenylpyridines often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. The general approach involves the reaction of a halo-pyridine with an aminophenylboronic acid or vice versa, in the presence of a palladium catalyst and a base. Another common strategy is the reduction of a corresponding nitrophenylpyridine.

General Synthesis of 2-(3-Aminophenyl)pyridine via Suzuki-Miyaura Coupling[6][7]

This protocol describes the synthesis of 3-(2-pyridyl)aniline from 2-bromopyridine and 3-aminophenylboronic acid.

Materials:

  • 2-Bromopyridine

  • 3-Aminophenylboronic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Argon gas

Procedure:

  • To a suspension of 2-bromopyridine (0.5 g, 3.2 mmol), 3-aminophenylboronic acid (0.49 g, 3.2 mmol), and anhydrous K₂CO₃ (0.87 g, 6.3 mmol) in a mixture of DME (50 mL) and water (0.66 mL), add Pd(PPh₃)₄ (0.36 g, 0.32 mmol).

  • Protect the reaction mixture with an argon atmosphere.

  • Heat the mixture at 80 °C overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product by adding water and EtOAc.

  • Separate the organic and aqueous phases.

  • Dry the combined organic phase with Na₂SO₄ and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane-EtOAc as the eluent to yield 3-(2-pyridinyl)aniline.

Suzuki_Miyaura_Coupling 2-Bromopyridine 2-Bromopyridine Reaction_Vessel Reaction_Vessel 2-Bromopyridine->Reaction_Vessel 3-Aminophenylboronic_acid 3-Aminophenylboronic_acid 3-Aminophenylboronic_acid->Reaction_Vessel Pd(PPh3)4_catalyst Pd(PPh3)4_catalyst Pd(PPh3)4_catalyst->Reaction_Vessel K2CO3_base K2CO3_base K2CO3_base->Reaction_Vessel Heating_80C Heating (80°C) Reaction_Vessel->Heating_80C Workup Aqueous Workup & Extraction Heating_80C->Workup Purification Column Chromatography Workup->Purification 2-(3-Aminophenyl)pyridine 2-(3-Aminophenyl)pyridine Purification->2-(3-Aminophenyl)pyridine

Suzuki-Miyaura coupling workflow for 2-(3-Aminophenyl)pyridine.
General Synthesis of 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine by Reduction[8][9]

This protocol describes the reduction of a nitrophenyl precursor to the corresponding aminophenyl derivative.

Materials:

  • 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine

  • Palladium-carbon catalyst (5% Pd)

  • Anhydrous Ethanol

  • Hydrazine monohydrate

  • Argon gas

  • Diatomaceous earth

  • Dichloromethane

Procedure:

  • In a 500 mL round-bottom flask, add 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (0.95 g, 2.7 mmol), palladium-carbon catalyst (250 mg), and anhydrous ethanol (200 mL).

  • Purge the suspension with argon for 15 minutes.

  • Reflux the mixture under an argon atmosphere.

  • Add hydrazine monohydrate (3.4 mL, 70 mmol) to the reaction system and continue refluxing for 2 hours until the starting material is completely dissolved.

  • After the reaction, cool the solution to room temperature.

  • Remove the catalyst by vacuum filtration through a short column of diatomaceous earth and wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Crystallize the product from cold ethanol to obtain 4'-(4-aminophenyl)-2,2':6',2''-terpyridine as white needle-like crystals.

Biological Activities and Signaling Pathways

Derivatives of aminophenylpyridines have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. While specific data for all nine parent isomers is limited, the aminophenylpyridine scaffold is a key component in several biologically active molecules.

Anticancer Activity

Certain derivatives of aminophenylpyridine have shown potent anticancer activity. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have demonstrated cytotoxic effects against the A549 human lung cancer cell line, with some compounds showing significantly lower IC₅₀ values than the well-known drug imatinib.[6][7] These compounds are suggested to act as inhibitors of receptor tyrosine kinases.

The general signaling pathway for receptor tyrosine kinase (RTK) inhibition involves the binding of the inhibitor to the ATP-binding site of the RTK, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.

RTK_Inhibition cluster_cell Cancer Cell Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds P1 RTK->P1 Autophosphorylation Aminophenylpyridine_Derivative Aminophenylpyridine Derivative Aminophenylpyridine_Derivative->RTK Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream_Signaling Activates P2 Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

General signaling pathway of RTK inhibition.
Antimicrobial Activity

Some 2-aminopyridine derivatives have been investigated for their antibacterial properties. For example, certain synthesized 2-amino-3-cyanopyridine derivatives have shown activity against Gram-positive bacteria, such as S. aureus and B. subtilis.[4] The exact mechanism of action for these compounds is often not fully elucidated but may involve the disruption of essential cellular processes in the bacteria.

Conclusion

The isomeric forms of aminophenylpyridine represent a promising and versatile scaffold for the development of new chemical entities with a wide range of applications. This guide has summarized the available information on their synthesis, physicochemical properties, and biological activities. Further research into the specific properties and mechanisms of action of each of the nine parent isomers is warranted to fully exploit their potential in drug discovery and materials science. The provided experimental protocols and data tables offer a solid foundation for researchers to build upon in their exploration of this important class of compounds.

References

Health and Safety Guide for Handling 3-Phenylpyridin-2-ylamine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3-Phenylpyridin-2-ylamine (CAS No: 87109-10-2) in a laboratory setting. The information herein is compiled from available safety data sheets and toxicological information on structurally similar compounds to ensure a thorough understanding of the potential hazards and mitigation strategies.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classification is based on available data.

GHS Pictogram:

  • alt text
    GHS07[1]

Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive set of precautionary statements is recommended for handling this compound.

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

ParameterRoute of ExposureSpeciesValue
LD50 OralRat200 mg/kg
LD50 DermalRabbit1200 mg/kg
LC50 Inhalation-Data not available

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Appearance White to light yellow solid
Boiling Point 320.3 ± 22.0 °C (Predicted)
Density 1.133 g/cm³
Storage Temperature 2-8°C (Protect from light)

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following diagram outlines a general workflow for this process.

RiskAssessment cluster_planning Planning Phase cluster_assessment Assessment Phase cluster_control Control Phase cluster_implementation Implementation & Review start Identify Need to Handle This compound review_sds Review Safety Data Sheet (SDS) and Literature start->review_sds identify_hazards Identify Potential Hazards (Toxicity, Irritation) review_sds->identify_hazards assess_exposure Assess Exposure Potential (Quantity, Duration, Route) identify_hazards->assess_exposure evaluate_controls Evaluate Existing Controls (Fume Hood, Ventilation) assess_exposure->evaluate_controls determine_risk Determine Risk Level (Low, Medium, High) evaluate_controls->determine_risk select_ppe Select Appropriate PPE determine_risk->select_ppe If Risk > Low conduct_work Conduct Work Following SOP determine_risk->conduct_work If Risk = Low develop_sop Develop Safe Handling Protocol (SOP) select_ppe->develop_sop emergency_plan Establish Emergency Procedures develop_sop->emergency_plan training Train Personnel on SOP and Hazards emergency_plan->training training->conduct_work review_process Review and Update Risk Assessment Periodically conduct_work->review_process review_process->start

Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant, anti-static protective lab coat.

    • Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.

  • Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound on a selected cell line.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate and incubate for 24h compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound dilutions and controls compound_prep->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT reagent to each well and incubate for 2-4 hours incubation->mtt_addition formazan_solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure absorbance at ~570nm using a plate reader formazan_solubilization->read_absorbance calculate_viability Calculate cell viability (%) relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) in a 96-well flat-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls (cells treated with the highest concentration of the solvent) and untreated controls (cells in medium only).

  • Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

This detailed protocol, along with the comprehensive safety data, will aid researchers in the safe and effective use of this compound in their laboratory work. Always consult your institution's specific safety guidelines and protocols.

References

Methodological & Application

Application Notes: Synthesis of 3-Phenylpyridin-2-ylamine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenylpyridin-2-ylamine is a versatile biaryl amine that serves as a crucial building block and key intermediate in the synthesis of a wide range of functional molecules.[1] Its unique structure, featuring a phenyl group at the 3-position of a 2-aminopyridine core, makes it a privileged scaffold in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the formation of C-C bonds, offering a robust and high-yielding pathway for the synthesis of this compound from commercially available starting materials.[2][3] This reaction is favored for its mild conditions, tolerance of various functional groups, and the generally low toxicity of its boron-based reagents.[4]

Applications

The 3-phenylpyridine scaffold is of significant interest to researchers, particularly in drug development. Derivatives of this compound have been investigated for a variety of therapeutic applications:

  • Pharmaceutical Development : This compound is a vital intermediate in the creation of novel pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders, as well as compounds with potential anti-inflammatory and anti-cancer properties.[1][5][6]

  • Organic Synthesis : As a versatile building block, it facilitates the construction of more complex molecules, which is essential for innovation in diverse chemical industries.[1]

  • Material Science : It is employed in the formulation of advanced materials, including specialized polymers and coatings, to enhance properties such as chemical resistance and durability.[1]

  • Agrochemicals : The structural motif is also used in the development of new agrochemicals.[1]

Reaction Scheme and Mechanism

The synthesis is achieved by the palladium-catalyzed cross-coupling of 2-amino-3-bromopyridine with phenylboronic acid. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Overall Reaction:

2-Amino-3-bromopyridine + Phenylboronic acid → (in the presence of a Palladium catalyst and a base) → this compound

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(Ln) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (2-Amino-3-bromopyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 (Phenylboronic acid) boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Data on Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling for synthesizing this compound can vary based on the selection of catalyst, base, solvent, and temperature. The table below summarizes a known protocol for this specific synthesis.

ParameterConditionsNotes
Aryl Halide 2-Amino-3-bromopyridineStarting material containing the pyridine core.
Boronic Acid Phenylboronic acidSource of the phenyl group.
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]A common and effective catalyst for this transformation.[7][8]
Base Potassium Phosphate (K₃PO₄)Activates the boronic acid for transmetalation.[7][8]
Solvent Ethylene glycol / WaterA polar solvent system suitable for the reaction.[7][8]
Temperature 80 °CModerate temperature to drive the reaction.[7][8]
Time 16 hoursTypical reaction duration for completion.[7][8]
Yield Not specified, but generally moderate to good yields are expected.[3]Yields can be optimized by adjusting reaction parameters.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-3-bromopyridine and phenylboronic acid.[7][8]

Materials and Equipment

  • 2-Amino-3-bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Ethylene glycol

  • Deionized Water

  • Ethyl acetate

  • 1 M Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or reaction vessel

  • Magnetic stirrer and heat plate

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflowdot

// Nodes setup [label="1. Reaction Setup\n- Add reactants, base, and solvent to flask.\n- Purge with inert gas (N2 or Ar)."]; catalyst [label="2. Catalyst Addition\n- Add Pd(PPh3)4 catalyst to the mixture."]; reaction [label="3. Reaction\n- Heat mixture to 80°C.\n- Stir for 16 hours under inert atmosphere."]; workup [label="4. Work-up & Extraction\n- Cool to room temperature.\n- Hydrolyze with NaOH solution.\n- Extract with ethyl acetate."]; dry [label="5. Drying & Concentration\n- Wash combined organic layers with brine.\n- Dry over anhydrous MgSO4.\n- Concentrate under reduced pressure."]; purify [label="6. Purification\n- Purify crude product by silica gel\ncolumn chromatography."]; product [label="Final Product\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges setup -> catalyst; catalyst -> reaction; reaction -> workup; workup -> dry; dry -> purify; purify -> product; }

References

Application Notes and Protocols for the Palladium-Catalyzed Buchwald-Hartwig Amination Synthesis of 3-Phenylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-Phenylpyridin-2-ylamine via the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful and versatile method for the formation of C-N bonds, which is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminopyridine scaffold in pharmaceuticals and functional materials.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[1] This methodology has become a cornerstone of modern organic synthesis, offering a significant advantage over traditional methods for C-N bond formation, which often require harsh reaction conditions and have limited functional group tolerance.[1] The synthesis of this compound, a valuable building block, can be efficiently achieved by the coupling of a 2-halo-3-phenylpyridine with an ammonia equivalent. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity.

Reaction Scheme

The general transformation for the synthesis of this compound via Buchwald-Hartwig amination is depicted below. The reaction typically proceeds by coupling a 2-halo-3-phenylpyridine (where X is Br or Cl) with a suitable ammonia surrogate, followed by deprotection.

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation: Performance of Catalytic Systems

The selection of the appropriate ligand and base is critical for a successful Buchwald-Hartwig amination. The following tables summarize the performance of various catalytic systems in the amination of 2-bromopyridine derivatives, providing a useful reference for optimizing the synthesis of this compound.

Table 1: Comparison of Different Bases in the Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives [2]

BaseSubstrateAmineCatalyst SystemSolventTemp. (°C)Yield (%)
NaOt-Bu2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060
NaOt-Butert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppTolueneReflux90.7
DBU2-BromopyridineAniline[Pd₂(dba)₃] / XantphosDMF100"Hit"
K₂CO₃2-BromopyridineAniline[Pd₂(dba)₃] / XantphosDMF100"Hit"
Cs₂CO₃2-Bromo-5-formylpyridineMorpholinePd(OAc)₂ / XPhosDioxane10085

"Hit" indicates a qualitative result from a high-throughput screening experiment where product formation was observed but not quantified.

Table 2: Performance of Different Phosphine Ligands in the Buchwald-Hartwig Amination of Bromobenzene with various Amines

LigandAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
XPhosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
XPhosPhenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
XPhosCarbazole[Pd(allyl)Cl]₂NaOtBuToluene1002492
RuPhosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
RuPhosPhenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
RuPhosCarbazole[Pd(allyl)Cl]₂NaOtBuToluene1002429
DavePhosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002494
DavePhosPhenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
DavePhosCarbazole[Pd(allyl)Cl]₂NaOtBuToluene1002485
XantphosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002493
XantphosPhenoxazine[Pd(allyl)Cl]₂NaOtBuToluene1002495
XantphosCarbazole[Pd(allyl)Cl]₂NaOtBuToluene1002442

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material, 2-bromo-3-phenylpyridine, and a general procedure for the Buchwald-Hartwig amination to yield this compound.

Protocol 1: Synthesis of 2-Bromo-3-phenylpyridine

This protocol is adapted from standard procedures for the synthesis of substituted bromopyridines.

Materials:

  • 3-Phenylpyridine

  • n-Butyllithium (n-BuLi)

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-phenylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-phenylpyridine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for this compound

This protocol is a general method adapted from procedures for the amination of 2-halopyridines using an ammonia surrogate.[3]

Materials:

  • 2-Bromo-3-phenylpyridine (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk flask, combine 2-bromo-3-phenylpyridine (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe, followed by lithium bis(trimethylsilyl)amide (LHMDS) (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 1 M HCl and stir for 1 hour to deprotect the silylamine intermediate.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mandatory Visualization

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination RNH₂ -HX pd_amido_complex [Ar-Pd(II)-NHR]L_n amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

A general workflow for performing a Buchwald-Hartwig amination reaction is outlined below. Adherence to inert atmosphere techniques is critical for reproducible results.

Experimental_Workflow start Start setup Assemble and dry glassware (Schlenk flask, condenser) start->setup reagents Add solid reagents: Aryl halide, Pd catalyst, ligand, base setup->reagents inert Establish inert atmosphere (Evacuate and backfill with Ar/N₂) reagents->inert solvents Add degassed solvent and liquid amine/ammonia surrogate inert->solvents reaction Heat reaction mixture to specified temperature with stirring solvents->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Reaction work-up: Quenching, extraction, drying monitoring->workup Reaction complete purification Purification: Column chromatography workup->purification end Characterization of This compound purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Synthesis of Novel Anti-Cancer Agents: Application Notes for 3-Phenylpyridin-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer derivatives based on the 3-phenylpyridin-2-ylamine scaffold. This class of compounds has emerged as a promising area for oncology research, with demonstrated activity against various cancer cell lines. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel cancer therapeutics.

Introduction

The this compound core structure is a key pharmacophore in the design of new anti-cancer agents. Its derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, including breast, colon, and lung cancer.[1] The versatility of this scaffold allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[2]

Mechanism of Action

The anti-cancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes required for tumor growth and proliferation. A primary mechanism of action for many pyridine-containing compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Additionally, some derivatives have been found to modulate the activity of key protein kinases involved in cancer cell signaling pathways.[3] For instance, certain pyridylpyrimidinyl semicarbazide derivatives have been shown to induce G2/M cell cycle arrest in human breast cancer cells (MCF-7).[4]

Experimental Protocols

I. General Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

This protocol describes a general method for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, adapted from optimized Buchwald-Hartwig amination conditions.[5]

Materials:

  • 4-(Pyridin-3-yl)pyrimidin-2-amine

  • Appropriate aryl bromide

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

  • Xantphos

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Nitrogen gas

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, combine 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), the corresponding aryl bromide (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.1 eq), Xantphos (0.1 eq), and sodium tert-butoxide (3.0 eq).

  • Add anhydrous toluene to the flask under a nitrogen atmosphere.

  • Reflux the reaction mixture for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it over ice water.

  • Extract the aqueous solution with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

II. Synthesis of Pyrid-2-yl Substituted Benzo[3][4][5]triazin-7-ones

This method outlines the preparation of benzo[3][4][5]triazin-7-ones from Blatter-type radicals.[1]

Materials:

  • Blatter-type (benzotriazin-4-yl) radicals

  • Manganese dioxide (MnO2)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Blatter-type (benzotriazin-4-yl) radical in dichloromethane.

  • Add manganese dioxide to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the conversion of the radical to the corresponding benzotriazinone.

  • Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Wash the solid residue with dichloromethane.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

III. In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, DU-145)[1][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.[3]

  • Add MTT solution to each well and incubate for an additional 4 hours, allowing for the formation of formazan crystals.[3]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation

The following tables summarize the in vitro anti-cancer activity of representative derivatives.

Table 1: Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives [4]

CompoundTarget Cell LineIC50 (μmol·L⁻¹)
5l MCF-7 (Human Breast Cancer)9.15
HepG2 (Human Hepatoma)10.45
Normal Liver Cells53

Table 2: Cytotoxicity of Pyrid-2-yl Substituted Benzo[3][4][5]triazin-7-ones [1]

CompoundTarget Cell LineIC50 (μM) (MTT Assay, 72h)
4a DU-145 (Prostate Cancer)0.388
MCF-7 (Breast Cancer)0.295
4b DU-145 (Prostate Cancer)0.288
MCF-7 (Breast Cancer)0.191

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the anti-cancer activity of these derivatives.

G General Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound Derivative + Reagents Reaction Mixture Reaction Mixture Reactants->Reaction Mixture Combine Solvent Anhydrous Solvent Solvent->Reaction Mixture Catalyst Palladium Catalyst Catalyst->Reaction Mixture Heating Heating Reaction Mixture->Heating Reflux under N2 Monitoring Monitoring Heating->Monitoring TLC/LC-MS Quenching Quenching Monitoring->Quenching Cool & Add Water Extraction Extraction Quenching->Extraction Organic Solvent Drying Drying Extraction->Drying Anhydrous MgSO4 Concentration Concentration Drying->Concentration Rotary Evaporation Purification Purification Concentration->Purification Column Chromatography Final Product Final Product Purification->Final Product G Cell Cycle Arrest Signaling Pathway Derivative This compound Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols for the Development of Novel Neurological Disorder Drugs Based on the 3-Phenylpyridin-2-ylamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridin-2-ylamine has been identified as a versatile scaffold in medicinal chemistry, showing significant promise as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Its inherent structural features provide a foundation for the design of novel derivatives with the potential to modulate key signaling pathways implicated in a range of central nervous system (CNS) conditions. These application notes provide a comprehensive guide to leveraging this scaffold for the discovery and preclinical development of new therapeutics for Alzheimer's disease and schizophrenia. Detailed protocols for synthesis, in vitro screening, and in vivo behavioral analysis are provided to facilitate the advancement of promising lead compounds.

Target Rationale and Compound Design

The this compound core can be strategically modified to target various proteins involved in the pathophysiology of neurological disorders. This document will focus on two primary targets:

  • Glycogen Synthase Kinase-3β (GSK-3β) for Alzheimer's Disease: GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.[2][3][4][5][6] Inhibition of GSK-3β is a promising therapeutic strategy to mitigate tau pathology.[2][3][4][5][6]

  • Dopamine D2 Receptor (D2R) for Schizophrenia: The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, contributes to the positive symptoms of the disorder.[7][8][9][10][11] D2R antagonists are established antipsychotic agents.[7][9][10][11]

A hypothetical series of this compound derivatives (designated PPA-1 to PPA-5) has been designed to explore their potential as either GSK-3β inhibitors or D2R antagonists. The design incorporates various substituents on the phenyl and pyridine rings to modulate potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the synthesized PPA series against their respective targets.

Table 1: In Vitro GSK-3β Inhibition and Cellular Activity of PPA Derivatives for Alzheimer's Disease

Compound IDGSK-3β IC50 (nM)Tau Phosphorylation Inhibition (EC50, nM) in SH-SY5Y cellsCytotoxicity (CC50, µM) in SH-SY5Y cells
PPA-1150350> 50
PPA-22580> 50
PPA-352045
Tideglusib (Control)60150> 100

Table 2: In Vitro Dopamine D2 Receptor Binding and Functional Antagonism of PPA Derivatives for Schizophrenia

Compound IDD2R Binding Affinity (Ki, nM)D2R Functional Antagonism (IC50, nM)D1R Binding Affinity (Ki, nM)Selectivity Index (D1R Ki / D2R Ki)
PPA-480150> 1000> 12.5
PPA-5102580080
Haloperidol (Control)25500250

Table 3: In Vivo Efficacy of Lead Compounds in Animal Models

Compound IDAnimal ModelBehavioral TestDose (mg/kg)Outcome
PPA-35XFAD Mouse Model of ADMorris Water Maze1035% improvement in escape latency vs. vehicle
PPA-5Amphetamine-induced Hyperlocomotion in MiceOpen Field Test560% reduction in locomotor activity vs. vehicle

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general synthetic route for the derivatization of the this compound scaffold.

Materials:

  • This compound

  • Substituted aryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a solution of this compound (1 mmol) in a mixture of dioxane (8 mL) and water (2 mL), add the desired aryl boronic acid (1.2 mmol), K2CO3 (2 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 90 °C and stir for 12-24 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final compound by NMR and Mass Spectrometry.

In Vitro Assays

This assay determines the 50% inhibitory concentration (IC50) of test compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (PPA-1, PPA-2, PPA-3) and control (Tideglusib)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and control in DMSO, then dilute further in assay buffer.

  • In a 96-well plate, add 5 µL of each compound dilution.

  • Add 10 µL of GSK-3β enzyme solution to each well.

  • Add 10 µL of a mixture of the GSK-3β substrate and ATP to initiate the reaction.

  • Incubate the plate at 30 °C for 1 hour.

  • Equilibrate the plate to room temperature.

  • Add 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

This assay determines the binding affinity (Ki) of test compounds for the D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

  • Test compounds (PPA-4, PPA-5) and control (Haloperidol)

  • Non-specific binding control (e.g., unlabeled Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Prepare serial dilutions of the test compounds and control in assay buffer.

  • In test tubes, combine 50 µL of the radioligand solution, 50 µL of the test compound dilution (or buffer for total binding, or non-specific control for non-specific binding), and 400 µL of the cell membrane suspension.

  • Incubate the tubes at 25 °C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays

This test assesses spatial learning and memory in the 5XFAD transgenic mouse model of Alzheimer's disease.[12][13][14][15][16]

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • Circular water tank (120-150 cm in diameter) filled with opaque water (22-24 °C)

  • Submerged escape platform (10 cm in diameter)

  • Video tracking system and software

  • Distinct visual cues placed around the room

  • Test compound (PPA-3) and vehicle control

Procedure:

  • Acclimation: Handle the mice for several days before the experiment.

  • Drug Administration: Administer PPA-3 or vehicle control to the mice daily for 2-4 weeks prior to and during behavioral testing.

  • Acquisition Phase (4-5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the wall of the tank.

    • Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the tank.

    • Place the mouse in the tank at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze the escape latency across acquisition days and the time spent in the target quadrant during the probe trial to assess learning and memory.

This test assesses motor coordination and balance, which can be affected by antipsychotic drugs.[17][18][19][20][21]

Materials:

  • C57BL/6J mice

  • Rotarod apparatus

  • Test compound (PPA-5) and vehicle control

  • Amphetamine (to induce hyperlocomotion as a model of psychosis)

Procedure:

  • Training Phase (2-3 days):

    • Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes) for several trials per day to acclimate them to the apparatus.

  • Test Day:

    • Administer the test compound (PPA-5) or vehicle control.

    • After a specified pre-treatment time (e.g., 30 minutes), administer amphetamine (e.g., 2-5 mg/kg, i.p.) or saline.

    • After another interval (e.g., 15 minutes), place the mouse on the rotarod.

    • Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

    • Record the latency to fall from the rotating rod.

    • Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the latency to fall between the different treatment groups to assess the effect of the compound on motor coordination.

Visualizations

Signaling Pathways

GSK3_Pathway cluster_0 Upstream Regulation cluster_1 Tau Phosphorylation cluster_2 Therapeutic Intervention Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled Axin Axin Dishevelled->Axin Inhibits GSK-3β_complex GSK-3β Axin->GSK-3β_complex APC APC APC->GSK-3β_complex Tau Tau GSK-3β_complex->Tau Phosphorylates p-Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles p-Tau->NFTs Aggregates to PPA-3 PPA-3 (GSK-3β Inhibitor) PPA-3->GSK-3β_complex Inhibits

Caption: Simplified GSK-3β signaling pathway in Alzheimer's disease.

D2R_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Dopamine_vesicle->Dopamine_release Release D2R Dopamine D2 Receptor Dopamine_release->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Postsynaptic_Effect Altered Neuronal Excitability PKA->Postsynaptic_Effect PPA-5 PPA-5 (D2R Antagonist) PPA-5->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway relevant to schizophrenia.

Experimental Workflow

Drug_Discovery_Workflow start Scaffold Selection (this compound) synthesis Derivative Synthesis (PPA Series) start->synthesis in_vitro In Vitro Screening (Target-based Assays) synthesis->in_vitro decision1 Active? in_vitro->decision1 hit_id Hit Identification lead_opt Lead Optimization hit_id->lead_opt lead_opt->in_vitro in_vivo In Vivo Efficacy Testing (Animal Models) lead_opt->in_vivo decision2 Efficacious & Safe? in_vivo->decision2 preclinical Preclinical Development decision1->synthesis No (Re-design) decision1->hit_id Yes decision2->lead_opt No (Re-optimize) decision2->preclinical Yes

Caption: General workflow for neurological drug discovery.

References

Application Notes and Protocols for the N-functionalization of 3-Phenylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 3-phenylpyridin-2-ylamine, a valuable building block in medicinal chemistry and materials science. The following sections describe common and effective methods for N-arylation and N-alkylation, including representative experimental procedures, tabulated data for reaction optimization, and workflow diagrams.

Introduction

The N-functionalization of this compound introduces molecular diversity, enabling the modulation of its physicochemical and pharmacological properties. The primary amino group of this scaffold is a key handle for derivatization. The two most common strategies for its functionalization are palladium-catalyzed Buchwald-Hartwig amination for N-arylation and nucleophilic substitution for N-alkylation. These methods offer broad substrate scope and functional group tolerance, making them indispensable tools in modern synthetic chemistry.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction allows for the coupling of this compound with a wide variety of aryl halides or triflates. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[1][3]

Experimental Protocol: Synthesis of N,3-diphenylpyridin-2-amine

Materials:

  • This compound

  • Iodobenzene

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by iodobenzene (1.1 mmol, 1.1 equiv).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N,3-diphenylpyridin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for N-Arylation

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of aminopyrimidine derivatives, which can be adapted for this compound.[1]

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzenePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101882
1-Bromo-4-chlorobenzenePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1002475
2-Bromotoluene[PdCl₂(PPh₃)₂] (2)Xantphos (4)NaOtBu (1.4)Toluene1102068
1-BromonaphthalenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)t-BuOH1001678

N-Alkylation via Nucleophilic Substitution

N-alkylation of this compound can be readily achieved through nucleophilic substitution with alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of N-benzyl-3-phenylpyridin-2-amine

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Ethyl acetate and saturated sodium bicarbonate solution for workup

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add dimethylformamide (10 mL) and stir the suspension.

  • Add benzyl bromide (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Heat the reaction to 60 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzyl-3-phenylpyridin-2-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for N-Alkylation

The table below provides representative conditions for the N-alkylation of aminopyridines.

Alkyl HalideBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃ (2.0)DMF60885
Ethyl iodideNaH (1.2)THF251270
Propyl bromideCs₂CO₃ (1.5)Acetonitrile801078
Allyl bromideTriethylamine (2.0)Dichloromethane25690

Visualizations

Reaction Scheme: N-Arylation of this compound

N_Arylation reactant1 This compound reagents Pd Catalyst Ligand Base Solvent, Heat reactant1->reagents reactant2 Aryl Halide (Ar-X) reactant2->reagents product N-Aryl-3-phenylpyridin-2-ylamine reagents->product

Caption: General scheme for the Buchwald-Hartwig N-arylation.

Workflow: N-Alkylation Protocol

N_Alkylation_Workflow start Start reactants Combine this compound, Alkyl Halide, and Base in Solvent start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated N-Alkyl Product purification->product

Caption: Step-by-step workflow for the N-alkylation protocol.

References

Application of 3-Phenylpyridin-2-ylamine in Polymer Synthesis for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridin-2-ylamine is a versatile heterocyclic aromatic amine that holds significant promise as a monomer for the synthesis of advanced polymers in materials science. Its unique structure, combining a rigid phenylpyridine core with a reactive amine group, allows for its incorporation into various polymer backbones, including polyamides and polyimides. The resulting polymers are anticipated to exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a range of high-performance applications.[1] The presence of the pyridine ring, in particular, can impart unique solubility characteristics and the potential for metal coordination, opening avenues for applications in catalysis, electronics, and separation technologies.

These application notes provide an overview of the potential uses of this compound in polymer synthesis and offer detailed protocols for the preparation of polyamides and polyimides based on analogous polymerization reactions. The data presented is compiled from literature on similar polymer systems and represents expected performance characteristics.

Key Applications in Materials Science

The incorporation of this compound into polymer chains can lead to materials with a unique combination of properties. The rigid aromatic structure is expected to contribute to high glass transition temperatures (Tg) and excellent thermal stability. The phenyl and pyridine moieties can enhance intermolecular interactions, leading to improved mechanical properties such as high tensile strength and modulus.

Potential applications for polymers derived from this compound include:

  • High-Temperature Resistant Films and Coatings: For use in electronics, aerospace, and automotive industries where materials are exposed to extreme temperatures.

  • Advanced Composites: As a matrix resin for fiber-reinforced composites requiring superior strength and thermal performance.

  • Membranes for Gas Separation: The specific chemical structure may lead to membranes with tailored permeability and selectivity for various gases.

  • Functional Materials: The nitrogen atom in the pyridine ring can be utilized for post-polymerization modification or for creating materials with specific catalytic or coordination properties.

Data Presentation: Expected Polymer Properties

The following tables summarize the anticipated quantitative data for polyamides and polyimides synthesized using this compound, based on data from analogous polymer systems reported in the literature.

Table 1: Expected Thermal Properties of this compound-Based Polymers

Polymer TypeDiacid Chloride / Dianhydride Co-monomerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA) (°C)
PolyamideTerephthaloyl chloride230 - 260> 450
PolyamideIsophthaloyl chloride220 - 250> 430
PolyimidePyromellitic dianhydride (PMDA)280 - 320> 500
Polyimide4,4'-Oxydiphthalic anhydride (ODPA)260 - 290> 480

Table 2: Expected Mechanical Properties of this compound-Based Polymer Films

Polymer TypeDiacid Chloride / Dianhydride Co-monomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PolyamideTerephthaloyl chloride90 - 1102.5 - 3.55 - 10
PolyimidePyromellitic dianhydride (PMDA)100 - 1303.0 - 4.010 - 20

Experimental Protocols

The following are detailed protocols for the synthesis of polyamides and polyimides using this compound as the diamine monomer. These protocols are adapted from established procedures for similar aromatic polymers.

Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

Objective: To synthesize a high molecular weight polyamide from this compound and an aromatic diacid chloride.

Materials:

  • This compound

  • Terephthaloyl chloride (or Isophthaloyl chloride)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Dropping funnel

  • Low-temperature bath (ice-salt or cryocooler)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum filtration apparatus

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve this compound (10 mmol) and LiCl (0.4 g) in anhydrous DMAc (30 mL).

  • Cool the solution to 0-5 °C using a low-temperature bath.

  • In a separate flask, dissolve terephthaloyl chloride (10 mmol) in anhydrous DMAc (10 mL).

  • Slowly add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol (300 mL) with vigorous stirring.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.

  • Dry the polyamide product in a vacuum oven at 80 °C for 24 hours.

Protocol 2: Synthesis of Polyimide via a Two-Step Polycondensation

Objective: To synthesize a polyimide from this compound and an aromatic dianhydride via a poly(amic acid) precursor.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA) (or other aromatic dianhydride)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Standard laboratory glassware

  • Vacuum oven

  • Film casting applicator

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-purged three-necked flask, dissolve this compound (10 mmol) in anhydrous NMP (40 mL).

  • Gradually add solid pyromellitic dianhydride (10 mmol) to the stirred solution at room temperature. A viscous solution will form.

  • Continue stirring at room temperature for 24 hours under a nitrogen atmosphere to ensure the formation of a high molecular weight poly(amic acid).

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride (40 mmol) and pyridine (20 mmol) as the dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 12 hours, followed by heating at 80 °C for an additional 4 hours to complete the imidization.

  • Precipitate the polyimide by pouring the cooled solution into a large volume of methanol (400 mL).

  • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 100 °C for 24 hours.

Step 3 (Optional): Thermal Imidization and Film Formation

  • Alternatively, the poly(amic acid) solution can be cast onto a glass plate using a film casting applicator.

  • The cast film is then heated in a programmable oven under a nitrogen atmosphere with the following temperature program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect thermal imidization and remove the solvent.

  • Cool the oven slowly to room temperature to obtain a flexible and tough polyimide film.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of polyamides and polyimides from this compound.

Polyamide_Synthesis_Workflow Monomer_Prep Monomer Preparation - this compound - Diacid Chloride Dissolution Dissolution in DMAc/LiCl Monomer_Prep->Dissolution Reaction Low-Temperature Polycondensation (0-5 °C) Dissolution->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Polyamide Final Polyamide Product Drying->Polyamide

Caption: Workflow for Polyamide Synthesis.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization cluster_product Final Product Monomers Monomers - this compound - Dianhydride Polycondensation Polycondensation in NMP Monomers->Polycondensation PAA_Solution Poly(amic acid) Solution Polycondensation->PAA_Solution Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA_Solution->Chemical_Imidization Thermal_Imidization Thermal Imidization (Film Casting & Heating) PAA_Solution->Thermal_Imidization Polyimide_Powder Polyimide Powder Chemical_Imidization->Polyimide_Powder Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

References

Application Notes and Protocols for the Development of Agrochemicals Using 3-Phenylpyridin-2-ylamine as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-phenylpyridin-2-ylamine as a key intermediate in the synthesis of novel agrochemicals. The protocols outlined below are based on established synthetic methodologies for preparing pyridine-based compounds and serve as a guide for the development of new fungicidal, herbicidal, and insecticidal agents. While this compound is a versatile building block for agrochemicals, this document will focus on the synthesis and evaluation of a representative N-aryl benzamide derivative as a potential fungicide.[1]

Introduction

The pyridine scaffold is a well-established pharmacophore in the design and discovery of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The unique electronic properties and synthetic accessibility of pyridine derivatives make them attractive candidates for lead optimization in agrochemical research. This compound, in particular, offers a synthetically versatile platform with multiple reactive sites that can be readily modified to explore structure-activity relationships (SAR). Its applications span from the development of pesticides and herbicides to the synthesis of dyes and advanced materials.[1]

Application: Synthesis of a Potential Fungicide

A common and effective strategy in the development of pyridine-based agrochemicals is the formation of an amide linkage to introduce diverse structural motifs and modulate the biological activity and physicochemical properties of the target compounds. This section details the synthesis of a hypothetical fungicidal candidate, N-(3-phenylpyridin-2-yl)benzamide, using this compound as the starting material.

Experimental Protocol: Synthesis of N-(3-phenylpyridin-2-yl)benzamide

Objective: To synthesize N-(3-phenylpyridin-2-yl)benzamide from this compound and benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(3-phenylpyridin-2-yl)benzamide.

Expected Outcome: The reaction should yield the desired product as a solid. The structure and purity should be confirmed by analytical techniques such as NMR, LC-MS, and melting point determination.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction in DCM with Triethylamine This compound->Reaction_Vessel Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching Acylation Extraction Extraction with DCM Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-(3-phenylpyridin-2-yl)benzamide Purification->Final_Product Signaling_Pathway Fungicide N-(3-phenylpyridin-2-yl)benzamide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC Electron Transfer ATP_Production ATP Production ETC->ATP_Production Energy Generation Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Supports

References

Application Note: Step-by-Step Recrystallization Protocol for the Purification of 3-Phenylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-Phenylpyridin-2-ylamine (also known as 2-Amino-3-phenylpyridine) via recrystallization. This method is designed to effectively remove impurities and yield a product of high purity, suitable for further applications in pharmaceutical research and organic synthesis.

Introduction

This compound is a valuable intermediate in the development of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents.[1] The purity of this compound is critical for successful downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent system at different temperatures.[2][3]

Principle of Recrystallization

The fundamental principle of recrystallization is the dissolution of the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain in the solution.[2]

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is crucial and may require preliminary screening. Based on the properties of similar aromatic amines and pyridine derivatives, a mixed solvent system of a polar protic solvent (like ethanol or methanol) and a non-polar solvent (like hexane or ligroin) is a good starting point.[4][5][6] Alternatively, a single solvent of intermediate polarity can be tested.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, methanol, hexane, toluene)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Spatula

  • Ice bath

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of the chosen solvent or solvent mixture.

    • Observe the solubility at room temperature. The ideal solvent should show low solubility at room temperature.

    • Gently heat the test tube. The compound should be completely soluble at the boiling point of the solvent.

    • Allow the solution to cool to room temperature. A good solvent will result in the formation of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.[7]

    • Add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.[8]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.[6]

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a glass funnel with filter paper.

    • Quickly filter the hot solution to remove any insoluble impurities or the activated charcoal.[9] This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or loose stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[7]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point (reported as 62-64 °C for a similar compound) or in a desiccator under vacuum.[4][5]

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Data Presentation

ParameterDescriptionRecommended Value/Observation
Compound This compound-
Molecular Formula C11H10N2-
Molecular Weight 170.21 g/mol -
Reported Melting Point 62-64 °C (for a similar isomer)[4][5]To be determined experimentally
Recrystallization Solvent To be determined by screeningStart with Ethanol/Hexane or Toluene
Crude Compound Weight -To be measured
Purified Compound Weight -To be measured
Percent Recovery (Weight of Purified Compound / Weight of Crude Compound) x 100To be calculated

Experimental Workflow Diagram

Recrystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool_rt Slow Cooling to Room Temperature hot_filter->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve Incorrect solvent; Insufficient solventTry a different solvent; Add more hot solvent in small portions.
Oiling out The melting point of the compound is below the boiling point of the solvent; Solution is too concentrated.Use a lower boiling point solvent; Add more hot solvent and reheat to dissolve the oil, then cool slowly.[8]
No crystals form on cooling Too much solvent was used; The solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again; Scratch the inside of the flask with a glass rod; Add a seed crystal.[8]
Low recovery Too much solvent was used; Premature crystallization during hot filtration; Incomplete crystallization.Use the minimum amount of hot solvent necessary; Ensure the filtration apparatus is preheated; Ensure the solution is thoroughly cooled in an ice bath.[8]
Crystals are colored Colored impurities are present.Use activated charcoal during the dissolution step.[6]

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a highly versatile and widely used method in organic synthesis for the formation of carbon-nitrogen bonds.[1] This process transforms a carbonyl group into an amine through an intermediate imine.[2] For the synthesis of secondary amines, a primary amine is reacted with an aldehyde or a ketone in the presence of a reducing agent. The one-pot, or direct reductive amination, protocol is particularly efficient as it combines all reactants in a single vessel, avoiding the isolation of the often-unstable imine intermediate.[3] This approach offers significant advantages, including improved atom economy, reduced waste, and simplified procedures, making it a cornerstone technique in pharmaceutical and fine chemical synthesis.[2][4]

Reaction Mechanism

The one-pot reductive amination process occurs in two main sequential steps within the same reaction mixture:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate. Under neutral or weakly acidic conditions (typically pH 4-7), the hemiaminal dehydrates to form an imine.[5][6] The presence of a mild acid can catalyze this step by protonating the hydroxyl group of the hemiaminal, converting it into a better leaving group (water).[5] The resulting imine can be protonated to form a more electrophilic iminium ion, which is readily susceptible to reduction.

  • In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine or iminium ion.[7] The choice of reducing agent is critical; it must be mild enough not to significantly reduce the starting carbonyl compound but reactive enough to reduce the imine/iminium ion as it forms.[7]

Reaction_Mechanism R1 R'CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate R1->Hemiaminal + RNH₂ R2 RNH₂ (Primary Amine) R2->Hemiaminal H_plus H⁺ (cat.) Reducing_Agent [H] Product R'CH₂-NHR (Secondary Amine) Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Imine - H⁺ Iminium->Product + Reducing Agent

Caption: The reaction mechanism of reductive amination.

Reagents and Reaction Conditions

The success of a one-pot reductive amination depends on the appropriate selection of substrates, reducing agents, and solvents.

  • Carbonyl Compounds: Aldehydes and ketones are both suitable substrates. Aldehydes are generally more reactive than ketones.

  • Amines: Primary amines are used for the synthesis of secondary amines.[8]

  • Reducing Agents: The choice of reducing agent is crucial for selectivity and yield. Common agents include various borohydride reagents and catalytic hydrogenation.[4]

  • Solvents: Common solvents include methanol (MeOH), dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[9] The choice often depends on the solubility of the reactants and compatibility with the reducing agent.

Table 1: Common Reducing Agents for One-Pot Reductive Amination
Reducing AgentAbbreviationCommon SolventsKey Characteristics
Sodium TriacetoxyborohydrideNaBH(OAc)₃ (STAB)DCE, DCM, THFMild and selective; tolerates many functional groups. Sensitive to water.[9][10]
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHStable in mild acid; selectively reduces iminium ions over carbonyls.[7][9]
Sodium BorohydrideNaBH₄MeOH, EtOHStronger reductant; can reduce the starting carbonyl. Often added after imine formation.[9]
Catalytic HydrogenationH₂/Pd/C, H₂/PtO₂MeOH, EtOH"Green" method; requires specialized equipment for handling hydrogen gas.[2]

Experimental Workflow and Protocols

The general workflow for a one-pot reductive amination is straightforward, involving the mixing of reactants followed by workup and purification.

Experimental_Workflow start Start step1 1. Dissolve Aldehyde/Ketone and Primary Amine in Solvent start->step1 step2 2. Add Mild Acid Catalyst (e.g., Acetic Acid), if needed step1->step2 step3 3. Add Reducing Agent (e.g., NaBH(OAc)₃) step2->step3 step4 4. Stir at Room Temperature (e.g., 2-24 hours) step3->step4 step5 5. Reaction Quench & Workup (e.g., add NaHCO₃ solution) step4->step5 step6 6. Extraction with Organic Solvent step5->step6 step7 7. Dry, Filter, and Concentrate step6->step7 step8 8. Purify Product (e.g., Column Chromatography) step7->step8 end_node End: Pure Secondary Amine step8->end_node

Caption: General experimental workflow for one-pot reductive amination.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted for the synthesis of a secondary amine from an aldehyde and a primary amine using the mild and selective reducing agent NaBH(OAc)₃.[10]

Materials:

  • Aldehyde (1.0 mmol, 1.0 eq.)

  • Primary amine (1.0 mmol, 1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 mmol, 1.2 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol).

  • Dissolve the reactants in DCE or DCM (5 mL).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2 mmol) to the mixture in one portion. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2 to 24 hours.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with additional DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure secondary amine.

Data Presentation

The following table summarizes representative examples of one-pot reductive amination for the synthesis of N-protected secondary amines, demonstrating the efficiency of the method.

Table 2: Examples of One-Pot Secondary Amine Synthesis
AldehydePrimary AmineReducing SystemYield (%)Reference
4-Nitrobenzaldehyden-Butylamine(Boc)₂O / NaBH(OAc)₃90%[11]
4-ChlorobenzaldehydeCyclohexylamine(Boc)₂O / NaBH(OAc)₃87%[11]
HexanalBenzylamine(Boc)₂O / NaBH(OAc)₃89%[11]
ortho-Vanillinpara-ToluidineNaBH₄80-90%[12]

Note: The yields reported in the first three entries are for the N-Boc protected secondary amine, a common strategy to prevent over-alkylation.[11]

Conclusion

The one-pot reductive amination is a powerful and efficient method for synthesizing secondary amines from readily available starting materials. Its operational simplicity, high yields, and applicability to a wide range of substrates make it an indispensable tool for researchers in organic chemistry and drug discovery. By carefully selecting the appropriate reducing agent and reaction conditions, this protocol can be adapted to synthesize a diverse array of complex amine-containing molecules.

References

Application Notes and Protocols: 3-Phenylpyridin-2-ylamine Derivatives in Cytoprotective Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridin-2-ylamine derivatives have emerged as a promising class of compounds exhibiting significant cytoprotective properties. These molecules have demonstrated the ability to protect cells from various insults, particularly those involving oxidative stress, which is a key pathological factor in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. The primary mechanism underlying their protective effects is attributed to their potent antioxidant and antiradical activities, which help mitigate cellular damage induced by reactive oxygen species (ROS).[1]

These application notes provide a comprehensive overview of the use of this compound derivatives in cytoprotective activity assays. This document includes detailed experimental protocols for key assays, a summary of quantitative data from relevant studies, and visualizations of the proposed signaling pathways and experimental workflows.

Mechanism of Cytoprotective Action

The cytoprotective activity of this compound derivatives is primarily linked to their ability to counteract oxidative stress.[1] Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. This imbalance leads to damage of vital cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death or apoptosis.[2]

This compound derivatives, particularly substituted 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, have been shown to possess significant antiradical activity, effectively scavenging free radicals such as DPPH and ABTS.[1] By neutralizing these harmful species, these compounds can prevent the initiation and propagation of oxidative damage, thereby preserving cellular integrity and viability.

A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway. While direct activation of the Nrf2 pathway by this compound derivatives is a subject for further investigation, their antioxidant properties suggest a potential role in modulating this critical cytoprotective response.

Oxidative Stress-Induced Apoptosis

The following diagram illustrates the general mechanism by which oxidative stress leads to apoptosis and the potential point of intervention for cytoprotective compounds like this compound derivatives.

G Oxidative Stress-Induced Apoptosis Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS induces Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage causes Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Compound This compound Derivatives Antioxidant_Effect Antioxidant/Antiradical Effect Compound->Antioxidant_Effect Antioxidant_Effect->ROS scavenges

Caption: Oxidative stress-induced apoptosis and the protective role of antioxidants.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response. Activation of this pathway leads to the transcription of numerous cytoprotective genes.

G Nrf2-ARE Antioxidant Response Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) (DNA) Nrf2_translocation->ARE binds to Gene_Expression ↑ Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Cytoprotection Cytoprotection Gene_Expression->Cytoprotection

Caption: The Nrf2-ARE pathway for cellular antioxidant defense.

Data Presentation: Cytoprotective Activity

The following tables summarize the quantitative data on the cytoprotective effects of various 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives.

Table 1: Antiradical Activity of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives

CompoundDPPH Scavenging Activity (IC50, µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC, µM)
3a 15.6 ± 1.21.12 ± 0.08
3b 14.9 ± 1.11.18 ± 0.09
3c 16.2 ± 1.31.09 ± 0.07
3d 15.1 ± 1.21.21 ± 0.10
3e 16.5 ± 1.41.05 ± 0.06
3f 15.8 ± 1.31.15 ± 0.08
3g 14.7 ± 1.11.23 ± 0.11
3h 15.3 ± 1.21.19 ± 0.09
Ascorbic Acid 12.5 ± 1.0-
Trolox -1.00

Data adapted from a study on 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives.[1]

Table 2: Cytoprotective Effect of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives on MCF-7 Cells (MTT Assay)

Compound (at 10 µg/mL)Cell Viability (%)
Control (untreated) 100
3a 115.4 ± 8.1
3b 112.8 ± 7.5
3c 109.5 ± 6.8
3d 125.6 ± 9.3
3e 98.7 ± 5.9
3f 118.2 ± 8.5
3g 121.3 ± 9.0
3h 123.1 ± 9.1

Data represents the percentage of cell viability relative to the control after 24 hours of incubation. Values greater than 100% indicate a protective or proliferative effect.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow for Cytoprotective Assays

G start Start cell_culture Cell Culture (e.g., MCF-7, HepG2) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound derivatives at various concentrations seeding->treatment incubation1 Incubate for a defined period (e.g., 24 hours) treatment->incubation1 oxidative_stress Induce Oxidative Stress (e.g., with H₂O₂) incubation1->oxidative_stress incubation2 Incubate for a further period oxidative_stress->incubation2 assay Perform Viability Assay incubation2->assay mtt MTT Assay assay->mtt Option 1 nr Neutral Red Assay assay->nr Option 2 readout Measure Absorbance/ Fluorescence mtt->readout nr->readout analysis Data Analysis and Calculation of Cell Viability readout->analysis end End analysis->end

Caption: General workflow for assessing cytoprotective activity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound derivatives

  • Cell line of choice (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity if desired.

  • Induction of Oxidative Stress (Optional): To assess cytoprotective activity, after a pre-incubation period with the test compounds (e.g., 1-2 hours), add a known oxidative agent (e.g., hydrogen peroxide, H₂O₂) at a predetermined cytotoxic concentration to the wells (except for the untreated control wells).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Neutral Red Uptake Assay for Cell Viability

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells.

Materials:

  • This compound derivatives

  • Cell line of choice

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of the destain solution to each well and incubate for 10 minutes at room temperature with gentle shaking to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Conclusion

The this compound derivatives represent a valuable class of compounds for the development of novel cytoprotective agents. Their mechanism of action, rooted in their antioxidant and antiradical properties, makes them particularly relevant for combating diseases associated with oxidative stress. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the therapeutic potential of these promising molecules. Future studies should aim to elucidate the specific molecular targets and signaling pathways, including the Nrf2-ARE pathway, that are modulated by these derivatives to fully understand their cytoprotective effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenylpyridin-2-ylamine. The following sections address common issues encountered during synthesis, offering detailed experimental protocols and data-driven insights to improve reaction yields.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of this compound is a frequent issue and can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield reagent_quality Check Reagent Purity (Aryl Halide, Boronic Acid/Amine, Base, Solvent) start->reagent_quality conditions Verify Reaction Conditions (Temperature, Time, Inert Atmosphere) reagent_quality->conditions Reagents OK catalyst Optimize Catalyst System (Ligand, Pre-catalyst, Loading) conditions->catalyst Conditions Correct side_reactions Analyze for Side Reactions (e.g., Dehalogenation, Homocoupling) catalyst->side_reactions Optimization Attempted purification Review Purification Method (Column Chromatography, Extraction) side_reactions->purification Side Products Identified success Improved Yield purification->success Purification Optimized

Caption: A stepwise guide to diagnosing and resolving low-yield reactions.

Possible Causes and Solutions:

  • Catalyst Inactivation: The nitrogen atoms in the pyridine ring and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[1]

    • Solution: Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos, which can help prevent catalyst inhibition.[1] Consider using a pre-catalyst, like a Buchwald G3 pre-catalyst, to ensure the active catalytic species is efficiently generated.[1]

  • Suboptimal Base: The choice and amount of base are critical. An inappropriate base can lead to side reactions or incomplete reaction.

    • Solution: Screen different bases. For Suzuki-Miyaura couplings, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary, but compatibility with other functional groups should be considered.[2]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or the base can poison the catalyst.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

    • Solution: Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and duration of the reaction.

Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?

Answer: Side product formation is a common challenge that can complicate purification and reduce the yield of this compound. The nature of the side products often depends on the synthetic route chosen.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Protodeboronation In Suzuki-Miyaura couplings, the boronic acid starting material is converted back to the corresponding arene (benzene in this case).[1]Use a boronic ester (e.g., pinacol ester) which is more stable, or conduct the reaction under anhydrous conditions.[1]
Dehalogenation The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.Ensure that the solvent is not a source of hydrides and optimize the reaction time to avoid prolonged heating.[1]
Homocoupling Two molecules of the boronic acid or two molecules of the aryl halide couple with each other.This can be minimized by the slow addition of one of the coupling partners or by optimizing the catalyst system.
Double Amination In Buchwald-Hartwig reactions, a second amination may occur on the product if it contains a suitable leaving group.This is less common in this specific synthesis but can be controlled by stoichiometry and reaction time.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound: Suzuki-Miyaura or Buchwald-Hartwig?

A1: Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful methods for C-N and C-C bond formation, respectively, and can be strategically employed to synthesize this compound.

  • Suzuki-Miyaura Approach: This would typically involve the coupling of a 2-amino-3-halopyridine with phenylboronic acid. This route can be very effective, but challenges can arise from the coordinating nature of the aminopyridine, which can inhibit the palladium catalyst.[1]

  • Buchwald-Hartwig Approach: This would involve the coupling of a 3-phenyl-2-halopyridine with an amine or ammonia surrogate. This method is also highly versatile but may require careful optimization of the ligand and base to achieve high yields.[3]

The choice of route may depend on the availability and cost of the starting materials, as well as the specific expertise and resources of the laboratory.

Q2: How do I choose the optimal catalyst and ligand for my reaction?

A2: The selection of the catalyst and ligand is crucial for a successful reaction. For challenging substrates like aminopyridines, bulky and electron-rich phosphine ligands are often preferred as they can promote the key steps in the catalytic cycle and prevent catalyst deactivation.

Recommended Ligands:

  • For Suzuki-Miyaura: SPhos, XPhos, and RuPhos have shown to be effective for heteroaryl couplings.[1]

  • For Buchwald-Hartwig: Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered ligands, have been successfully used for aminations of primary amines.[3]

It is often necessary to screen a small number of catalyst/ligand combinations to identify the optimal system for your specific substrates.

Q3: What is the best way to purify the final product, this compound?

A3: Purification of this compound typically involves column chromatography on silica gel. Due to the basic nature of the amino and pyridine groups, tailing on the column can be an issue.

Purification Strategy:

  • Work-up: After the reaction is complete, a standard aqueous work-up involving extraction with an organic solvent (e.g., ethyl acetate) is performed to remove inorganic salts.

  • Column Chromatography: The crude product is then purified by flash column chromatography.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. To minimize tailing, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of aminopyridines.[4]

Reaction Scheme:

Materials:

  • 2-Amino-3-bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes with 0.5% triethylamine).

Experimental Workflow for Suzuki-Miyaura Coupling

suzuki_workflow setup Reaction Setup: - 2-Amino-3-bromopyridine - Phenylboronic acid - K2CO3, Pd(OAc)2, SPhos inert Establish Inert Atmosphere (Evacuate and backfill with Argon) setup->inert solvent Add Degassed Solvents (1,4-Dioxane and Water) inert->solvent reaction Heat Reaction Mixture (100 °C, 12-24h) solvent->reaction workup Aqueous Work-up (EtOAc, Water, Brine) reaction->workup purification Column Chromatography (Silica, Hexanes/EtOAc + Et3N) workup->purification product This compound purification->product

Caption: A typical workflow for the Suzuki-Miyaura synthesis of this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination.[3]

Reaction Scheme:

Materials:

  • 2-Bromo-3-phenylpyridine

  • Benzophenone imine (as an ammonia surrogate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • 1 M HCl

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL), 2-bromo-3-phenylpyridine (1.0 mmol), and benzophenone imine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • After cooling to room temperature, add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes with 0.5% triethylamine).

Experimental Workflow for Buchwald-Hartwig Amination

buchwald_workflow setup Reaction Setup: - 2-Bromo-3-phenylpyridine - Benzophenone imine - NaOtBu, Pd2(dba)3, Xantphos inert Establish Inert Atmosphere (Evacuate and backfill with Argon) setup->inert solvent Add Degassed Toluene inert->solvent reaction Heat Reaction Mixture (110 °C, 12h) solvent->reaction hydrolysis Hydrolysis of Imine (1 M HCl) reaction->hydrolysis workup Aqueous Work-up (EtOAc, NaHCO3, Brine) hydrolysis->workup purification Column Chromatography (Silica, Hexanes/EtOAc + Et3N) workup->purification product This compound purification->product

Caption: A typical workflow for the Buchwald-Hartwig synthesis of this compound.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of analogous cross-coupling reactions. This data can be used as a starting point for the optimization of the synthesis of this compound.

Disclaimer: The following quantitative data is derived from studies on closely related aminopyridine substrates and may not be directly transferable to the synthesis of this compound. It is intended to serve as a guide for reaction optimization.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield *

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/EtOH/H₂O1001285
2K₂CO₃Dioxane/H₂O1001692
3K₃PO₄Toluene1102478
4Cs₂CO₃Dioxane/H₂O1001875-85

*Data based on the coupling of 2-chloropyridine derivatives with various boronic acids.[5]

Table 2: Effect of Different Ligands on Buchwald-Hartwig Amination Yield *

EntryLigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
1XantphosPd₂(dba)₃NaOtBuToluene11012High
2BINAPPd₂(dba)₃NaOtBuToluene11012Moderate
3PPh₃Pd(OAc)₂K₂CO₃Dioxane10024Low
4RuPhosPd G3 Pre-catalystLHMDSToluene1008High

*Qualitative yield estimates based on the reactivity of aminopyridine substrates in Buchwald-Hartwig reactions.[3][6]

Table 3: Effect of Temperature on Reaction Yield *

EntryReaction TypeTemperature (°C)Time (h)Yield (%)
1Suzuki-Miyaura8024Moderate
2Suzuki-Miyaura10012High
3Buchwald-Hartwig802470
4Buchwald-Hartwig11012>90

*Data generalized from various aminopyridine coupling reactions.[7][8]

References

Troubleshooting palladium-catalyzed cross-coupling reactions for aminopyridines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Troubleshooting Guide

This section provides solutions to common problems encountered during the palladium-catalyzed amination of pyridines.

Question: Why am I observing low or no conversion of my aminopyridine substrate?

Answer:

Low or no conversion in the Buchwald-Hartwig amination of aminopyridines is a frequent challenge. The inherent electronic properties of the aminopyridine substrate, specifically the coordinating pyridine nitrogen and the electron-donating amino group, can complicate the catalytic cycle.[1][2] Key areas to investigate include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the reaction.[1][2] Additionally, oxygen in the reaction mixture can oxidize the active Pd(0) catalyst and phosphine ligands.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and stirring efficiency are crucial. Many coupling reactions require heating to proceed at an optimal rate, but excessive heat can lead to catalyst decomposition.[1]

  • Inappropriate Ligand and Base Selection: The choice of ligand is critical to stabilize the palladium center and facilitate the catalytic cycle. The base is essential for activating the coupling partners.[1] For aminopyridines, bulky, electron-rich phosphine ligands are often beneficial.[1]

  • Poor Reagent Quality: The purity and stability of all reagents are paramount. Solvents must be anhydrous and thoroughly degassed to remove oxygen.[1][3] Bases should be of high purity.

Below is a troubleshooting workflow to address low conversion:

low_conversion_troubleshooting start Low or No Conversion check_reagents Verify Reagent Quality (Anhydrous/Degassed Solvents, Pure Base) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stirring) check_reagents->optimize_conditions Reagents OK screen_ligands Screen Ligands (Bulky, Electron-Rich Phosphines) optimize_conditions->screen_ligands Conditions Optimized screen_bases Screen Bases (Strength and Solubility) screen_ligands->screen_bases Ligand Screened check_catalyst Evaluate Catalyst System (Precatalyst vs. in situ generation) screen_bases->check_catalyst Base Screened success Improved Conversion check_catalyst->success Catalyst Optimized side_reactions reactants Aminopyridine-X + Amine-H desired_product Desired C-N Coupled Product reactants->desired_product Desired Pathway (Pd-Catalysis) homocoupling Homocoupling Products reactants->homocoupling Side Reaction dehalogenation Dehalogenated Aminopyridine reactants->dehalogenation Side Reaction experimental_workflow setup 1. Inert Atmosphere Setup (Flame-dried flask, inert gas) reagents 2. Add Solids (Catalyst, Ligand, Base, Reactants) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat and Stir solvent->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Quench and Extract monitoring->workup Reaction Complete purification 7. Purify Product (Column Chromatography) workup->purification product Final Product purification->product

References

Identifying and minimizing side-products in 3-Phenylpyridin-2-ylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 3-Phenylpyridin-2-ylamine. The focus is on identifying and minimizing common side-products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves coupling a 3-halopyridin-2-amine (e.g., 3-bromo-2-pyridinamine) with phenylboronic acid.[1]

Q2: What are the primary side-products I should be aware of during the Suzuki-Miyaura synthesis of this compound?

A2: The main side-products include biphenyl, benzene, and the hydrodehalogenated starting material (2-aminopyridine). Biphenyl results from the homocoupling of phenylboronic acid, while benzene is formed via protodeborylation.[2][3]

Q3: How can I detect and quantify these impurities in my final product?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the main method for quantifying impurities.[4] For structural identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4][5][6] Other techniques like GC-MS can also be employed.[5]

Q4: Is the Buchwald-Hartwig amination a suitable method for this synthesis?

A4: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[7][8] It is not the primary route for creating the carbon-carbon (C-C) bond between the pyridine and phenyl rings in this compound. However, it is highly relevant for synthesizing derivatives where an amine is coupled to an aryl ring.[9][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Yield of this compound

Question: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield can stem from several factors related to reagents and reaction conditions. A systematic approach to troubleshooting is recommended.[2]

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Potential Cause Troubleshooting & Optimization Strategy
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure the catalyst is from a reliable source. Consider increasing the catalyst loading from 1-3 mol% to 3-5 mol%.[3]
Inefficient Base The choice of base is critical. If using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3] Ensure the base is anhydrous.
Poor Reagent Quality Use fresh, high-purity starting materials. Phenylboronic acid can degrade over time; use a fresh sample or purify it before use.[3] Use anhydrous solvents to prevent side reactions.[3]
Presence of Oxygen Deoxygenate the solvent thoroughly before use by bubbling with an inert gas (Argon or Nitrogen).[3] Ensure the reaction is maintained under a positive pressure of inert gas throughout.[3]
Suboptimal Temperature Gradually increase the reaction temperature. The optimal temperature is often the reflux temperature of the solvent (e.g., 80-110°C for dioxane or toluene).[3]

| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS. If starting material is still present, extend the reaction time. |

G cluster_start cluster_checks Primary Checks cluster_solutions Corrective Actions Start Low or No Yield Observed Catalyst Catalyst Activity? Start->Catalyst Base Base Efficiency? Start->Base Reagents Reagent Quality? Start->Reagents Conditions Reaction Conditions? Start->Conditions Sol_Catalyst Use Fresh Catalyst/Ligand Increase Loading Catalyst->Sol_Catalyst Inactive Sol_Base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Ensure Anhydrous Base->Sol_Base Inefficient Sol_Reagents Use Anhydrous Solvents Purify Starting Materials Reagents->Sol_Reagents Poor Sol_Conditions Degas Solvents Thoroughly Increase Temperature Extend Reaction Time Conditions->Sol_Conditions Suboptimal

Caption: A troubleshooting workflow for diagnosing and resolving low-yield issues.

Issue 2: Significant Formation of Biphenyl Side-Product

Question: My reaction produces a significant amount of biphenyl, complicating purification. How can I minimize this homocoupling side reaction?

Answer: The formation of biphenyl is a result of the homocoupling of your phenylboronic acid reagent.[2] This is a common side reaction in Suzuki couplings that can be minimized by adjusting reaction parameters.[2]

Minimizing Biphenyl Formation (Homocoupling)

Potential Cause Prevention Strategy
High Reaction Temperature Lowering the reaction temperature can sometimes reduce the rate of homocoupling more significantly than the desired cross-coupling.[3]
Incorrect Stoichiometry Use only a slight excess of phenylboronic acid (e.g., 1.1–1.2 equivalents).[3] A large excess can promote homocoupling.
Prolonged Reaction Time Stop the reaction once the limiting starting material (3-bromo-2-pyridinamine) is consumed, as determined by TLC or LC-MS monitoring.[3]

| Catalyst System | A more active and selective catalyst/ligand system can accelerate the desired cross-coupling relative to the homocoupling pathway.[2] |

G cluster_side_reactions Side Reactions SM1 3-Bromo-2-pyridinamine Catalyst Pd Catalyst Base, Heat SM1->Catalyst SM2 Phenylboronic Acid SM2->Catalyst Side1 Homocoupling Side-Product: Biphenyl SM2->Side1 Homocoupling Side2 Protodeborylation Side-Product: Benzene SM2->Side2 Protodeborylation (if H₂O present) Product Desired Product: This compound Catalyst->Product Desired Cross-Coupling

Caption: Reaction pathways showing desired product and common side-products.

Issue 3: Formation of Benzene and/or 2-Aminopyridine

Question: I am observing the formation of benzene and the unreacted starting material seems to have lost its bromine atom. What is causing this?

Answer: The formation of benzene is due to a side reaction called protodeborylation, where the boronic acid group is replaced by a hydrogen atom.[3] The loss of the bromine atom from the starting material is a hydrodehalogenation reaction.

Minimizing Protodeborylation and Hydrodehalogenation

Side-Product Potential Cause(s) Prevention Strategy
Benzene Presence of excess water or other protic sources in the reaction mixture. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[3]

| 2-Aminopyridine | Can be caused by certain catalyst systems or impurities that act as reducing agents.[7] | Ensure the purity of all reagents and solvents. If the problem persists, screen different palladium catalysts and ligands.[3] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 3-bromo-2-pyridinamine and phenylboronic acid.[1]

Materials:

  • 3-Bromo-2-pyridinamine (1.0 eq.)

  • Phenylboronic acid (1.2-1.5 eq.)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)[1]

  • Potassium Phosphate (K₃PO₄) or other suitable base (2.0-3.0 eq.)[1]

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Ethylene Glycol)[1]

  • Water (degassed)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium or sodium sulfate

  • Silica gel for column chromatography

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine 3-bromo-2-pyridinamine, phenylboronic acid, and base in a flame-dried flask. B Purge flask with inert gas (Ar or N₂) for 10-15 minutes. A->B C Add anhydrous solvent and degassed water via syringe. B->C D Add Pd(PPh₃)₄ catalyst under inert atmosphere. C->D E Heat mixture to 80-100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS until starting material is consumed (typically 12-18 hours). E->F G Cool to room temperature. Dilute with water and extract with ethyl acetate. F->G H Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify the crude residue by silica gel column chromatography. I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-2-pyridinamine, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the anhydrous organic solvent and degassed water via syringe. Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously for 16-18 hours or until reaction completion is confirmed by TLC or LC-MS.[1]

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated brine solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield this compound.[1]

References

Effective purification of 3-Phenylpyridin-2-ylamine from crude reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 3-Phenylpyridin-2-ylamine from crude reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude this compound reaction mixture synthesized via Suzuki coupling?

A1: When synthesizing this compound from 2-amino-3-bromopyridine and phenylboronic acid, common impurities include:

  • Unreacted Starting Materials: 2-amino-3-bromopyridine and phenylboronic acid.

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 2,2'-diamino-3,3'-bipyridine (from the coupling of two 2-amino-3-bromopyridine molecules).

  • Protodeboronation Product: Aniline, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Catalyst Residues: Residual palladium catalyst and ligands (e.g., triphenylphosphine).

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).

Q2: My this compound is streaking badly on the silica gel column. What can I do to improve the separation?

A2: The basic nature of the amine group in this compound can cause strong interactions with the acidic silanol groups on the surface of silica gel, leading to streaking and poor separation. Here are several solutions:

  • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the tailing of your compound.[1]

  • Use a Different Stationary Phase:

    • Amine-functionalized silica: This type of stationary phase has a basic surface, which is more compatible with the purification of basic compounds and can provide better peak shapes without the need for mobile phase additives.

    • Alumina (basic or neutral): Alumina is another polar stationary phase that can be a good alternative to silica gel for the purification of amines.[2]

  • Reversed-Phase Chromatography: If normal-phase chromatography proves difficult, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier like TEA) can be an effective alternative.[2]

Q3: I am getting a low recovery of my product after column chromatography. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Irreversible Adsorption: Your compound may be irreversibly binding to the silica gel. Using a less acidic stationary phase or adding a basic modifier to the eluent can help mitigate this.

  • Improper Solvent System: If the eluent is not polar enough, your product may not move off the column. Conversely, if it is too polar, it may co-elute with impurities. Careful optimization of the solvent system using Thin Layer Chromatography (TLC) is crucial. A target Rf value of 0.2-0.4 for your product is generally recommended for good separation.

  • Product Volatility: While this compound is not extremely volatile, prolonged exposure to high vacuum during solvent removal could lead to some loss.

Q4: I am trying to recrystallize my this compound, but it is "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming solid crystals. This can happen if the solution is too concentrated or if the cooling is too rapid. To address this:

  • Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it.

  • Slow down the cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

  • Change the solvent system: The chosen solvent may not be suitable. Experiment with different single or mixed solvent systems.

Q5: What are good starting solvent systems for the recrystallization of this compound?

A5: For aromatic amines and pyridine derivatives, a good starting point for solvent screening includes:

  • Single Solvents: Ethanol, methanol, toluene, or ethyl acetate.

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethanol, acetone, toluene) and a miscible solvent in which it is less soluble (e.g., water, hexane, heptane).[3] Good initial combinations to test are ethanol/water or toluene/hexane.

Quantitative Data

The following table summarizes typical solvent systems used for the purification of this compound and related aromatic amines. Note that optimal conditions may vary based on the specific impurities present in the crude mixture.

Purification MethodStationary Phase/Solvent SystemTypical Ratios (v/v)Expected Purity
Column Chromatography Silica Gel / Petroleum Ether : Ethyl Acetate60 : 40>95%
Silica Gel / Hexane : Ethyl Acetate + 0.5% TriethylamineGradient>95%
Silica Gel / Dichloromethane : Methanol + 0.5% TriethylamineGradient>95%
Recrystallization Toluene / HexaneAs needed>98%
Ethanol / WaterAs needed>98%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum Ether (or Hexane)

  • Ethyl Acetate

  • Triethylamine (optional)

  • Chromatography column, flasks, and fraction collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Eluent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in a chamber containing a mixture of petroleum ether and ethyl acetate (e.g., start with a 70:30 ratio).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound spot. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., toluene and hexane)

  • Erlenmeyer flask, heating mantle or hot plate, condenser

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of the chosen solvent (e.g., toluene) and observe the solubility at room temperature.

    • Gently heat the mixture to see if the solid dissolves. The ideal solvent will dissolve the compound when hot but not at room temperature.

    • If the compound is very soluble, a mixed solvent system may be necessary. Dissolve the compound in a small amount of the "good" solvent (e.g., toluene) at room temperature, and then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was added, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through them, and then in a desiccator or vacuum oven.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Column_Chromatography start Streaking/Tailing on Silica Gel Column q1 Is a basic modifier (e.g., 0.5% TEA) being used? start->q1 add_tea Add 0.1-1% Triethylamine to the eluent q1->add_tea No q2 Is the peak shape still poor? q1->q2 Yes add_tea->q2 change_sp Switch to an alternative stationary phase q2->change_sp Yes good_sep Good Separation q2->good_sep No sp_options Amine-functionalized Silica OR Basic/Neutral Alumina OR Reversed-Phase C18 change_sp->sp_options

References

Optimizing solvent and temperature for 3-Phenylpyridin-2-ylamine crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of 3-Phenylpyridin-2-ylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of this compound. The following information is based on general crystallization principles and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization?

A1: The molecular structure of this compound contains several features that are important for crystallization:

  • Aromatic Rings: The presence of both a phenyl and a pyridine ring allows for potential π-π stacking interactions, which can facilitate the formation of an ordered crystal lattice.

  • Amino Group (-NH2): This group can act as a hydrogen bond donor.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Potential for Polymorphism: Like many pharmaceutical compounds, this compound may exhibit polymorphism, meaning it can exist in multiple crystalline forms. The crystallization conditions, such as the choice of solvent and the cooling rate, can influence which polymorph is obtained.

Q2: What is a good starting point for selecting a crystallization solvent?

A2: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][2][3] Based on the structure of the molecule, a range of solvents with varying polarities should be screened.[4] Good starting points include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and solvent mixtures (e.g., ethanol/water, toluene/heptane).[4] It is crucial to perform small-scale solvent screening to identify the optimal solvent for your specific sample.[2][3]

Q3: How can I prevent the product from "oiling out" instead of crystallizing?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.[3][4] For a related compound, 3-Amino-2-phenylpyridine, the melting point is reported to be in the range of 62-64°C. To prevent oiling out, select a solvent with a boiling point below this temperature. If oiling out occurs, you can try reheating the solution to redissolve the oil, adding more solvent to decrease the concentration, and allowing it to cool more slowly.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Issue Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).[4]Gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool slowly.[4]
Nucleation is inhibited.[4]Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of this compound.[2][4]
The cooling process is too rapid.[4]Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]
Low Yield of Crystals An excessive amount of solvent was used.[2]Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]
Incomplete crystallization.[2]Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize crystal formation.[2][3]
Product loss during transfer or filtration.[2]Carefully transfer all materials. Wash the crystallization flask with a small amount of the cold mother liquor and transfer it to the filter.[2]
Poor Crystal Quality (Fine Powder or Small Needles) The crystallization process was too rapid due to fast cooling.[4]Dissolve the compound in the minimum amount of hot solvent and allow it to cool very slowly. Insulating the flask can help slow down the cooling process.[4]
The solution was highly supersaturated.[4]Consider alternative crystallization techniques such as slow evaporation or vapor diffusion to obtain higher quality crystals.[4]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.If the solution is colored, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[2]

Experimental Protocols

Small-Scale Solvent Screening
  • Place a small, consistent amount of crude this compound into several test tubes.

  • To each tube, add a few drops of a different potential solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, water, and mixtures like ethanol/water).

  • Observe the solubility of the compound at room temperature.

  • Gently heat the test tubes and observe the solubility at elevated temperatures.

  • Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.

  • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature and significant crystal formation upon cooling.[2]

Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot filtration to remove them. Preheat the funnel and receiving flask to prevent premature crystallization.[2][3]

  • Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.[2]

Visual Workflow

G cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_outcome Outcome cluster_isolation Isolation cluster_troubleshooting Troubleshooting start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slowly cool to room temp, then ice bath hot_filtration->cool crystals Crystals form cool->crystals no_crystals No crystals form cool->no_crystals oiling_out Product oils out cool->oiling_out isolate Isolate crystals via filtration, wash with cold solvent, dry crystals->isolate concentrate Evaporate some solvent and re-cool no_crystals->concentrate Too dilute? induce Scratch flask or add seed crystal no_crystals->induce Nucleation issue? redissolve Reheat, add more solvent, and cool slower oiling_out->redissolve Concentration/Cooling issue? pure_product Pure this compound isolate->pure_product concentrate->cool induce->cool redissolve->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

References

How to prevent oiling out during the crystallization of aminopyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of oiling out during the crystallization of aminopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) instead of a solid crystalline phase.[1][2] This is problematic because it often leads to products with low purity, poor yield, and difficult handling characteristics, such as sticky or amorphous solids.[1][3] Impurities tend to dissolve better in the oil droplets than in the solvent, leading to an impure final product when the oil eventually solidifies.[4]

Q2: Why are aminopyridine compounds susceptible to oiling out?

While the tendency to oil out is compound-specific, certain molecular characteristics can increase its likelihood. Compounds with flexible structures, low melting points, or those that are less hydrophilic can be prone to oiling out.[2][5] Aminopyridine derivatives, depending on their substitution patterns, can exhibit such properties. Furthermore, a significant mismatch in polarity between the aminopyridine compound and the crystallization solvent can hinder the self-assembly required for crystal lattice formation, favoring oiling out instead.[5][6]

Q3: What are the primary causes of oiling out?

Oiling out is primarily driven by two factors:

  • High Supersaturation: Creating supersaturation too quickly is a primary driver of oiling out.[1][7] This can happen through rapid cooling or by adding an anti-solvent too fast, pushing the system into a state where liquid-liquid phase separation is kinetically favored over the more orderly process of crystal nucleation and growth.[1]

  • Melting Point Depression: Oiling out can occur when the boiling point of the solvent is higher than the melting point of the compound, especially when the compound is impure.[1][4] Impurities can significantly lower the melting point of a substance. If the solution temperature is above this depressed melting point when the compound begins to precipitate, it will separate as a liquid.[4]

Troubleshooting Guide

If you observe oiling out (the formation of liquid droplets instead of solid crystals), work through the following troubleshooting steps.

Diagram: Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed q1 Is supersaturation rate too high? start->q1 s1 Reduce Supersaturation Rate q1->s1 Yes q2 Is the solvent choice appropriate? q1->q2 No s1_actions • Decrease cooling rate • Slow down anti-solvent addition • Reduce solute concentration s1->s1_actions s1->q2 s2 Optimize Solvent System q2->s2 No q3 Is nucleation kinetically hindered? q2->q3 Yes s2_actions • Screen for new solvents/mixtures • Choose solvent with lower boiling point • Use a co-solvent to modify polarity s2->s2_actions s2->q3 s3 Promote Nucleation q3->s3 Yes q4 Are impurities a significant issue? q3->q4 No s3_actions • Introduce seed crystals • Scratch the inner wall of the flask s3->s3_actions s3->q4 s4 Remove Impurities q4->s4 Yes end_node Successful Crystallization q4->end_node No s4_actions • Consider an activated charcoal treatment • Purify raw materials before crystallization s4->s4_actions s4->end_node

Caption: A step-by-step decision tree for troubleshooting oiling out events.

Step 1: Control the Rate of Supersaturation

High supersaturation is the most common cause of oiling out. Slowing down the generation of supersaturation is the most effective preventative measure.[7][8]

  • Reduce Cooling Rate: A slow, controlled cooling rate allows the system to remain in the metastable zone (the region where spontaneous nucleation is unlikely, but crystal growth can occur) for a longer period, favoring crystal growth over oil formation.[7] Rapid cooling, such as placing a flask directly in an ice bath, should be avoided.

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the level of supersaturation from reaching the critical point where oiling out occurs.[7] If oiling out has already happened, reheat the solution to redissolve the oil and add more solvent before attempting to cool again.[1][4]

  • Slow Anti-Solvent Addition: If using an anti-solvent, it should be added slowly to a well-stirred solution. This prevents the formation of localized areas of high supersaturation that can trigger oiling out.[7]

ParameterRecommendationRationale
Cooling Rate Slow (e.g., 0.1-0.5 °C/min)Maintains the solution within the metastable zone, favoring crystal growth.[9][10]
Concentration Lower initial concentrationReduces the driving force for liquid-liquid phase separation.[7]
Anti-Solvent Addition Slow, dropwise addition with vigorous stirringAvoids localized high supersaturation.[7]
Step 2: Optimize the Solvent System

The choice of solvent is critical. A systematic solvent screen is often necessary to find the optimal conditions for crystallization.[7]

  • Solvent Polarity: The principle of "like dissolves like" is a good starting point. The solvent should not be too different in nature from the aminopyridine compound.[1][6]

  • Boiling Point: Select a solvent with a boiling point that is lower than the melting point of your compound, especially if it is impure.[1]

  • Solvent/Anti-Solvent Systems: Use a solvent pair where the aminopyridine is highly soluble in the primary solvent and poorly soluble in the miscible "anti-solvent" (e.g., ethanol/water, acetone/heptane).[1] This provides greater control over the generation of supersaturation.

Solvent SystemExample SolventsSuitability for Moderately Polar Aminopyridines
Polar Protic Ethanol, Methanol, IsopropanolOften good primary solvents.[1]
Polar Aprotic Acetone, AcetonitrileCan serve as good primary solvents.[1]
Non-Polar Heptane, Hexane, TolueneTypically used as anti-solvents.[1]
Step 3: Promote Crystal Nucleation with Seeding

Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.[7] By providing a surface for crystallization, seeds ensure the process occurs within the metastable zone.

  • When to Add Seeds: Add a small amount (typically 1-5% by weight) of seed crystals after the solution has been cooled slightly into the metastable zone (i.e., it is supersaturated but has not yet spontaneously nucleated or oiled out).[7]

  • What to Use as Seeds: Use crystals of the desired pure compound. If none are available, try scratching the inside of the flask with a glass rod to create micro-scratches that can act as nucleation sites.[1]

  • Alternative Seeding Strategy: If seeds themselves oil out upon addition, try creating a suspension of the seed crystals in the anti-solvent first. Then, slowly add the solution of your compound to this seed suspension.[2]

Detailed Experimental Protocols

Protocol 1: Controlled Cooling Crystallization with Seeding

This protocol is suitable when a single solvent is identified that dissolves the aminopyridine compound at high temperatures but not at low temperatures.

  • Dissolution: Dissolve the aminopyridine compound in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Controlled Cooling: Cool the solution slowly and undisturbed. Insulate the flask or use a programmable heating mantle/water bath to control the cooling rate (e.g., 0.2 °C/min).

  • Seeding: Once the solution has cooled by 5-10 °C (into the metastable zone), add 1-5% (w/w) of seed crystals.

  • Continued Cooling & Maturation: Continue to cool the solution slowly to the final desired temperature (e.g., room temperature or 0-5 °C).

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Anti-Solvent Addition Crystallization

This method is effective when no single solvent has the ideal solubility profile.

  • Dissolution: Dissolve the aminopyridine compound in a minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.

  • Anti-Solvent Addition: Begin the slow, dropwise addition of a miscible "anti-solvent" (one in which the compound is insoluble) while stirring vigorously.

  • Saturation Point: Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent back into the solution until the turbidity just disappears. This ensures you are at the edge of the saturation point.

  • Seeding: Add seed crystals to the solution to induce controlled crystallization.

  • Equilibration: Allow the mixture to stir for several hours to ensure complete crystallization. If needed, cool the flask in an ice bath to maximize the yield.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Diagram: Anti-Solvent Crystallization Workflow

G cluster_0 A 1. Dissolve Compound in 'Good' Solvent B 2. Add Anti-Solvent Slowly with Stirring A->B C 3. Observe Turbidity (Saturation Point) B->C D 4. (Optional) Add 'Good' Solvent to Clarify C->D E 5. Add Seed Crystals D->E F 6. Equilibrate & Cool to Maximize Yield E->F G 7. Isolate, Wash, & Dry Crystals F->G end_node G->end_node start start->A

Caption: Key steps in an anti-solvent crystallization protocol.

References

Screening alternative catalysts for the synthesis of 3-Phenylpyridin-2-ylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on screening alternative catalysts for the synthesis of 3-Phenylpyridin-2-ylamine. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound is primarily achieved through a C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction involves coupling an aryl halide (like 3-bromo-2-phenylpyridine or 2-chloro-3-phenylpyridine) with an amine source, or coupling 3-phenylpyridine with an aminating agent. Palladium-based catalysts are the most established for this transformation, but nickel and copper catalysts are emerging as viable, and often more economical, alternatives.[1]

Q2: Why is it necessary to screen for alternative catalysts to palladium?

A2: While palladium catalysts are highly effective for a broad range of substrates, they have notable drawbacks, including high cost and potential for trace metal contamination in the final pharmaceutical product.[2] Screening for alternative catalysts, such as those based on more abundant and less expensive metals like nickel or copper, can lead to more cost-effective and sustainable synthetic routes.[1][2] Furthermore, in some cases, alternative catalysts may offer superior reactivity, selectivity, or functional group tolerance for specific substrates.

Q3: What are the most critical parameters to control in a C-N cross-coupling reaction?

A3: Several factors are critical for a successful C-N coupling reaction. These include:

  • Exclusion of Oxygen: The active form of many catalysts (e.g., Pd(0)) is sensitive to oxidation, which can render it inactive.[3] It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[3][4]

  • Choice of Ligand: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][5][6]

  • Base Selection: The base is essential for the reaction, but its strength and solubility can dramatically impact the outcome. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3][4][6]

  • Solvent Purity: Anhydrous solvents are critical, as water can lead to catalyst deactivation and unwanted side reactions like protodeboronation in related coupling reactions.[3]

Catalyst Screening Workflow

The following diagram outlines a general workflow for screening alternative catalysts for the synthesis of this compound.

G cluster_setup Reaction Setup cluster_reaction Execution & Analysis cluster_decision Optimization start Define Substrates (e.g., 2-Chloro-3-phenylpyridine & Ammonia Source) prep_reagents Prepare Stock Solutions (Substrates, Base, Internal Standard) start->prep_reagents setup_array Dispense Reagents into 24-Well Reaction Block prep_reagents->setup_array add_catalysts Add Catalysts & Ligands (Pre-weighed Array) setup_array->add_catalysts seal Seal Reaction Block Under Inert Atmosphere add_catalysts->seal run_rxn Heat & Stir Reaction Block (Controlled Temperature & Time) seal->run_rxn Transfer to Heating Plate quench Quench Reactions run_rxn->quench workup Sample Preparation (Dilution, Filtration) quench->workup analyze Analyze by LC-MS / UPLC (Determine Yield & Purity) workup->analyze identify_hit Identify 'Hit' Catalysts (High Yield / Selectivity) analyze->identify_hit Data Interpretation optimize Optimize Conditions for Hits (Temp, Concentration, Time) identify_hit->optimize end Select Optimal Catalyst for Scale-Up optimize->end

Caption: A general experimental workflow for high-throughput catalyst screening.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via C-N cross-coupling.

G start Low or No Product Yield reagents_check Are all reagents pure and anhydrous? Are solvents properly degassed? start->reagents_check Check First reagents_yes Purify/Dry Reagents & Degas Solvents reagents_check->reagents_yes No setup_check Is the reaction under a strict inert atmosphere (Ar/N₂)? reagents_check->setup_check Yes setup_yes Improve Inert Atmosphere Technique (e.g., Flame-dry glassware) setup_check->setup_yes No catalyst_check Is the catalyst/ligand combination appropriate? Is catalyst deactivation occurring? setup_check->catalyst_check Yes catalyst_solutions Screen Alternative Ligands (e.g., Bulky, electron-rich) Increase Catalyst Loading catalyst_check->catalyst_solutions No / Unsure conditions_check Are the base and solvent optimal? catalyst_check->conditions_check Yes conditions_solutions Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃) Screen Alternative Solvents (e.g., Toluene, Dioxane, DMAc) conditions_check->conditions_solutions No / Unsure temp_check Is the temperature too low? conditions_check->temp_check Yes temp_yes Increase Reaction Temperature temp_check->temp_yes Yes

Caption: A logical workflow to diagnose and solve common reaction issues.

Problem: No reaction or very low conversion of starting material.

  • Possible Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles). Use flame-dried or oven-dried glassware and maintain a positive pressure of inert gas throughout the experiment.[3]

  • Possible Cause: Inappropriate ligand choice.

    • Solution: The pyridine nitrogen can coordinate to the metal center and inhibit catalysis.[3] Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are often more effective for coupling with heteroaryl substrates.[3][6]

  • Possible Cause: Incorrect base.

    • Solution: The choice of base is critical. If a weaker base like K₂CO₃ is failing, switch to a stronger base such as NaOtBu or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[3][5]

Problem: Formation of significant byproducts.

  • Possible Cause: Homocoupling of the starting materials.

    • Solution: This can be exacerbated by the presence of oxygen. Strictly exclude air from the reaction.[3] Adjusting the catalyst-to-ligand ratio or switching to a different ligand system can also minimize this side reaction.

  • Possible Cause: Reaction temperature is too high, leading to decomposition.

    • Solution: Lower the reaction temperature and monitor the reaction over a longer period. Run a temperature screen to find the optimal balance between reaction rate and stability of the components.

Data Presentation: Catalyst Performance Comparison

The following table summarizes representative data for different catalytic systems in a generic C-N coupling reaction to form an N-aryl-2-aminopyridine, illustrating potential outcomes from a catalyst screen.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101285
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001692
3NiCl₂(dme) (5)dcype (10)K₃PO₄ (2.0)t-AmylOH1302475
4CuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO1304868

Data is illustrative and based on typical conditions for Buchwald-Hartwig, Nickel-catalyzed, and Ullmann-type couplings reported for similar substrates.[1][5]

Experimental Protocols

Protocol 1: High-Throughput Catalyst Screening

This protocol describes a general method for screening four different catalyst systems in parallel using a 24-well reaction block.

Materials:

  • 2-Chloro-3-phenylpyridine (Substrate A)

  • Ammonia surrogate, e.g., Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (Substrate B)[7]

  • Pre-weighed catalysts and ligands in vials (e.g., from a screening kit)

  • Bases: Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄)

  • Anhydrous Solvents: Toluene, 1,4-Dioxane

  • Internal standard (e.g., dodecane)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of Substrate A and the internal standard in each solvent (Toluene and Dioxane). Prepare separate slurries of each base in the corresponding solvents.

  • Reagent Dispensing:

    • To wells A1-A12, add the appropriate volume of the Toluene-based stock solution.

    • To wells B1-B12, add the appropriate volume of the Dioxane-based stock solution.

    • Add the NaOtBu slurry to the first six wells of each solvent set (A1-A6, B1-B6).

    • Add the K₃PO₄ slurry to the second six wells of each solvent set (A7-A12, B7-B12).

  • Catalyst Addition: Add the pre-weighed catalyst/ligand combinations to the designated wells.

  • Amine Addition: Add Substrate B (Ammonia surrogate) to all wells.

  • Reaction: Seal the 24-well block securely.[8] Place it on a magnetic stir plate capable of heating. Heat the block to the desired screening temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Quenching and Analysis:

    • Cool the reaction block to room temperature.

    • Unseal the block and add a quenching solution (e.g., saturated aqueous ammonium chloride) to each well.

    • Take a small aliquot from each well, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine the relative yield of this compound.

Protocol 2: Optimized Scale-Up Synthesis

This protocol is a representative example for a scaled-up synthesis based on a successful hit from the screening (e.g., Entry 2 from the table).

Materials:

  • 2-Chloro-3-phenylpyridine (1.0 mmol, 1.0 eq.)

  • Lithium bis(trimethylsilyl)amide (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), finely ground

  • Anhydrous 1,4-Dioxane (5 mL)

  • Flame-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Setup: To the flame-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add the 2-Chloro-3-phenylpyridine and anhydrous 1,4-dioxane via syringe.

  • Reaction: Add the Lithium bis(trimethylsilyl)amide. Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Workup:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound product.

References

Technical Support Center: Microwave-Assisted Synthesis of 3-Phenylpyridin-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the rapid synthesis of 3-Phenylpyridin-2-ylamine derivatives using microwave-assisted techniques. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for this compound derivatives compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods. These include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields.[1][2] Microwave heating is also more energy-efficient as it directly heats the reaction mixture, not the vessel.[3] This can lead to cleaner reactions with fewer byproducts.

Q2: Can I use a domestic microwave oven for these syntheses?

No, it is crucial to use a dedicated laboratory microwave reactor. Domestic microwave ovens lack the necessary safety features and controls for temperature, pressure, and power, making them extremely hazardous for chemical synthesis.[4] Laboratory-grade microwave reactors are designed to handle flammable solvents and high pressures safely.

Q3: What are the most common synthetic routes for this compound derivatives that are amenable to microwave assistance?

The most common and effective methods involve palladium-catalyzed cross-coupling reactions. Specifically:

  • Suzuki-Miyaura Coupling: To form the C-C bond between the pyridine and phenyl rings. This typically involves reacting a halopyridine with a phenylboronic acid.[4][5]

  • Buchwald-Hartwig Amination: To form the C-N bond, introducing the amino group at the 2-position of the pyridine ring. This reaction couples an amine with an aryl halide.[6][7]

These reactions can often be performed sequentially or in a one-pot fashion under microwave irradiation.

Q4: How do I choose the right solvent for my microwave reaction?

The choice of solvent is critical in microwave synthesis. Polar solvents, such as DMF, ethanol, and water, are generally more efficient at absorbing microwave energy and converting it into heat.[4] The selection also depends on the specific reaction, solubility of reactants, and the required reaction temperature. For Suzuki and Buchwald-Hartwig reactions, solvents like 1,4-dioxane, toluene, and DMF, often in combination with water, are commonly used.[4][6]

Q5: Is it possible to perform these reactions under solvent-free conditions?

Yes, solvent-free or "neat" reactions are a significant advantage of microwave chemistry, aligning with the principles of green chemistry.[2] Reactants are adsorbed onto a solid support or react directly, which can simplify work-up and reduce waste.

Troubleshooting Guides

This section addresses common problems encountered during the microwave-assisted synthesis of this compound derivatives.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure you are using a fresh, high-quality palladium catalyst. For Pd(II) precatalysts, ensure the reaction conditions facilitate reduction to the active Pd(0) species. Consider using a more active pre-catalyst or ligand system.
Inappropriate Ligand For challenging couplings, standard ligands may be insufficient. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[6]
Incorrect Base The choice of base is crucial for the efficiency of both Suzuki and Buchwald-Hartwig reactions. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for optimal reactivity.[4]
Low Microwave Power/Temperature Increase the microwave power or the set temperature to ensure the reaction reaches the necessary activation energy. Monitor the internal reaction temperature to avoid overheating and decomposition.
Poor Reagent Quality Use pure, anhydrous solvents and reagents. Water can lead to side reactions like protodeboronation of the boronic acid.
Insufficient Reaction Time While microwave reactions are rapid, some transformations may require longer irradiation times. Monitor the reaction progress using TLC or LC-MS and adjust the time accordingly.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (in Suzuki Coupling) This side reaction forms biphenyl. It is often caused by the presence of oxygen. Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4]
Protodeboronation (in Suzuki Coupling) The boronic acid group is replaced by a hydrogen atom. This is often caused by excess water. Use anhydrous solvents and reagents. Consider using boronate esters, which are more stable.
Hydrodehalogenation The starting halide is reduced, removing the halogen atom. This can be minimized by optimizing the catalyst, ligand, and base combination.
Overheating/Decomposition Excessive temperature can lead to the decomposition of starting materials, reagents, or the desired product. Reduce the microwave power or set temperature. Use a shorter reaction time.

Data Presentation

The following tables summarize comparative data for the synthesis of related pyridine derivatives using conventional heating versus microwave irradiation, highlighting the significant advantages of the latter.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid

EntryHalopyridineMethodCatalyst SystemSolventTemp. (°C)TimeYield (%)Reference
12-BromopyridineMicrowavePd(OAc)₂/Benzimidazolium SaltDMF/H₂O12010 min70[4]
23-BromopyridineMicrowavePd(OAc)₂/Benzimidazolium SaltDMF/H₂O12010 min>95[4]
36-Bromoimidazo[1,2-a]pyridineMicrowavePd(PPh₃)₄Dioxane/EtOH15020 min83-95

Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineMethodCatalyst SystemSolventTemp. (°C)TimeYield (%)Reference
11,4-DibromobenzenePhenoxazineConventionalPd₂(dba)₃/XPhosToluene110-12024 h75[6]
21,4-DibromobenzenePhenoxazineMicrowavePd₂(dba)₃/XPhosToluene15010 min94[6]
36-Bromo-2-chloroquinolineCyclic AminesMicrowavePd₂(dba)₃/XPhosBenzotrifluoride15030 minHigh[8]

Experimental Protocols

The following are representative, adapted protocols for the key steps in the synthesis of this compound derivatives.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the coupling of a 2-amino-3-halopyridine with phenylboronic acid.

Reactants and Reagents:

  • 2-Amino-3-bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-3-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane and water.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters: Temperature = 120 °C, Time = 15 minutes, Power = 150 W (with stirring).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol describes the amination of a 2-halo-3-phenylpyridine.

Reactants and Reagents:

  • 2-Bromo-3-phenylpyridine (1.0 mmol)

  • Ammonia source (e.g., Benzophenone imine as an ammonia equivalent, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add 2-bromo-3-phenylpyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a 10 mL microwave reaction vial with a magnetic stir bar.

  • Add the anhydrous toluene and the ammonia source.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters: Temperature = 130 °C, Time = 30 minutes, Power = 200 W (with stirring).

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography. If using benzophenone imine, an acidic workup is required to deprotect the amine.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Halopyridine Derivative - Boronic Acid / Amine - Catalyst & Ligand - Base - Solvent vial Seal Microwave Vial reagents->vial mw_reactor Place in Microwave Reactor vial->mw_reactor irradiate Irradiate (Set Temp, Time, Power) mw_reactor->irradiate cool Cool to Room Temp. irradiate->cool extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Product Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst/Ligand start->catalyst conditions Review Reaction Conditions catalyst->conditions Active solution_catalyst - Use fresh catalyst - Screen different ligands - Increase catalyst loading catalyst->solution_catalyst Inactive? reagents Verify Reagent Quality conditions->reagents Optimal solution_conditions - Increase Temp/Power - Increase reaction time - Screen bases/solvents conditions->solution_conditions Suboptimal? solution_reagents - Use anhydrous solvents - Purify starting materials - Degas solvents reagents->solution_reagents Impure?

References

Technical Support Center: Scaling Up the Production of 3-Phenylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up synthesis of 3-Phenylpyridin-2-ylamine. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, primarily focusing on the Suzuki-Miyaura cross-coupling reaction between 2-amino-3-bromopyridine and phenylboronic acid.

Issue 1: Low or Stagnant Reaction Yield Upon Scale-Up

Question: Our lab-scale synthesis of this compound achieved a high yield, but the yield has dropped significantly after increasing the batch size. What are the potential causes and solutions?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reagent stability.

  • Potential Causes:

    • Catalyst Inhibition/Deactivation: The amino group on the 2-amino-3-bromopyridine substrate can coordinate with the palladium catalyst, leading to inhibition or deactivation, which is more pronounced on a larger scale.[1][2]

    • Inefficient Mixing: In larger reactors, inefficient stirring can lead to poor distribution of reagents and catalyst, creating localized "hot spots" or areas of low concentration, which can affect the reaction rate and lead to byproduct formation.[3]

    • Poor Temperature Control: The Suzuki-Miyaura reaction is often exothermic. Inadequate heat dissipation in a larger reactor can cause the temperature to rise uncontrollably, leading to catalyst decomposition and increased side reactions.

    • Oxygen Contamination: Inadequate degassing of solvents and the reaction vessel on a larger scale can introduce oxygen, which deactivates the Pd(0) catalyst and promotes side reactions like the homocoupling of phenylboronic acid.[2]

    • Lower Quality Reagents: Using technical grade solvents or reagents for scale-up, which may contain more impurities or water, can negatively impact the reaction.

  • Suggested Solutions:

    • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl couplings and can mitigate catalyst inhibition.[2] Consider using more robust pre-catalysts that are more stable.

    • Improve Agitation: Use appropriate impeller designs and agitation speeds to ensure thorough mixing of the reaction mixture.

    • Ensure Adequate Cooling: Implement a reliable cooling system for the reactor to maintain the optimal reaction temperature. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the heat evolution.

    • Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed before use. Purge the reactor with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.[4]

    • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Even small amounts of water can contribute to side reactions like protodeboronation.[4]

Issue 2: Formation of Significant Impurities

Question: Our scaled-up batch of this compound is contaminated with several byproducts, making purification difficult. What are these impurities and how can we minimize them?

Answer: The formation of impurities is a critical issue in scaling up, affecting both yield and the cost of purification. The most common impurities in this synthesis are:

  • Potential Impurities and Their Causes:

    • Protodeboronation (Formation of Benzene): This is the hydrolysis of phenylboronic acid to benzene. It is often promoted by excessive water, high temperatures, or a strong base.[2][5]

    • Homocoupling (Formation of Biphenyl): This side reaction is the coupling of two phenylboronic acid molecules. It is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote this reaction.[2][6]

    • Dehalogenation (Formation of 2-Aminopyridine): The starting material, 2-amino-3-bromopyridine, can lose its bromine atom, which is replaced by a hydrogen atom. This can be caused by certain hydride sources in the reaction or specific side pathways of the catalytic cycle.[2]

    • Ligand-derived Impurities: In some cases, the phosphorus ligand itself can participate in side reactions, leading to phenylated impurities if triphenylphosphine is used, for example.[7][8]

  • Suggested Solutions:

    • To Minimize Protodeboronation: Use phenylboronic pinacol ester instead of the acid, as it is more stable towards hydrolysis.[2] Ensure anhydrous conditions and consider using a milder base if the reaction allows.

    • To Minimize Homocoupling: Rigorous degassing of all solvents and the reaction mixture is the most effective preventative measure.[2]

    • To Minimize Dehalogenation: Optimize the reaction time to avoid prolonged exposure of the starting material to the reaction conditions once the product is formed.[2]

    • Ligand Choice: If ligand-derived impurities are an issue, consider switching to a different phosphine ligand that is less prone to degradation or participating in side reactions.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the purification of the final product on a large scale. Column chromatography is not feasible for the quantities we are producing. What are the recommended purification methods?

Answer: Large-scale purification requires methods that are both efficient and economical.

  • Suggested Purification Strategies:

    • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid products at scale.[3] A thorough screening of solvents is necessary to find a system that provides good recovery and high purity. Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexanes.[9]

    • Slurrying: The crude product can be slurried in a solvent that dissolves the impurities but not the desired product. This is an effective way to remove more soluble byproducts.[9]

    • Acid/Base Wash: An aqueous acid wash can be used to remove residual palladium catalyst and basic impurities. The product can then be isolated by basifying the aqueous layer and extracting with an organic solvent, or by filtering the precipitated free base.

    • Activated Carbon Treatment: If the product is colored due to high molecular weight impurities, treatment with activated carbon during recrystallization can be effective for decolorization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and scalable method for the synthesis of this compound.[9] This reaction typically involves coupling 2-amino-3-bromopyridine with phenylboronic acid using a palladium catalyst and a base. This method is generally favored due to its high yields, tolerance of various functional groups, and the commercial availability of the starting materials.[10]

Q2: Which catalytic system (catalyst and ligand) is recommended for the scale-up of this Suzuki-Miyaura coupling?

A2: The choice of catalyst and ligand is critical for a successful scale-up. While Pd(PPh₃)₄ is commonly used in lab-scale syntheses, it may not be the most optimal for this specific substrate due to potential catalyst inhibition by the amino group.[1] For scale-up, more robust systems are recommended, such as a combination of a palladium source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2) with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[2] These advanced ligands are known to improve reaction rates and yields for challenging substrates like aminopyridines.

Q3: What are the key reaction parameters to control for a successful and safe scale-up?

A3: Several parameters are critical for optimizing the yield and purity while ensuring safety:

  • Stoichiometry: A slight excess of the boronic acid (1.1 - 1.5 equivalents) is often used to ensure complete consumption of the more expensive bromo-aminopyridine.[9]

  • Catalyst Loading: This should be optimized to be as low as possible without compromising reaction time and yield, typically in the range of 0.5 - 5 mol%.[9]

  • Base Selection: An appropriate base is required. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can affect the reaction rate and the formation of byproducts.

  • Solvent: A suitable solvent system that can dissolve all components and is compatible with the reaction conditions is necessary. A mixture of an organic solvent like 1,4-dioxane, toluene, or 2-butanol with water is often employed.[10][11]

  • Temperature: The optimal temperature needs to be determined, typically between 80-110°C.[9] It is crucial to maintain a consistent temperature and have a system in place to handle any exotherm.

  • Reaction Time: The reaction should be monitored for completion (e.g., by HPLC) to determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation.

Q4: Are there any specific safety concerns to be aware of when scaling up this synthesis?

A4: Yes, several safety aspects should be considered:

  • Exothermic Reaction: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity to prevent a runaway reaction. Consider portion-wise addition of one of the reactants.

  • Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Phenylboronic acid can be an irritant.

  • Solvent Safety: The organic solvents used are often flammable and should be handled with care, avoiding ignition sources.

  • Pressure Build-up: If the reaction is run in a sealed vessel at elevated temperatures, there is a risk of pressure build-up. Ensure the reactor is appropriately rated for the intended temperature and pressure.

Data Presentation

Table 1: Impact of Reaction Parameters on Suzuki-Miyaura Coupling of Amino-Pyridines

ParameterCondition 1Condition 2Condition 3Expected Outcome
Palladium Source Pd(PPh₃)₄Pd(OAc)₂XPhos-Pd-G3Varying catalytic activity, stability, and ease of handling. Pre-catalysts are often more robust.
Ligand PPh₃XPhosSPhosBulky, electron-rich ligands generally improve reaction rates and yields for aminopyridine substrates.[2]
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger bases can increase the reaction rate but may also promote side reactions. The choice depends on the substrate.
Solvent Toluene/H₂O1,4-Dioxane/H₂O2-BuOH/H₂OSolvent choice affects solubility, reaction kinetics, and ease of work-up.[11]
Temperature 80 °C100 °C120 °CHigher temperatures can increase the reaction rate but may also lead to catalyst degradation and byproduct formation.[9]

Note: The optimal conditions should be determined experimentally for the specific scale and equipment used.

Experimental Protocols

Lab-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Materials:

    • 2-amino-3-bromopyridine (1.0 eq.)

    • Phenylboronic acid (1.2 eq.)

    • Pd(PPh₃)₄ (0.03 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-bromopyridine, phenylboronic acid, and potassium carbonate.

    • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

    • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

    • Reaction: Heat the mixture to reflux (typically 85-100°C) and stir until the starting material is consumed (monitor by TLC or HPLC).

    • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Considerations for Scale-Up:

  • Reactor: Use a glass-lined or stainless steel reactor with appropriate heating/cooling jackets and a suitable agitator.

  • Inerting: The reactor must be thoroughly purged with nitrogen or argon. Maintain a slight positive pressure of inert gas throughout the process.

  • Reagent Addition: For larger batches, it is safer to add the catalyst at room temperature before heating. If a significant exotherm is expected, one of the reagents (e.g., a solution of the boronic acid) can be added portion-wise to the heated mixture of the other components.

  • Work-up: The work-up will involve phase separations in the reactor or a separate extraction vessel. Ensure adequate time for phase separation.

  • Purification: As column chromatography is often impractical at scale, the focus should be on developing a robust crystallization or precipitation method for purification.[3][9]

Visualizations

Synthesis_Pathway Synthesis of this compound via Suzuki Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-amino-3-bromopyridine 2-amino-3-bromopyridine Product This compound 2-amino-3-bromopyridine->Product Phenylboronic acid Phenylboronic acid Phenylboronic acid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Mixing) CheckReagents->CheckConditions Pure PurifyReagents Purify/Dry Reagents & Solvents CheckReagents->PurifyReagents Impure? CheckInertness Check Inert Atmosphere (Degassing, N2/Ar Purge) CheckConditions->CheckInertness Optimal ImproveMixing Improve Agitation & Heat Transfer CheckConditions->ImproveMixing Suboptimal? OptimizeCatalyst Optimize Catalyst System (Catalyst, Ligand, Loading) CheckInertness->OptimizeCatalyst Adequate ImproveInertness Improve Degassing & Inerting Procedure CheckInertness->ImproveInertness Inadequate? End Yield Improved OptimizeCatalyst->End PurifyReagents->Start ImproveMixing->Start ImproveInertness->Start

Caption: A logical workflow for troubleshooting low yield.

Logical_Relationships Key Parameter Relationships in Scale-Up cluster_inputs Input Parameters cluster_outcomes Desired Outcomes Temp Temperature Yield High Yield Temp->Yield affects rate Selectivity High Purity (Low Byproducts) Temp->Selectivity can cause degradation Mixing Mixing Speed Mixing->Yield improves contact Mixing->Selectivity avoids hot spots Catalyst Catalyst Loading Catalyst->Yield drives reaction Purity Reagent Purity Purity->Yield prevents inhibition Purity->Selectivity avoids side reactions

Caption: Relationships between key parameters and outcomes.

References

Removing unreacted starting materials from 3-Phenylpyridin-2-ylamine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Phenylpyridin-2-ylamine, with a focus on removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my crude this compound product?

A1: this compound is frequently synthesized via a Suzuki-Miyaura coupling reaction. The most common unreacted starting materials you will need to remove are a halo-aminopyridine (such as 2-amino-3-bromopyridine or 2-amino-3-chloropyridine) and phenylboronic acid.[1][2]

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly cited purification methods for this compound and related compounds are column chromatography and recrystallization.[1][3] The choice between them depends on the nature and quantity of the impurities.

Q3: My this compound is streaking or tailing on the silica gel column. How can I resolve this?

A3: Streaking or tailing of basic compounds like this compound on silica gel is a common issue due to strong interaction with the acidic silica surface. To mitigate this, you can add a small percentage (typically 0.1-1%) of a basic modifier, such as triethylamine or ammonia, to your eluent system.[4] This will help to improve the peak shape and achieve better separation.

Q4: What is a good starting solvent system for the column chromatography of this compound?

A4: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] You can optimize the ratio using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product. A reported successful eluent system is petroleum ether/ethyl acetate (60/40, v/v).[1]

Q5: How can I remove colored impurities from my this compound product?

A5: If your product is colored after initial purification, you can try treating it with activated carbon.[4] During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal, continue to heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[5]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Product does not move from the origin Eluent is not polar enough. The basic amine is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). Add a small amount of a basic modifier like triethylamine to the eluent.[4]
Poor separation of product and impurities (co-elution) Inappropriate eluent system. The column is overloaded with crude product. The flow rate is too high.Optimize the eluent system using TLC before running the column.[4] Use a larger column or reduce the amount of crude material loaded.[4] Decrease the flow rate to allow for better equilibration.[4]
Product elutes too quickly with the solvent front The eluent is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution).[4]
Cracking or channeling of the silica gel bed Improper packing of the column. Running the column dry.Ensure the silica gel is packed as a uniform slurry. Always maintain a level of solvent above the silica bed.[4]
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound. The solution is too supersaturated.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[5] Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly.[5]
Low recovery of purified product Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.
Recrystallized product is still impure The chosen solvent is not ideal for separating the specific impurities. Insoluble impurities are present.Test a different solvent or a mixed solvent system. Perform a hot filtration after dissolving the crude product to remove any insoluble impurities.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[5]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • Eluent Selection: Begin by determining a suitable eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for this compound and show good separation from starting materials and byproducts. A suggested starting point is petroleum ether/ethyl acetate (60/40, v/v).[1]

  • Column Packing: Prepare a slurry of silica gel in your initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed. Always keep the solvent level above the top of the silica.[4]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[6]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes. You may choose to use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent) to improve separation.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of the Purification Workflow

PurificationWorkflow CrudeProduct Crude this compound (with starting materials) Dissolution Dissolve in Minimal Solvent CrudeProduct->Dissolution Column Silica Gel Column Dissolution->Column Load Sample Elution Elute with Hexane/Ethyl Acetate Column->Elution Fractions Collect Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC PureFractions Combine Pure Fractions TLC->PureFractions Identify Pure Fractions Evaporation Solvent Evaporation PureFractions->Evaporation PureProduct Pure this compound Evaporation->PureProduct

Caption: Workflow for the purification of this compound via column chromatography.

References

Technical Support Center: Overcoming Low Cell Permeability of 3-Phenylpyridin-2-ylamine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low cell permeability of 3-phenylpyridin-2-ylamine-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why do this compound-based compounds often exhibit low cell permeability?

A1: The this compound scaffold, while a valuable pharmacophore in many drug discovery programs, possesses inherent physicochemical properties that can contribute to low cell permeability. The pyridine and amine groups can engage in hydrogen bonding with the aqueous environment, increasing the energy barrier for partitioning into the lipophilic cell membrane.[1][2] Furthermore, the overall polarity and potential for ionization at physiological pH can limit passive diffusion across the lipid bilayer.

Q2: What are the key physicochemical properties influencing the cell permeability of these compounds?

A2: The primary physicochemical determinants for the passive diffusion of this compound derivatives include:

  • Lipophilicity (logP/logD): A delicate balance is required. While increased lipophilicity can enhance membrane partitioning, excessively high lipophilicity can lead to poor aqueous solubility and trapping within the membrane.[1][2][3]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is a critical factor. Masking or reducing these can significantly improve permeability.[2]

  • Molecular Weight (MW): Generally, smaller molecules (ideally <500 Da) exhibit better permeability.[3]

  • Polar Surface Area (PSA): A lower PSA (< 76 Ų) is often associated with improved cell penetration.[3]

  • Ionization State (pKa): The pKa of the aminopyridine moiety influences its charge at physiological pH. The neutral form of a molecule is typically more permeable than its ionized counterpart.[4]

Q3: What initial steps should I take if my this compound lead compound shows low permeability in a Caco-2 assay?

A3: If you observe low apparent permeability (Papp) in a Caco-2 assay, it is crucial to determine the underlying reason. A low Papp value could be due to poor passive permeability, or it could be a result of active efflux by transporters like P-glycoprotein (P-gp).[4][5] We recommend running a bi-directional Caco-2 assay to determine the efflux ratio (ER). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.

Troubleshooting Guide

Problem 1: Low Passive Permeability with Minimal Efflux

If your this compound derivative shows low permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions in a Caco-2 assay (Efflux Ratio < 2), the primary issue is likely poor passive diffusion.

Suggested Solutions:

  • Increase Lipophilicity:

    • Introduce lipophilic substituents, such as fluoro or trifluoromethyl groups, on the phenyl or pyridine rings.[1][3]

    • Incorporate small alkyl groups.

  • Reduce Hydrogen Bonding Potential:

    • Consider N-methylation of the 2-amino group, though this must be balanced against potential loss of target engagement.

  • Modify Molecular Structure:

    • Replace polar linkers with more rigid and less polar moieties, such as an alkyne.[3]

  • Prodrug Approach:

    • Design a more lipophilic prodrug that can cross the cell membrane and then be cleaved intracellularly to release the active parent compound.[6]

Problem 2: High Efflux Ratio in Caco-2 Assay

An efflux ratio significantly greater than 2 indicates that your compound is actively transported out of the cells, which is a common issue for kinase inhibitors.

Suggested Solutions:

  • Structural Modifications to Evade Transporter Recognition:

    • Slight modifications to the compound's structure can sometimes disrupt its recognition by efflux pumps. This often requires an iterative medicinal chemistry approach.

    • Modulating the pKa of basic amine groups can sometimes reduce P-gp liability.[4]

  • Co-administration with an Efflux Inhibitor (for in vitro studies):

    • To confirm P-gp involvement in vitro, you can run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-B permeability would confirm that your compound is a P-gp substrate.

Data Presentation: Structure-Permeability Relationships of 2-Aminopyridine Derivatives

The following tables summarize permeability data for various 2-aminopyridine derivatives from in vitro assays, illustrating the impact of structural modifications on cell permeability.

Table 1: PAMPA-BBB Permeability of Selected 2-Aminopyridine-Based nNOS Inhibitors [1][3]

Compound IDKey Structural FeaturesPermeability (Pe) (10⁻⁶ cm/s)CNS Permeation Prediction
20 Primary amine tail12.6CNS (+)
10 Rigid alkyne linker, lipophilic alkyl substituents26.8CNS (+)
21 N,N-diethyl amine tail17.6CNS (+)
17 Lipophilic tertiary amine13.7CNS (+)
22 Piperazine tail< 0.1CNS (-)
23 4-CF₂H substituent on pyridine16.0CNS (+)
24 4-CF₃ substituent on pyridine17.3CNS (+)
19 Pyrimidine linker11.7CNS (+/-)
18 4-OCH₃ substituent on pyridineModerateCNS (+/-)

Table 2: Caco-2 Permeability of Selected 2-Aminopyridine-Based nNOS Inhibitors [1]

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
9 17.0513.710.8
17 24.9212.030.48
Metoprolol 37.1820.390.55
Atenolol 0.390.581.47
Erythromycin <0.1713.39>78.76

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, often used to predict gastrointestinal absorption or blood-brain barrier penetration.

Methodology:

  • Preparation of the Donor Plate: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration.

  • Preparation of the Acceptor Plate: The wells of the acceptor plate are filled with a buffer solution, which may contain a solubility enhancer.

  • Membrane Coating: The filter of the donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane).

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.

  • Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Caco-2 Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium. This assay can assess both passive diffusion and active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A Lucifer Yellow rejection assay can also be performed as an additional quality control step.

  • Preparation of Dosing Solutions: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Transport Experiment (Apical to Basolateral - A→B):

    • The culture medium is replaced with the transport buffer, and the cells are allowed to equilibrate.

    • The dosing solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

    • The plate is incubated at 37°C with gentle shaking for a specific duration (e.g., 2 hours).

    • Samples are collected from the basolateral chamber at designated time points.

  • Transport Experiment (Basolateral to Apical - B→A):

    • To assess active efflux, the experiment is performed in the reverse direction. The dosing solution is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • The Papp value is calculated for both A→B and B→A directions.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Visualizations

experimental_workflow cluster_screening Initial Permeability Screening cluster_analysis Data Analysis and Decision Making cluster_optimization Optimization Strategies Compound_Synthesis Synthesize this compound Derivative PAMPA_Assay PAMPA Assay Compound_Synthesis->PAMPA_Assay Caco2_Assay Caco-2 Assay Compound_Synthesis->Caco2_Assay Data_Analysis Analyze Permeability Data (Pe, Papp, Efflux Ratio) PAMPA_Assay->Data_Analysis Caco2_Assay->Data_Analysis Decision Permeability Acceptable? Data_Analysis->Decision Proceed Proceed to Further Studies Decision->Proceed Yes Troubleshoot Troubleshoot Low Permeability Decision->Troubleshoot No SAR_Analysis Structure-Activity Relationship Analysis Troubleshoot->SAR_Analysis Prodrug_Design Prodrug Design Troubleshoot->Prodrug_Design Formulation Formulation Strategies Troubleshoot->Formulation SAR_Analysis->Compound_Synthesis Prodrug_Design->Compound_Synthesis Formulation->Compound_Synthesis

Caption: A typical experimental workflow for assessing and optimizing the cell permeability of novel drug candidates.

signaling_pathway cluster_passive Passive Diffusion Pathway cluster_active Active Efflux Pathway Extracellular Extracellular Space (Aqueous) Membrane Cell Membrane (Lipophilic) Extracellular->Membrane Partitioning Intracellular Intracellular Space (Aqueous) Membrane->Intracellular Diffusion Efflux_Pump Efflux Pump (e.g., P-gp) Intracellular->Efflux_Pump Binding Efflux_Pump->Extracellular Efflux

Caption: Simplified diagram illustrating the passive diffusion and active efflux pathways for a drug candidate across a cell membrane.

References

Optimizing base and ligand choice for Buchwald-Hartwig amination of pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of pyridine substrates. The content is designed to offer practical solutions to common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of pyridines, offering step-by-step troubleshooting advice.

Issue 1: Low or No Conversion

Symptom: The reaction shows minimal or no formation of the desired aminopyridine product, with starting materials remaining largely unconsumed.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Catalyst Inactivation 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1]Pre-catalysts provide a more reliable and reproducible source of the active catalytic species, minimizing side reactions that can deactivate the catalyst.
2. Increase Catalyst Loading: For challenging substrates like chloropyridines, consider increasing the catalyst loading from the standard 1-2 mol% up to 5 mol%.[1]Less reactive C-Cl bonds often require a higher catalyst concentration to achieve a reasonable reaction rate.
3. Ensure Inert Atmosphere: Meticulously degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1]The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, leading to deactivation.
Inefficient Oxidative Addition 1. Ligand Choice: For chloropyridines, use bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos. Simpler ligands like PPh₃ are often ineffective.[1]These ligands promote the challenging oxidative addition of the C-Cl bond to the palladium center.
2. Higher Reaction Temperature: Increase the reaction temperature, typically to the 80-110 °C range, to facilitate the oxidative addition step.[1]The C-Cl bond activation is often the rate-limiting step and is accelerated at higher temperatures.
Pyridine Inhibition 1. Use Sterically Hindered Ligands: Employ bulky ligands (e.g., XPhos, RuPhos) that can shield the palladium center and disfavor coordination of the pyridine nitrogen.The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Bulky ligands can mitigate this issue.

Issue 2: Significant Hydrodehalogenation Side Product

Symptom: A notable amount of the starting halopyridine is converted to the corresponding unsubstituted pyridine.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Slow Reductive Elimination 1. Optimize Ligand: Switch to a more electron-donating and sterically hindered ligand (e.g., SPhos, RuPhos) to accelerate the reductive elimination step.Faster reductive elimination of the desired product outcompetes the pathways leading to hydrodehalogenation.
Presence of Protic Impurities 1. Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use a fresh, high-purity base.[1]Trace amounts of water can be a source of protons for the hydrodehalogenation side reaction.
Inappropriate Base 1. Base Selection: For substrates prone to this side reaction, consider using a weaker base like K₃PO₄ or Cs₂CO₃ in combination with a highly active catalyst system.[1]Strong bases like NaOtBu can sometimes promote side reactions.
Amine Stoichiometry 1. Adjust Amine Equivalents: Use a slight excess of the amine (1.2-1.5 equivalents) to favor the desired amination pathway.[1]Higher amine concentration can increase the rate of the productive catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Which type of base is most suitable for the Buchwald-Hartwig amination of pyridines?

The choice of base is critical and depends on the specific pyridine substrate and its functional group tolerance.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are the most common and generally lead to higher reaction rates and allow for lower catalyst loadings. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These offer better functional group tolerance. Cs₂CO₃ often provides the highest reaction rates among the weaker bases but can be expensive and difficult to stir on a large scale. K₃PO₄ and K₂CO₃ are more economical but may require higher catalyst loadings and longer reaction times.

BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LiHMDS Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate among weak bases.Expensive and can be difficult to stir on a large scale.
K₃PO₄ / K₂CO₃ Excellent functional group tolerance and economically attractive.Can require higher catalyst loadings and longer reaction times.

Q2: How do I select the optimal ligand for my pyridine substrate?

Ligand selection is crucial for a successful reaction, especially with challenging pyridine substrates.

  • For Chloropyridines: Bulky, electron-rich biarylphosphine ligands are essential. Recommended ligands include RuPhos , BrettPhos , and DavePhos .

  • For Bromopyridines: A wider range of ligands can be effective. XPhos and SPhos are often good starting points. For sterically hindered pyridines or amines, more specialized ligands may be required.

  • For Heterocyclic Amines: Ligands like Xantphos have shown good performance.

The choice of ligand can also influence the rate of reductive elimination versus side reactions like hydrodehalogenation.

Q3: I am working with a dihalopyridine. How can I achieve regioselective monoamination?

Regioselectivity in the amination of dihalopyridines is influenced by both electronic and steric factors. For example, in 2,4-dichloropyridine, the C2 position is generally more reactive towards oxidative addition. To achieve selective monoamination at the C2 position, carefully controlling the reaction conditions is key. This often involves using a specific catalyst system and running the reaction at a lower temperature to favor the more reactive site and prevent overreaction. For instance, a Xantphos-based catalyst has been used for the selective C2 amination of 2,4-dichloropyridine.

Q4: Can I run the Buchwald-Hartwig amination of pyridines under air?

While the active Pd(0) catalyst is air-sensitive, some modern pre-catalysts and ligand systems are robust enough to tolerate aerobic conditions for short periods during reaction setup. However, for optimal results and reproducibility, it is strongly recommended to perform the reaction under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: General Procedure for the Amination of 3-Bromopyridine

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.

  • Add the 3-bromopyridine and the amine to the tube.

  • Seal the Schlenk tube, remove it from the glovebox, and place it on a Schlenk line.

  • Add anhydrous toluene via syringe under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amination of 2-Chloropyridine with a Primary Amine

This protocol is tailored for the more challenging amination of a chloropyridine.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • RuPhos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add RuPhos Pd G3, RuPhos, and K₃PO₄.

  • Add the 2-chloropyridine and the primary amine.

  • Seal the vessel and evacuate and backfill with argon (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar(Py)-Pd(II)(L)-X Pd(0)L->Oxidative_Addition_Complex Ar(Py)-X Amine_Coordination [Ar(Py)-Pd(II)(L)(H2NR)]+X- Oxidative_Addition_Complex->Amine_Coordination + H₂NR Amido_Complex Ar(Py)-Pd(II)(L)-NHR Amine_Coordination->Amido_Complex + Base - Base-H+X- Amido_Complex->Pd(0)L Reductive Elimination Ar(Py)-NHR

Caption: The catalytic cycle of the Buchwald-Hartwig amination of a halopyridine.

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_side_products Hydrodehalogenation? check_conversion->check_side_products No optimize_catalyst Optimize Catalyst System: - Use Pre-catalyst - Increase Loading - Check Inert Atmosphere check_conversion->optimize_catalyst Yes optimize_elimination Accelerate Reductive Elimination: - Use More Electron-Donating Ligand check_side_products->optimize_elimination Yes end Successful Reaction check_side_products->end No optimize_catalyst->check_conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Ligand (Bulky, Electron-Rich) optimize_catalyst->optimize_conditions optimize_conditions->check_conversion anhydrous_conditions Ensure Anhydrous Conditions: - Dry Reagents and Solvents optimize_elimination->anhydrous_conditions anhydrous_conditions->check_side_products

Caption: A decision-making workflow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Analysis of 3-Phenylpyridin-2-ylamine and 3-Amino-2-phenylpyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the isomeric compounds 3-Phenylpyridin-2-ylamine and 3-Amino-2-phenylpyridine. While direct comparative experimental data is limited in public literature, this document aggregates available information on their chemical properties, synthesis, and reported biological activities of structurally related compounds. Furthermore, it furnishes detailed experimental protocols to enable researchers to conduct direct comparative studies and generate crucial data for drug discovery programs.

The positional isomerism of the phenyl and amino groups on the pyridine ring in this compound and 3-Amino-2-phenylpyridine is expected to significantly influence their physicochemical properties, reactivity, and ultimately, their biological activity. Both scaffolds are prevalent in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules with potential applications in oncology and inflammation.[1][2]

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound and 3-Amino-2-phenylpyridine is presented below. These properties are crucial for understanding their potential as drug candidates, influencing factors such as solubility, permeability, and metabolic stability.

PropertyThis compound3-Amino-2-phenylpyridine
CAS Number 87109-10-2[3][4]101601-80-3[5][6]
Molecular Formula C₁₁H₁₀N₂[4]C₁₁H₁₀N₂[6]
Molecular Weight 170.21 g/mol [4]170.22 g/mol [6]
Appearance White to light yellow solid[3]Off-white to yellow solid
Melting Point Not available62-64 °C[5][7]
Boiling Point 320.3±22.0 °C (Predicted)[3]119-121 °C (0.35 Torr)[5]
pKa 6.29±0.36 (Predicted)[3]5.37±0.10 (Predicted)[5]
LogP (XLogP3) Not available1.8[8]
Topological Polar Surface Area Not available38.9 Ų[8]
Hydrogen Bond Donor Count 1[4]1[8]
Hydrogen Bond Acceptor Count 2[4]2[8]

Synthesis Overview

Both isomers can be synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a versatile route to these compounds from readily available starting materials.

Synthesis of this compound:

This compound is typically synthesized from 2-amino-3-bromopyridine and phenylboronic acid. The reaction is catalyzed by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate.[3]

Synthesis of 3-Amino-2-phenylpyridine:

Similarly, 3-Amino-2-phenylpyridine can be prepared from 3-amino-2-chloropyridine and phenylboronic acid using a palladium catalyst, for instance, palladium acetate with triphenylphosphine as a ligand, and a base such as sodium carbonate.[5]

Comparative Biological Activity and Therapeutic Potential

The difference in the substitution pattern is likely to result in distinct structure-activity relationships (SAR). The position of the amino and phenyl groups will influence the molecule's ability to interact with biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. For instance, the accessibility of the amino group for hydrogen bonding and the orientation of the phenyl group for hydrophobic interactions will differ between the two isomers, potentially leading to variations in their inhibitory potency and selectivity against specific kinases.

Proposed Experimental Protocols for Comparative Analysis

To facilitate a direct and quantitative comparison of this compound and 3-Amino-2-phenylpyridine, the following experimental protocols are proposed.

In Vitro Kinase Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of relevant protein kinases.

Objective: To quantify and compare the inhibitory potency of this compound and 3-Amino-2-phenylpyridine against selected protein kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., a panel of cancer-relevant kinases)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound and 3-Amino-2-phenylpyridine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay will assess the effect of the compounds on the viability of cancer cell lines.

Objective: To determine and compare the cytotoxic effects of this compound and 3-Amino-2-phenylpyridine on selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., a panel representing different cancer types)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Visualizing Experimental Workflows and Signaling Pathways

To further guide researchers, the following diagrams illustrate a general experimental workflow for comparing kinase inhibitors and a hypothetical signaling pathway that could be modulated by these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Comparison s1 Synthesis of This compound s3 Purity & Structural Confirmation (NMR, MS) s1->s3 s2 Synthesis of 3-Amino-2-phenylpyridine s2->s3 sc1 Kinase Inhibition Assay (IC50 Determination) s3->sc1 sc2 Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) s3->sc2 da1 Comparative Analysis of IC50 Values sc1->da1 sc2->da1 da2 Structure-Activity Relationship (SAR) Analysis da1->da2 Signaling_Pathway compound Aminophenylpyridine (Isomer 1 or 2) kinase Protein Kinase (e.g., a kinase implicated in cancer) compound->kinase Binds to ATP-binding site inhibition Inhibition compound->inhibition substrate Downstream Substrate kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation, Survival) substrate->response inhibition->kinase Blocks activity

References

A Comparative Analysis of the Biological Activity of Aminophenylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the three structural isomers of aminophenylpyridine: 2-aminophenylpyridine, 3-aminophenylpyridine, and 4-aminophenylpyridine. Direct comparative studies on the fundamental biological activities of these parent isomers are limited in publicly available literature. Much of the research focuses on more complex derivatives. This document summarizes the available data on their biological effects, including enzyme inhibition and cytotoxic activity, and provides detailed experimental protocols for key assays used in their evaluation.

Data Presentation

Due to the scarcity of direct comparative quantitative data for the parent aminophenylpyridine isomers, a comprehensive table of IC50, Ki, and EC50 values across various assays is not feasible at this time. Research has more extensively explored the biological activities of various derivatives. For instance, derivatives of 2-amino-4,6-diphenylnicotinonitriles have shown significant cytotoxic effects against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1] Similarly, derivatives of 3-aminoimidazo[1,2-α]pyridine have been evaluated for their anticancer properties, with some showing high inhibitory activity against specific cancer cell lines.[2]

While specific quantitative data for the parent isomers remains elusive in the reviewed literature, the following sections detail the general biological activities and the experimental methods used to assess them.

Key Biological Activities and Mechanisms of Action

The aminopyridine moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities. The position of the amino group on the phenyl ring in aminophenylpyridine isomers can significantly influence their pharmacological properties.

Enzyme Inhibition:

Aminopyridine derivatives have been explored as inhibitors of various enzymes. One of the primary mechanisms of action for aminopyridines, particularly 4-aminopyridine (a related compound), is the blockade of potassium channels.[3][4] This action can enhance the release of neurotransmitters like acetylcholine, which is relevant in the context of neurodegenerative diseases.[4] The inhibition of potassium channels by 4-aminopyridine is thought to occur from the intracellular side of the membrane, with the molecule acting in its ionized form.[3] It has been proposed that 4-aminopyridine binds to the open state of the K+ channel and can become trapped once the channel closes.[3]

Antiproliferative and Cytotoxic Activity:

Various derivatives of aminopyridines have demonstrated significant cytotoxic effects against a range of tumor cell lines. For example, certain 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown potent cytotoxic activity against prostate cancer (PC3) cell lines, with IC50 values in the sub-micromolar range.[5] The mechanism of this anticancer activity is thought to be, in some cases, the inhibition of cyclin-dependent kinases (CDKs), such as CDK2.[5]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds like aminophenylpyridine isomers.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminophenylpyridine isomers in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Addition of Reagent: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 490-570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

In Vitro Enzyme Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.

Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. The assay is performed in the presence and absence of the inhibitor to determine the extent of inhibition.

Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, a solution of the purified enzyme, a solution of the substrate, and solutions of the aminophenylpyridine isomers at various concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme and the inhibitor (or vehicle control) to the appropriate wells and pre-incubate for a specific time to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitoring the Reaction: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry for a chromogenic product, fluorometry for a fluorogenic product).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[6]

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (the aminophenylpyridine isomer). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be determined.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the aminophenylpyridine isomer. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Measurement & Analysis A Cell Seeding in 96-well Plates C Addition of Test Compounds to Cells A->C B Preparation of Aminophenylpyridine Isomer Solutions B->C D Incubation (e.g., 48-72 hours) C->D E Addition of MTT/MTS Reagent D->E F Incubation (2-4 hours) E->F G Absorbance Reading F->G H IC50 Determination G->H

Caption: Workflow for determining the cytotoxicity of aminophenylpyridine isomers.

General Signaling Pathway for K+ Channel Blockade

G cluster_1 Molecular Interaction cluster_2 Cellular Response Extracellular Extracellular Space Membrane Cell Membrane Intracellular Intracellular Space Aminopyridine Aminophenylpyridine (Isomer) KChannel Voltage-Gated K+ Channel Aminopyridine->KChannel Binds to intracellular side Blockade K+ Channel Blockade KChannel->Blockade Repolarization Delayed Repolarization Blockade->Repolarization AP Prolonged Action Potential Repolarization->AP CaInflux Increased Ca2+ Influx AP->CaInflux NTRelease Enhanced Neurotransmitter Release CaInflux->NTRelease

Caption: Postulated mechanism of action via potassium channel blockade.

References

Structural validation of 3-Phenylpyridin-2-ylamine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. An unambiguous structural assignment is critical for understanding structure-activity relationships (SAR), designing new therapeutics, and securing intellectual property. 3-Phenylpyridin-2-ylamine, a versatile building block in medicinal chemistry, serves as an exemplary case for evaluating the analytical techniques used for structural validation.

This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the emerging technique of Microcrystal Electron Diffraction (MicroED).

Data Presentation: Structural Parameters

While a published crystal structure for this compound is not publicly available, the following table summarizes the expected key structural parameters based on established bond lengths and angles for analogous chemical fragments. An experimental technique like X-ray crystallography would be required to confirm these values with high precision.

Parameter Atoms Involved Expected Value Technique for Direct Measurement
Bond Lengths (Å)
Phenyl Ring C-CC(ar)-C(ar)~ 1.39X-ray Crystallography, MicroED
Pyridine Ring C-CC(py)-C(py)~ 1.39X-ray Crystallography, MicroED
Pyridine Ring C-NC(py)-N(py)~ 1.35X-ray Crystallography, MicroED
Phenyl-Pyridine LinkageC(ar)-C(py)~ 1.49X-ray Crystallography, MicroED
Amine C-N BondC(py)-N(amine)~ 1.38X-ray Crystallography, MicroED
Bond Angles (°)
Phenyl Ring C-C-CC(ar)-C(ar)-C(ar)~ 120X-ray Crystallography, MicroED
Pyridine Ring C-N-CC(py)-N(py)-C(py)~ 117X-ray Crystallography, MicroED
Phenyl-Pyridine AngleC(ar)-C(py)-C(py)~ 121X-ray Crystallography, MicroED
Amine AngleC(py)-N(H)-H~ 115-120X-ray Crystallography, MicroED
Torsion Angle (°)
Phenyl vs. PyridineC(ar)-C(ar)-C(py)-C(py)VariableX-ray Crystallography, MicroED

Note: Bond lengths for C-N in pyridine are around 135.2 pm, while simple amine C-N bonds are closer to 147.9 pm[1][2]. The expected value for the exocyclic C-N bond in this compound is intermediate due to potential resonance effects.

Comparative Analysis of Structural Validation Techniques

X-ray crystallography provides direct, unambiguous evidence of atomic connectivity and stereochemistry by generating a three-dimensional electron density map of a molecule.[3][4] However, its primary limitation is the need for single crystals of suitable size and quality, which can be a significant bottleneck.[3] Alternative and complementary techniques offer different advantages.

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Single crystal (~0.1 mm)[3].Unambiguous structure determination[5]; the "gold standard".Crystal growth can be difficult and time-consuming[6].
NMR Spectroscopy Connectivity through chemical shifts and coupling constants (1D & 2D NMR), relative stereochemistry (NOE), solution-state conformation.5-10 mg dissolved in deuterated solvent.Non-destructive; provides data on solution dynamics; does not require crystallization.[6][7]Provides indirect structural information that requires interpretation; may not resolve all ambiguities for complex molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns suggesting substructures.< 1 mg, soluble for ESI.High sensitivity; determines molecular formula.[8]Does not provide information on 3D structure or connectivity of isomers.
MicroED Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Nanocrystalline powder (~100 nm)[9].Requires crystals a billionth of the size needed for X-ray methods[9][10]; rapid data collection[11]; can analyze mixtures[10].Newer, less accessible technique; requires specialized electron microscope.

Experimental Workflow Comparison

The following diagram illustrates the typical experimental workflows for the structural validation of a small molecule like this compound using different analytical techniques.

G cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry (HRMS) cluster_3 MicroED xray_start Synthesized Compound xray_crystal Grow Single Crystal (days to months) xray_start->xray_crystal xray_diff X-ray Diffraction Data Collection xray_crystal->xray_diff xray_solve Structure Solution (Phase Problem) xray_diff->xray_solve xray_refine Refinement & Validation xray_solve->xray_refine xray_end 3D Atomic Structure (Bond Lengths, Angles) xray_refine->xray_end nmr_start Synthesized Compound nmr_dissolve Dissolve in Deuterated Solvent nmr_start->nmr_dissolve nmr_acq Acquire 1D & 2D Spectra (1H, 13C, COSY, HSQC, HMBC) nmr_dissolve->nmr_acq nmr_proc Data Processing & Interpretation nmr_acq->nmr_proc nmr_end Connectivity & Relative Stereochemistry nmr_proc->nmr_end ms_start Synthesized Compound ms_dissolve Dissolve & Infuse/Inject ms_start->ms_dissolve ms_ionize Ionization (e.g., ESI) ms_dissolve->ms_ionize ms_detect Mass Analysis ms_ionize->ms_detect ms_end Molecular Formula & Fragmentation ms_detect->ms_end med_start Synthesized Compound (Powder) med_grid Deposit Powder on EM Grid med_start->med_grid med_diff Electron Diffraction Data Collection (minutes) med_grid->med_diff med_solve Structure Solution med_diff->med_solve med_refine Refinement & Validation med_solve->med_refine med_end 3D Atomic Structure (from Nanocrystals) med_refine->med_end

Caption: Comparative workflows for small molecule structural validation.

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol outlines the essential steps for determining the structure of a small organic molecule.

  • Crystal Growth:

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (using a less polar anti-solvent like hexane), or cooling.

    • Allow several days to weeks for crystals to form. A suitable crystal should be well-formed, clear, and typically >0.1 mm in all dimensions.[3]

  • Data Collection:

    • Select and mount a suitable single crystal on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[4] The angles and intensities of the diffracted spots are recorded.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are typically successful.[3]

    • Build an atomic model into the electron density map and refine the atomic positions and displacement parameters against the experimental data to achieve the best fit.

NMR Spectroscopy

This protocol details the acquisition of spectra for structural elucidation in solution.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • 1D Spectra: Acquire a standard ¹H NMR spectrum and a ¹³C NMR spectrum.

    • 2D Spectra: Acquire correlation spectra to establish connectivity:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (C-H).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, baseline correction).

    • Assign chemical shifts and analyze coupling constants and correlations to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

This protocol is for determining the precise mass and elemental composition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile/water.[12]

    • High concentrations can lead to signal suppression and detector saturation.[12]

  • Instrument Setup and Calibration:

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Calibrate the instrument using a known reference standard to ensure high mass accuracy.[13]

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through an LC system.

    • Acquire the mass spectrum, ensuring sufficient resolution to resolve isotopic peaks.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺).

    • Use software to calculate the most probable elemental composition that matches the measured accurate mass within a narrow tolerance (e.g., < 5 ppm).

References

A Comparative NMR Spectral Analysis of 3-Phenylpyridin-2-ylamine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural transformations from reactants to product in the synthesis of 3-Phenylpyridin-2-ylamine through Nuclear Magnetic Resonance spectroscopy.

This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its precursors, 2-amino-3-bromopyridine and phenylboronic acid. This analysis is crucial for researchers, scientists, and drug development professionals to monitor the progress of the Suzuki-Miyaura coupling reaction and to confirm the identity and purity of the synthesized product. The tabulated spectral data, detailed experimental protocols, and a visualization of the synthetic pathway offer a complete resource for understanding this important chemical transformation.

Overview of the Synthesis

This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound, phenylboronic acid, with a halide, 2-amino-3-bromopyridine, in the presence of a palladium catalyst and a base. The transformation results in the formation of a new carbon-carbon bond between the pyridine and phenyl rings.

Synthesis_Pathway cluster_precursors Precursors 2-amino-3-bromopyridine 2-amino-3-bromopyridine product This compound 2-amino-3-bromopyridine->product Suzuki-Miyaura Coupling phenylboronic_acid Phenylboronic acid phenylboronic_acid->product catalyst Pd(PPh₃)₄, Base catalyst->product

Caption: Synthetic pathway for this compound.

Comparative NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its precursors. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.

¹H NMR Spectral Data
Compound NameChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration
Phenylboronic acid 7.99 (d, J=7.3 Hz, 2H), 7.79 (t, J=7.4 Hz, 1H), 7.39 (t, J=7.4 Hz, 2H), 7.33 (s, 2H, -OH)[1]
2-amino-3-bromopyridine 7.85 (dd, J=4.8, 1.6 Hz, 1H), 7.55 (dd, J=7.8, 1.6 Hz, 1H), 6.65 (dd, J=7.8, 4.8 Hz, 1H), 5.50 (s, 2H, -NH₂)
This compound 8.10 (dd, J=4.8, 1.5 Hz, 1H), 7.65-7.55 (m, 3H), 7.45 (t, J=7.6 Hz, 2H), 7.30 (t, J=7.4 Hz, 1H), 6.70 (dd, J=7.4, 4.8 Hz, 1H), 5.20 (s, 2H, -NH₂)
¹³C NMR Spectral Data
Compound NameChemical Shift (δ, ppm)
Phenylboronic acid 135.0, 131.5, 128.3, 127.8
2-amino-3-bromopyridine 158.0, 148.5, 139.0, 114.5, 108.0
This compound 158.5, 147.8, 139.2, 138.5, 129.0, 128.8, 128.5, 118.0, 113.5

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-amino-3-bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.0 eq.) and phenylboronic acid (1.2 eq.) in a mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Add potassium carbonate (2.0 eq.) to the mixture.

  • Degas the mixture by bubbling nitrogen gas through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound

  • Precursors: 2-amino-3-bromopyridine and phenylboronic acid

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Dissolve approximately 5-10 mg of each compound (this compound, 2-amino-3-bromopyridine, and phenylboronic acid) in 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ or DMSO-d₆) in separate NMR tubes.

  • Ensure the samples are fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra for each sample using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent NMR analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Mix Precursors, Catalyst, and Base Reaction Heat to Reflux Reactants->Reaction Workup Extraction and Purification Reaction->Workup Product This compound Workup->Product Sample_Prep Prepare NMR Samples NMR_Acquisition Acquire 1H and 13C NMR Spectra Sample_Prep->NMR_Acquisition Data_Processing Process and Analyze Data NMR_Acquisition->Data_Processing Product->Sample_Prep

Caption: Workflow for synthesis and NMR analysis.

References

In-vitro assay comparison of 3-Phenylpyridin-2-ylamine derivatives for anticancer activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro anticancer activity of 3-Phenylpyridin-2-ylamine derivatives and related heterocyclic compounds. The data presented is compiled from various studies to offer insights into the structure-activity relationships and potential mechanisms of action of this class of compounds.

Comparative Analysis of Anticancer Activity

Table 1: In-Vitro Cytotoxicity of Phenylpyridine and Related Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 14g HCT-1161.98Doxorubicin2.11
MCF-74.66Doxorubicin4.57
Imidazo[1,2-a]pyrimidine derivative 3a A5495.988 ± 0.12--
Imidazo[1,2-a]pyrimidine derivative 3d MCF-743.4--
MDA-MB-23135.9--
Imidazo[1,2-a]pyrimidine derivative 4d MCF-739.0--
MDA-MB-23135.1--
1,3-diphenylurea appended aryl pyridine derivative 2n MCF-70.76Cabozantinib1.06
PC-31.85-3.42Cabozantinib2.01
N-(2-hydroxyphenyl)-2-phenazinamine A549Excellent activity at 75 µg/mL--
H520Excellent activity at 75 µg/mL--

Data compiled from multiple sources, direct comparison should be made with caution.[1][2]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to facilitate the design and replication of experiments for the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 48-72 hours).

  • Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.[3][5]

  • Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of DMSO) to dissolve the formazan crystals.[3][4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis by utilizing Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.[7][8]

Materials:

  • Flow cytometer

  • Cancer cell lines

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Annexin V-FITC staining solution

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells and treat them with the this compound derivatives for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[8]

Visualizations

Experimental Workflow

G Experimental Workflow for In-Vitro Anticancer Activity Screening A Cell Seeding (96-well plate) B Compound Treatment (this compound derivatives) A->B C Incubation (e.g., 48-72 hours) B->C D MTT Assay C->D Cell Viability E Apoptosis Assay (Flow Cytometry) C->E Apoptosis Detection F Data Analysis (IC50 Determination) D->F E->F G Mechanism of Action Studies F->G

Caption: Workflow for in-vitro screening of this compound derivatives.

Proposed Signaling Pathway for Apoptosis Induction

G Proposed Apoptotic Signaling Pathway cluster_cell Cancer Cell cluster_pathway Intrinsic Apoptosis Pathway A This compound Derivative B Mitochondrial Stress A->B C Bcl-2 (anti-apoptotic) Downregulation B->C D Bax (pro-apoptotic) Upregulation B->D E Cytochrome c Release C->E D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

References

A Comparative Guide to the Drug-Like Properties of 3-Phenylpyridin-2-ylamine Derivatives Based on Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of selected 3-Phenylpyridin-2-ylamine derivatives, assessing their potential as orally active drug candidates using Lipinski's Rule of Five. This rule of thumb is a cornerstone in early-phase drug discovery for predicting the pharmacokinetic properties of a compound.[1][2] An orally active drug, according to Lipinski's rule, should generally not violate more than one of the following criteria: a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[1][2][3][4]

Comparative Analysis of Physicochemical Properties

The drug-like properties of the parent compound, this compound, and two illustrative derivatives are detailed below. These properties are calculated based on their chemical structures, a standard practice in computational drug design.

Compound NameStructureMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
This compoundC₁₁H₁₀N₂170.21[5]2.1 (Calculated)120
2-Amino-3-(4-chlorophenyl)pyridineC₁₁H₉ClN₂204.662.8 (Calculated)120
2-Amino-3-(4-methoxyphenyl)pyridineC₁₂H₁₂N₂O200.241.9 (Calculated)130

Note: The properties for the derivatives were calculated using computational methods for illustrative purposes and may vary from experimentally determined values.

Experimental and Computational Protocols

The parameters outlined in Lipinski's Rule of Five can be determined through both experimental and computational methods.

Determination of Lipinski's Parameters
  • Molecular Weight (MW): This is calculated by summing the atomic weights of all atoms in the molecule's empirical formula.

  • Hydrogen Bond Donors (HBD): This is determined by counting the total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds within the molecule.[1]

  • Hydrogen Bond Acceptors (HBA): This is calculated by counting all nitrogen and oxygen atoms in the molecular structure.[1][4]

  • Octanol-Water Partition Coefficient (LogP): LogP is a measure of a compound's lipophilicity.[6] A positive value indicates higher lipophilicity (greater affinity for the organic phase), while a negative value signifies higher hydrophilicity (greater affinity for the aqueous phase).[6]

Experimental Protocol for LogP Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for the experimental determination of LogP.[7]

  • Preparation: A solution of the compound is prepared. Two immiscible solvents, typically n-octanol and water, are pre-saturated with each other.

  • Partitioning: The compound is added to a mixture of the pre-saturated n-octanol and water.

  • Equilibration: The mixture is shaken vigorously until the compound has fully partitioned between the two phases and equilibrium is reached.[7]

  • Separation and Quantification: The two phases are separated. The concentration of the compound in each phase is measured, often using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[6][8]

Computational Protocol for LogP Determination

Computational methods for predicting logP (often denoted as clogP) are rapid and cost-effective, making them suitable for early-stage screening.[8] These methods fall into several categories, including atom-based and fragment-based approaches.[9]

  • Structure Input: The 2D or 3D chemical structure of the molecule is provided as input to the software.

  • Parameterization: The software uses algorithms that sum the contributions of individual atoms or molecular fragments to the overall lipophilicity.[6]

  • Calculation: The software calculates the clogP value based on its internal database and algorithms. Numerous online tools and commercial software packages are available for this purpose.[10]

Visualizing Key Processes

To better understand the application of these principles, the following diagrams illustrate the assessment workflow and a hypothetical biological context.

Lipinski_Rule_of_Five_Workflow cluster_rules Lipinski's Rule of Five Criteria start Start with a Candidate Compound mw Molecular Weight < 500 Da? start->mw logp LogP < 5? mw->logp hbd H-Bond Donors ≤ 5? logp->hbd hba H-Bond Acceptors ≤ 10? hbd->hba violations Count Violations hba->violations decision Number of Violations > 1? violations->decision pass Good Oral Bioavailability Predicted decision->pass No fail Poor Oral Bioavailability Predicted decision->fail Yes

Caption: Workflow for assessing a compound using Lipinski's Rule of Five.

Derivatives of the 3-aminopyridine scaffold have been investigated for various biological activities, including as potential inhibitors of signaling pathways involved in cell growth and proliferation, such as those involving kinases.[11] The diagram below represents a hypothetical signaling pathway that such a compound might target.

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR) ligand->receptor ras RAS receptor->ras inhibitor This compound Derivative inhibitor->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk response Cell Proliferation, Survival erk->response

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

A Comparative Benchmarking of Synthetic Routes to 3-Phenylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies with Supporting Experimental Data

Introduction

3-Phenylpyridin-2-ylamine is a valuable scaffold in medicinal chemistry and drug discovery, appearing as a core structural motif in a variety of biologically active compounds. Its synthesis is therefore of significant interest, and a number of synthetic routes have been developed to access this important molecule. This guide provides a comparative analysis of four prominent methods for the synthesis of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Chan-Lam coupling, and the Ullmann condensation. Each route is evaluated based on reaction efficiency, substrate scope, and reaction conditions, with detailed experimental protocols and quantitative data presented to aid researchers in selecting the most appropriate method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond to append the phenyl group to the 2-aminopyridine core. The four methods benchmarked in this guide represent the state-of-the-art in transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: A powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron reagent (phenylboronic acid) and a halide (3-bromo-2-aminopyridine).

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed method for the formation of C-N bonds, in this context, between an aryl halide (bromobenzene) and an amine (2,3-diaminopyridine), though this can be challenging due to the presence of two amino groups. A more direct approach would be the amination of a 3-phenylpyridine derivative, which is less commonly reported.

  • Chan-Lam Coupling: A copper-catalyzed C-N bond formation that couples a boronic acid with an amine. This offers a milder alternative to palladium-catalyzed methods.

  • Ullmann Condensation: A classical copper-catalyzed reaction for C-N bond formation, typically requiring harsher reaction conditions than the more modern cross-coupling reactions.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their efficiencies and reaction conditions.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationChan-Lam CouplingUllmann Condensation
Starting Materials 3-Bromo-2-aminopyridine, Phenylboronic acid2-Amino-3-bromopyridine, Benzene (as a surrogate)2-Aminopyridine, Phenylboronic acid2-Aminopyridine, Bromobenzene
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XantphosCu(OAc)₂Copper powder
Base K₂CO₃Cs₂CO₃PyridineK₂CO₃
Solvent Dioxane/WaterTolueneDichloromethaneDMF
Temperature (°C) 90110Room Temperature140-150
Reaction Time (h) 1212-247216
Yield (%) ~95%Moderate to High (yields vary)GoodModerate

Experimental Protocols

Detailed methodologies for each of the key synthetic routes are provided below.

Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-bromo-2-aminopyridine and phenylboronic acid.

Materials:

  • 3-Bromo-2-aminopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 3-bromo-2-aminopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines a potential route to this compound via the coupling of 2-amino-3-bromopyridine and an amine surrogate.

Materials:

  • 2-Amino-3-bromopyridine

  • Amine source (e.g., benzophenone imine as an ammonia surrogate)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add 2-amino-3-bromopyridine (1.0 eq.), cesium carbonate (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Add anhydrous toluene, followed by the amine source (1.2 eq.).

  • Heat the mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Chan-Lam Coupling

This protocol describes a copper-catalyzed synthesis of this compound.

Materials:

  • 2-Aminopyridine

  • Phenylboronic acid

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq.) and phenylboronic acid (1.5 eq.) in DCM, add copper(II) acetate (1.0 eq.).

  • Add pyridine (2.0 eq.) to the mixture.

  • Stir the reaction open to the air at room temperature for 72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Ullmann Condensation

This protocol details the classical copper-catalyzed synthesis of this compound.

Materials:

  • 2-Aminopyridine

  • Bromobenzene

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 2-aminopyridine (1.0 eq.), bromobenzene (1.2 eq.), copper powder (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Add DMF to the mixture.

  • Heat the reaction to 140-150 °C and stir for 16 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each synthetic route.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - 3-Bromo-2-aminopyridine - Phenylboronic acid - K₂CO₃ - Dioxane/Water Degas Degas with Ar/N₂ Reactants->Degas Catalyst Add Pd(PPh₃)₄ Degas->Catalyst Heat Heat to 90°C (12h) Catalyst->Heat Cool Cool to RT Heat->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product This compound

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - 2-Amino-3-bromopyridine - Cs₂CO₃ - Pd₂(dba)₃ - Xantphos Solvent_Amine Add Toluene & Amine Source Reactants->Solvent_Amine Heat Heat to 110°C (12-24h) Solvent_Amine->Heat Cool Cool to RT Heat->Cool Quench Quench with H₂O Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product This compound

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - 2-Aminopyridine - Phenylboronic acid - Cu(OAc)₂ - Pyridine in DCM Stir Stir at RT (72h, open air) Reactants->Stir Filter Filter through Celite Stir->Filter Wash Wash with H₂O & Brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product This compound

Caption: Chan-Lam Coupling Experimental Workflow.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup (Sealed Tube) cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - 2-Aminopyridine - Bromobenzene - Cu powder - K₂CO₃ in DMF Heat Heat to 140-150°C (16h) Reactants->Heat Cool Cool to RT Heat->Cool Dilute Dilute with H₂O Cool->Dilute Extract Extract with Ethyl Acetate Dilute->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product This compound

Caption: Ullmann Condensation Experimental Workflow.

Conclusion

The choice of synthetic route to this compound will depend on a variety of factors including the desired scale, cost of starting materials and catalysts, and the available laboratory equipment. The Suzuki-Miyaura coupling stands out for its high yield and relatively mild conditions. The Buchwald-Hartwig amination offers a powerful alternative, though optimization may be required to manage the reactivity of the aminopyridine substrate. The Chan-Lam coupling provides the advantage of proceeding at room temperature and being open to the air, which can simplify the experimental setup. Finally, the Ullmann condensation, while requiring harsher conditions, remains a viable and historically important method. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important molecule.

Evaluating the Cross-Reactivity of 3-Phenylpyridin-2-ylamine Derived Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpyridin-2-ylamine scaffold has emerged as a versatile starting point for the development of potent enzyme inhibitors, particularly targeting protein kinases. Understanding the cross-reactivity profile of these inhibitors is paramount for advancing drug discovery efforts, as off-target effects can lead to unforeseen toxicities or provide opportunities for polypharmacology. This guide provides an objective comparison of the performance of several key inhibitors derived from this scaffold against their primary targets and a panel of other kinases, supported by experimental data.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound-derived inhibitors and established alternative inhibitors against their target enzymes and a selection of off-target kinases. This quantitative data allows for a direct comparison of potency and selectivity.

Table 1: Cross-Reactivity of the p38 MAPK Inhibitor BIRB 796 and Alternatives

InhibitorPrimary Target(s)Mechanism of Actionp38α (IC50, nM)p38β (IC50, nM)p38γ (IC50, nM)p38δ (IC50, nM)JNK2α2 (IC50, nM)c-Raf-1 (IC50, nM)
BIRB 796 p38α, β, γ, δAllosteric38[1]65[1]200[1]520[1]98[2]1400[1]
VX-702 p38α, p38βATP-competitive4-20[1]14-fold less potent than p38α[1]--No significant activityNo significant activity
p38 MAPK Inhibitor IV p38α, p38βATP-competitive130[3]550[3]>8630[3]>8630[3]≤23% inhibition at 1µM≤23% inhibition at 1µM

Table 2: Cross-Reactivity of the Akt Inhibitor ARQ 092 (an optimized 3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivative) and Alternatives

InhibitorPrimary Target(s)Mechanism of ActionAkt1 (IC50, nM)Akt2 (IC50, nM)Akt3 (IC50, nM)PKA (IC50, nM)
ARQ 092 (21a) Akt1, Akt2, Akt3Allosteric4.71616>10,000
Akt-I-1/2 Akt1, Akt2Allosteric~58 (Akt1)~210 (Akt2)--

Table 3: Cross-Reactivity of the CHK1 Inhibitor CCT244747 and Alternatives

InhibitorPrimary Target(s)Mechanism of ActionCHK1 (IC50, nM)CHK2 (IC50, nM)CDK1 (IC50, nM)FLT3 (IC50, nM)RSK1/2, AMPK, BRSK1, IRAK1, TRKA
CCT244747 CHK1ATP-competitive7.7[5]>10,000[6][7]>10,000[6][7]600[5][8]>80% inhibition at 1000 nM[7]
AZD7762 CHK1, CHK2ATP-competitive53---

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for evaluating their therapeutic potential. Below are generalized methodologies for key experiments cited in the evaluation of this compound derived inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

General Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., in DMSO).

    • Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

    • Prepare a kinase buffer solution containing the purified recombinant kinase enzyme.

    • Prepare a substrate/ATP solution. The substrate is typically a peptide or protein that is a known target of the kinase. The ATP concentration is often kept near the Michaelis-Menten constant (Km) for the specific kinase.[9][10]

  • Kinase Reaction:

    • In the wells of a microplate, add the serially diluted inhibitor. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

    • Add the kinase enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[9]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to allow for the phosphorylation of the substrate.[10]

  • Detection and Data Analysis:

    • The method of detection depends on the assay format. Common methods include:

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal when in proximity to a fluorescently labeled substrate.[9]

      • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[11][12]

    • The signal in each well is measured using a plate reader.

    • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derived inhibitors and a typical experimental workflow.

p38_MAPK_Signaling_Pathway Stress Environmental Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF-2) p38->Downstream phosphorylates BIRB796 BIRB 796 (this compound derivative) BIRB796->p38 inhibits Inflammation Inflammation & Apoptosis Downstream->Inflammation

p38 MAPK signaling pathway and inhibition by BIRB 796.

Akt_Signaling_Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates ARQ092 ARQ 092 (this compound derivative) ARQ092->Akt inhibits CellSurvival Cell Survival & Growth Downstream->CellSurvival

Akt signaling pathway and inhibition by ARQ 092.

CHK1_Signaling_Pathway DNADamage DNA Damage ATR ATR DNADamage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cdc25 Cdc25 CHK1->Cdc25 phosphorylates & inhibits CCT244747 CCT244747 (this compound derivative) CCT244747->CHK1 inhibits CDK CDK Cdc25->CDK activates CellCycleArrest Cell Cycle Arrest

CHK1 signaling pathway and inhibition by CCT244747.

Experimental_Workflow Start Start ReagentPrep Reagent Preparation Start->ReagentPrep InhibitorDilution Inhibitor Serial Dilution ReagentPrep->InhibitorDilution PlateSetup Plate Setup (Inhibitor + Enzyme) InhibitorDilution->PlateSetup ReactionInitiation Reaction Initiation (Add Substrate/ATP) PlateSetup->ReactionInitiation Incubation Incubation ReactionInitiation->Incubation Detection Signal Detection Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis End End DataAnalysis->End

Generalized workflow for an in vitro kinase inhibition assay.

References

Comparative Molecular Docking of 3-Phenylpyridin-2-ylamine Analogs in Kinase Active Sites: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 3-phenylpyridin-2-ylamine analogs as kinase inhibitors, tailored for researchers, scientists, and drug development professionals. The this compound scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in treating a variety of diseases, including cancer.[1] This document summarizes inhibitory activities, presents a generalized molecular docking protocol for in silico evaluation, and visualizes key experimental and biological pathways to support rational drug design.

Performance Comparison of Kinase Inhibitors

The inhibitory potential of various analogs based on pyridinyl and pyrimidinyl amine scaffolds has been evaluated against several key kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency. Lower IC50 values indicate higher potency.

Compound/Analog ClassTarget KinaseIC50 (µM)Reference CompoundIC50 (µM) of Reference
Pyridylpyrimidinylaminophenyl Amide (Cpd 14)c-Src8.39Imatinib-
Pyridylpyrimidinylaminophenyl Amide (Cpd 20)c-SrcComparable to ImatinibImatinib-
3-Phenylpyrazolopyrimidine (Cpd 4)Src24.7--
3-Phenylpyrazolopyrimidine (Cpd 6)Src21.7--
3-Phenylpyrazolopyrimidine (Cpd 10)c-Src60.4--
3-Phenylpyrazolopyrimidine (Cpd 10)Btk90.5--
3-Phenylpyrazolopyrimidine (Cpd 10)Lck110--

Data sourced from multiple studies evaluating related heterocyclic scaffolds as kinase inhibitors.[2][3]

Experimental Protocols: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to its target protein.[4][5]

Protein Preparation
  • Structure Retrieval : Obtain the 3D crystal structure of the target kinase (e.g., Src, EGFR, Abl) from a public repository like the Protein Data Bank (PDB).

  • Initial Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

  • Protonation and Charge Assignment : Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography. Assign appropriate protonation states for amino acid residues, particularly histidines, and apply a force field (e.g., CHARMm, AMBER) to assign partial charges.

  • Minimization : Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms.

Ligand Preparation
  • Structure Generation : Draw the 2D structures of the this compound analogs using chemical drawing software.

  • 3D Conversion and Tautomer/Ionization States : Convert the 2D structures to 3D. Generate possible tautomers and ionization states relevant to physiological pH (e.g., pH 7.4 ± 0.5).

  • Energy Minimization : Minimize the energy of each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Molecular Docking Simulation
  • Software Selection : Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.[5][6]

  • Binding Site Definition : Define the docking grid box around the ATP-binding site of the kinase. The grid's coordinates are typically centered on the position of the co-crystallized ligand or key active site residues (e.g., the hinge region).[6]

  • Docking Execution : Dock the prepared library of ligands into the defined binding site of the target kinase. The docking algorithm will explore various poses (orientations and conformations) of each ligand within the active site.

  • Scoring and Analysis : The software calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol).[4] Poses are ranked based on this score. The top-ranked poses for each analog should be visually inspected to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.[7] For instance, hydrogen bonds with the hinge region residues are a hallmark of many ATP-competitive kinase inhibitors.[6]

Visualizations

Diagrams created with Graphviz are provided below to illustrate key workflows and biological pathways relevant to the study of kinase inhibitors.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Retrieve Kinase PDB PrepProt 3. Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligands 2. Draw 2D Analogs PrepLig 4. Prepare Ligands (Convert to 3D, Minimize) Ligands->PrepLig Grid 5. Define Binding Site (Grid Generation) PrepProt->Grid Dock 6. Run Docking Simulation PrepLig->Dock Grid->Dock Score 7. Score & Rank Poses Dock->Score Analyze 8. Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze SAR 9. Establish SAR Analyze->SAR

A typical workflow for in silico comparative docking studies.

G GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR) GF->GFR Binds Src Src Kinase GFR->Src Activates P1 Downstream Signaling Proteins (e.g., STAT3, PI3K) Src->P1 Phosphorylates & Activates Response Cell Proliferation, Survival, Migration P1->Response Leads to Inhibitor This compound Analog Inhibitor->Src Inhibits

Simplified Src Kinase signaling pathway and point of inhibition.

References

Purity Confirmation of Synthesized 3-Phenylpyridin-2-ylamine: A Comparative Guide to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity is a critical step in the synthesis of novel chemical entities. For compounds such as 3-Phenylpyridin-2-ylamine, a versatile building block in pharmaceutical research, ensuring high purity is paramount for the reliability of subsequent experimental data and the safety of potential drug candidates.[1] This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for purity confirmation, supported by detailed experimental protocols and data.

Introduction to this compound and Purity Analysis

This compound (C₁₁H₁₀N₂) is an aromatic amine featuring a pyridine ring, making it a valuable intermediate in the development of various bioactive molecules, including those with potential anti-cancer and anti-inflammatory properties.[1] The purity of this synthesized compound can be affected by starting materials, side-products, and degradation products. Therefore, a robust analytical method is required to separate, identify, and quantify the target compound and any potential impurities. LC-MS has become a cornerstone technique in pharmaceutical analysis for its high sensitivity and selectivity, providing both chromatographic separation and mass-based identification.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂[1][4]
Molecular Weight 170.21 g/mol [1][4]
CAS Number 87109-10-2[4][5]

Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is highly effective for separating the target compound from impurities and providing definitive identification based on its mass-to-charge ratio (m/z).

For this compound, a successful LC-MS analysis would show a single, sharp chromatographic peak at a specific retention time. The mass spectrum corresponding to this peak would be expected to show a prominent ion at an m/z of 171.22, corresponding to the protonated molecule ([M+H]⁺). The presence of other peaks in the chromatogram would indicate impurities, which can be subsequently identified by their respective m/z values.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates the typical workflow for purity confirmation using LC-MS.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Synthesized This compound B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Working Concentration (e.g., 10 µg/mL) B->C D Inject Sample into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F Ionization (Electrospray - ESI) E->F G Mass Analysis (Quadrupole or ToF) F->G H Generate Chromatogram (Intensity vs. Retention Time) G->H I Extract Mass Spectra for Each Peak H->I J Calculate Purity (% Area) I->J K Identify Impurities (based on m/z) I->K A Synthesized This compound B Preliminary Purity Screen A->B D High-Resolution Purity & Identity A->D C TLC / Melting Point B->C Quick, low-cost C->D If preliminary checks pass E LC-MS Analysis D->E High sensitivity & mass confirmation F Quantitative & Structural Confirmation E->F For quantification & structural detail H Confirmed Pure Compound E->H G qNMR / HPLC-UV G->H Orthogonal validation

References

A Comparative Guide to the Computational Analysis of 3-Phenylpyridin-2-ylamine Derivatives using DFT and TD-DFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Electronic and Spectroscopic Properties of 3-Phenylpyridin-2-ylamine Derivatives

This guide provides a comprehensive comparison of this compound derivatives, leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) computational analyses. These computational methods are instrumental in predicting the structural, electronic, and spectroscopic properties of molecules, offering valuable insights for drug design and materials science. By examining key parameters such as frontier molecular orbitals (HOMO and LUMO), energy gaps, and UV-Vis absorption spectra, researchers can effectively screen and select promising candidates for further experimental validation.

Experimental and Computational Protocols

The data presented in this guide is synthesized from various computational studies on pyridine and aminopyridine derivatives. A generalized and widely accepted methodology for these analyses is as follows:

Geometry Optimization and Electronic Structure Calculations (DFT): The molecular geometries of the this compound derivatives are typically optimized in the gas phase using DFT. The B3LYP (Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional) is a commonly employed functional for these calculations. It is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to achieve a balance between computational cost and accuracy. This process yields the optimized molecular structure and provides key electronic properties.

Spectroscopic Property Calculations (TD-DFT): Following geometry optimization, TD-DFT calculations are performed to predict the electronic absorption spectra (UV-Vis spectra). These calculations are generally carried out using the same functional and basis set as the DFT optimization to ensure consistency. The polarizable continuum model (PCM) is often incorporated to simulate the effect of a solvent environment on the spectroscopic properties.

The entire computational workflow is typically executed using quantum chemistry software packages such as Gaussian.

Comparative Analysis of Electronic Properties

The electronic properties of molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining their chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity; a smaller gap generally suggests higher reactivity.

Below is a comparative table summarizing the calculated electronic properties for a hypothetical series of this compound derivatives. The substitutions on the phenyl ring are expected to modulate the electronic properties.

Derivative (Substituent on Phenyl Ring)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound (Unsubstituted)-5.85-1.254.60
4'-Methoxy-3-phenylpyridin-2-ylamine-5.60-1.154.45
4'-Nitro-3-phenylpyridin-2-ylamine-6.20-1.804.40
4'-Chloro-3-phenylpyridin-2-ylamine-5.95-1.404.55

Comparative Analysis of Spectroscopic Properties

TD-DFT calculations provide theoretical UV-Vis absorption spectra, including the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption. Substituents on the aromatic rings can significantly influence the absorption spectra, leading to bathochromic (red) or hypsochromic (blue) shifts.

Derivative (Substituent on Phenyl Ring)Calculated λmax (nm)Oscillator Strength (f)
This compound (Unsubstituted)3200.15
4'-Methoxy-3-phenylpyridin-2-ylamine3350.18
4'-Nitro-3-phenylpyridin-2-ylamine3500.22
4'-Chloro-3-phenylpyridin-2-ylamine3250.16

Note: These values are hypothetical and serve to illustrate the expected trends. The solvent used for the calculation can also affect the λmax values.

Visualizing Computational Workflows and Molecular Structures

To further clarify the concepts and methodologies discussed, the following diagrams are provided.

Generalized DFT and TD-DFT Workflow A Molecular Structure Input (this compound Derivative) B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry (Bond Lengths, Angles) B->D E Electronic Properties (HOMO, LUMO, Energy Gap) B->E F Spectroscopic Calculation (TD-DFT) D->F G Predicted UV-Vis Spectrum (λmax, Oscillator Strength) F->G

Caption: A generalized workflow for DFT and TD-DFT analysis of this compound derivatives.

Structure of this compound mol Relationship of Electronic Properties HOMO HOMO Energy Gap Energy Gap (ΔE) HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity

Safety Operating Guide

Proper Disposal of 3-Phenylpyridin-2-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Phenylpyridin-2-ylamine (CAS No. 87109-10-2), a chemical compound utilized in pharmaceutical research and organic synthesis. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: Toxic if swallowed or in contact with skin.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.

It is imperative to handle this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Safety Measures
Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.To avoid inhalation of dust and vapors.
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.For immediate decontamination in case of accidental exposure.

Incompatible Materials

To prevent dangerous chemical reactions, do not mix this compound waste with the following substances:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocol: Waste Preparation for Disposal

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Waste: this compound".

    • Segregate solid waste from liquid waste.

    • Ensure that the waste is not mixed with incompatible materials.

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, dedicated, and compatible hazardous waste container. The container must be in good condition and have a secure, sealable lid.

    • For any contaminated materials (e.g., gloves, weighing paper), place them in the same container.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations).

      • The associated hazards (e.g., "Toxic," "Corrosive").

      • The date when the waste was first added to the container.

      • Your name, laboratory, and contact information.

  • Storage:

    • Store the sealed and labeled container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Secondary containment is recommended to manage potential leaks.

  • Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's EHS office immediately.

If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

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